molecular formula C17H26O8S B15542467 Tos-PEG3-C2-methyl ester

Tos-PEG3-C2-methyl ester

货号: B15542467
分子量: 390.5 g/mol
InChI 键: YHLPCWBPMJZTKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tos-PEG3-C2-methyl ester is a useful research compound. Its molecular formula is C17H26O8S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLPCWBPMJZTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Tos-PEG3-C2-methyl ester, a versatile heterobifunctional linker crucial in the field of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Data

This compound is a molecule designed with distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules. The key components of its structure are a tosyl (Tos) group, a three-unit PEG (PEG3) chain, and a methyl ester terminal group.

The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions with amines, thiols, and hydroxyls.[1][2] The methyl ester can be hydrolyzed under basic conditions to a carboxylic acid, which can then be coupled with an amine-containing molecule to form a stable amide bond.[1][3] The hydrophilic PEG linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₇H₂₆O₈S[1][4]
Molecular Weight 390.45 g/mol [1][4]
CAS Number 1239588-09-0[3][4]
IUPAC Name methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate[1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC[1]
Appearance Colorless to light yellow solid-liquid mixture[1]
Solubility Soluble in Ethanol, DMSO, and water[1]
Storage Recommended at -20°C for long-term stability[1]

Mechanism of Action in Bioconjugation

The primary application of this compound is in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][6] this compound serves as the linker connecting the POI-binding ligand and the E3 ligase ligand.[6]

The flexibility and length of the PEG3 chain are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Protein Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following are generalized experimental protocols that can be adapted for specific ligands.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the reaction of the tosyl group with an amine-functionalized ligand.

Materials:

  • Amine-containing molecule (e.g., POI ligand or E3 ligase ligand)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[7]

  • Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[7]

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[7]

  • Add the this compound solution dropwise to the amine solution.[7]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-60 °C to increase the rate.[7]

  • Monitor the reaction progress by LC-MS or TLC.[7]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[7]

  • Purify the product by flash column chromatography or preparative HPLC.[7]

Protocol 2: Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to a carboxylic acid.

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[7]

  • Cool the solution to 0 °C.[7]

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[7]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[7]

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[7]

  • Carefully neutralize the reaction mixture with 1 M HCl to a pH of ~5-6.[3]

  • Extract the product with a suitable organic solvent.[3]

Protocol 3: Amide Coupling to the Second Ligand

This final step connects the two halves of the PROTAC.

Materials:

  • Carboxylic acid intermediate (from Protocol 2)

  • The second amine-functionalized ligand

  • Anhydrous DMF

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[3]

  • Add the coupling reagent (1.1 equivalents) and the base (2.0-3.0 equivalents).[3]

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[3]

  • Add the second amine-functionalized ligand (1.0-1.2 equivalents) to the reaction mixture.[3]

  • Stir the reaction at room temperature overnight.[3]

  • Monitor the formation of the final PROTAC by LC-MS.[3]

  • Purify the final PROTAC using preparative HPLC.[3]

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling Ligand1 Amine-Ligand 1 Intermediate1 Ligand1-PEG3-C2-methyl ester Ligand1->Intermediate1 Tos_PEG This compound Tos_PEG->Intermediate1 Intermediate2 Ligand1-PEG3-C2-COOH Intermediate1->Intermediate2 LiOH or NaOH Final_PROTAC Final PROTAC (Ligand1-Linker-Ligand2) Intermediate2->Final_PROTAC Ligand2 Amine-Ligand 2 Ligand2->Final_PROTAC

General workflow for PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile chemical tool for the construction of PROTACs and other bioconjugates. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and synthesis in the development of novel therapeutics.

References

An In-depth Technical Guide to the Core Mechanism of Action of Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a heterobifunctional linker pivotal in the advancement of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to selectively eliminate disease-causing proteins. This document elucidates the fundamental mechanism of action, provides detailed experimental protocols, and presents relevant data to support its application in contemporary research and drug development.

Core Mechanism of Action: Nucleophilic Substitution

This compound is a chemical linker comprised of three key functional components: a tosyl (Tos) group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester moiety.[1][2] Each part plays a crucial role in its function as a versatile tool for bioconjugation. The principal mechanism of action is a nucleophilic substitution reaction, specifically an SN2 reaction.[1][3]

The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1] This characteristic renders the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles commonly found on biomolecules.[1] The reaction involves the attack of a nucleophile from a biomolecule on this electrophilic carbon, leading to the displacement of the tosylate and the formation of a stable covalent bond.[1]

The most frequently targeted nucleophilic residues on proteins are the side chains of lysine and cysteine.[1] The primary amine (-NH₂) of lysine, in its unprotonated state, and the thiol group (-SH) of cysteine (particularly as the deprotonated thiolate, -S⁻) are potent nucleophiles that readily react with this compound.[1]

Role in PROTAC Technology

In the realm of drug discovery, this compound is a critical building block for constructing PROTACs.[2][4] PROTACs are chimeric molecules engineered to co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[2][4][5]

A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5][6] this compound serves as this linker.[6][7][8] By covalently attaching to the POI ligand or the E3 ligase ligand, it facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[6] This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[2]

The PEG3 spacer in the linker enhances the aqueous solubility and cell permeability of the PROTAC molecule, while its flexibility is crucial for the successful formation of a stable ternary complex.[5][6][9] The methyl ester provides a site for further modification, often being hydrolyzed to a carboxylic acid to allow for amide bond formation with the other ligand.[5][9]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₆O₈S[4][5][9]
Molecular Weight390.45 g/mol [4][5][9]
CAS Number1239588-09-0[5][6]
AppearanceColorless to light yellow solid-liquid mixture (inferred)[9]
SolubilitySoluble in Ethanol, DMSO, and water (inferred from similar compounds)[9]
Storage-20°C for long-term stability[9]
Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-X")

While specific, peer-reviewed quantitative data for a named PROTAC synthesized with this compound is not yet publicly available, the following table provides hypothetical data for a PROTAC, "Degrader-X," to demonstrate how such data would be structured.[2][5]

ParameterValue
Target ProteinOncoprotein Y
Cell LineCancer Cell Line Z
DC₅₀ (Degradation Concentration)50 nM
Dₘₐₓ (Maximum Degradation)>90%
IC₅₀ (Inhibitory Concentration)100 nM

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[5] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[5] IC₅₀: The half-maximal inhibitory concentration.[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a potential synthetic route involving nucleophilic substitution on the tosyl group and subsequent amide coupling after ester hydrolysis.[2]

Step 1: Conjugation of Ligand to the Linker

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target protein ligand (containing a nucleophilic group like a phenol or amine; 1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF).[2]

  • Addition of Base : Add a suitable base, such as potassium carbonate (K₂CO₃; 2.0 eq) or cesium carbonate (Cs₂CO₃; 1.5 eq), to deprotonate the nucleophile.[2]

  • Linker Addition : Add this compound (1.1 eq) to the reaction mixture.[2]

  • Reaction Conditions : Stir the mixture at 60-80 °C overnight.[2]

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up and Purification : Upon completion, cool the reaction mixture, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.[2]

Step 2: Hydrolysis of the Methyl Ester

  • Reaction : The methyl ester of the purified conjugate is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[4]

  • Acidification and Extraction : The reaction mixture is acidified with a weak acid (e.g., citric acid), and the product is extracted with an organic solvent like ethyl acetate.[4]

Step 3: Amide Coupling to the Second Ligand

  • The resulting carboxylic acid is coupled with the second ligand (e.g., an E3 ligase ligand with an amine handle) using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable solvent like DMF.

  • The final PROTAC is then purified using preparative High-Performance Liquid Chromatography (HPLC).[2]

Protocol 2: Quantification of Target Protein Degradation by Western Blot

This protocol is used to measure the degradation of the target protein in cells treated with the synthesized PROTAC.[2][5]

  • Cell Culture and Treatment : Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).[2][5]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis : Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.[2]

Mandatory Visualizations

PROTAC_Mechanism POI Target Protein (e.g., Oncoprotein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Recycled PROTAC & E3 Recycled Ternary->Recycled Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation Downstream Downstream Signaling (NF-κB, MAPK activation) TRAF6->Downstream

Caption: Simplified IRAK4 signaling pathway, a target for PROTACs.

Experimental_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Evaluation (Western Blot for Degradation) Purification->InVitro DataAnalysis Data Analysis (DC₅₀, Dₘₐₓ determination) InVitro->DataAnalysis

References

An In-depth Technical Guide to Tos-PEG3-C2-methyl ester: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker that has gained significant traction in the field of targeted protein degradation (TPD), particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][5] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound, serving as a critical resource for researchers in drug discovery and chemical biology.

This linker is strategically designed with three key components: a tosyl (Tos) group, a hydrophilic three-unit polyethylene glycol (PEG) chain, and a methyl ester.[5][6] This unique combination of functionalities makes it a versatile building block for the construction of PROTACs, enabling the precise connection of a target protein ligand to an E3 ubiquitin ligase ligand.[2][7]

Physicochemical Properties

The distinct chemical moieties of this compound contribute to its utility in PROTAC development. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with amines, thiols, or hydroxyls.[5][8] The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5][9] The methyl ester can be readily hydrolyzed to a carboxylic acid, providing a reactive handle for subsequent amide bond formation.[2][5]

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[2][5][9]
Molecular Weight 390.45 g/mol [2][5][6]
CAS Number 1239588-09-0[2][6]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO, DMF, and other organic solvents[6]
IUPAC Name methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate[5]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC[5]

Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][7] The linker connecting the POI ligand and the E3 ligase ligand plays a crucial role in the stability and productivity of this ternary complex.[6][10]

This compound provides a flexible and hydrophilic linker that can be readily incorporated into PROTAC design.[9][10] Its length and composition can be critical in achieving the optimal orientation of the POI and E3 ligase to enable efficient ubiquitination.[2]

PROTAC_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with Tos-PEG3-C2-methyl ester-derived linker) PROTAC->Ternary Ternary->E3 Ub Transfer Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following generalized protocols can be adapted for specific target and E3 ligase ligands.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).[6]

Materials:

  • Amine-functionalized ligand (Ligand-NH₂)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)[1]

  • Nitrogen or Argon atmosphere[1]

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.[1]

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1][6]

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the this compound solution dropwise to the amine solution.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.[1][6]

  • Monitor the reaction progress by LC-MS or TLC.[1]

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1][6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the product by flash column chromatography or preparative HPLC.[1]

Protocol 2: Hydrolysis of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[1][6]

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[1][6]

  • Tetrahydrofuran (THF) or Dioxane[1]

  • Water[1]

  • 1 M Hydrochloric Acid (HCl)[1]

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[1]

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[1]

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer and concentrate to yield the carboxylic acid intermediate.[6]

Protocol 3: Amide Coupling to the Second Ligand

This final step connects the two halves of the PROTAC.[6]

Materials:

  • Carboxylic acid intermediate (from Protocol 2)

  • Amine-functionalized second ligand

  • Anhydrous DMF

  • Peptide coupling reagent (e.g., HATU, HBTU)[2]

  • Base (e.g., DIPEA)[2]

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[6]

  • Add the coupling reagent (1.1 equivalents) and the base (2.0-3.0 equivalents).[6]

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.[7]

  • Add the second amine-functionalized ligand (1.0-1.2 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature overnight.[6]

  • Monitor the formation of the final PROTAC by LC-MS.[6]

  • Purify the final PROTAC using preparative HPLC.[6]

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Ligand-NH2 + This compound Step1 Protocol 1: Nucleophilic Substitution Start->Step1 Intermediate1 Ligand-NH-PEG3-C2- methyl ester Step1->Intermediate1 Step2 Protocol 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Ligand-NH-PEG3-C2- COOH Step2->Intermediate2 Step3 Protocol 3: Amide Coupling Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

General workflow for PROTAC synthesis.

Quantitative Data for PROTACs with PEG Linkers

While specific quantitative data for PROTACs synthesized using the exact this compound linker is not always publicly available, the following table presents representative data for PROTACs employing PEG linkers of similar length. This data illustrates the typical performance metrics used to evaluate PROTAC efficacy.[2]

PROTAC TargetLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
BRD4315>95HeLa[2]
BTK48>90MOLM-14[2]
IRAK4325~90THP-1[9]
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[2]

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs.[6][9] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and synthesis in the development of novel therapeutics for targeted protein degradation.[6] The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this exciting and rapidly advancing field.

References

The Core Function of Tos-PEG3-C2-methyl ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker pivotal in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its chemical properties, its crucial role in PROTAC design, and provides experimental protocols and data relevant to its application.

Introduction to this compound

This compound is a heterobifunctional linker widely employed in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1] PROTACs are innovative therapeutic agents that utilize the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] The structure of this compound is designed to offer a combination of desirable properties for PROTAC synthesis. It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[2]

The key features of its structure include:

  • A Tosyl (Tos) group : This functional group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of a warhead (POI ligand) or an E3 ligase ligand.[2][3]

  • A PEG3 (triethylene glycol) spacer : The polyethylene glycol component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2] The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][4]

  • A C2-methyl ester group : The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to another part of the PROTAC, typically via amide bond formation.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₇H₂₆O₈S
Molecular Weight 390.45 g/mol
CAS Number 1239588-09-0
Appearance Varies (typically a colorless to pale yellow oil or solid)
Solubility Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane.[5]

Core Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[6] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules, most notably the side chains of specific amino acid residues.[6] The reaction proceeds via an SN2 mechanism, where a nucleophile from a biomolecule attacks the electrophilic carbon atom of the linker, leading to the displacement of the tosylate group and the formation of a stable covalent bond.[7]

Role in PROTAC Technology

PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This compound offers a flexible and hydrophilic linker, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.[5]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.[4]

Protocol 1: Nucleophilic Substitution with an Amine

This protocol describes the initial reaction of this compound with an amine-functionalized ligand.

Materials:

  • Amine-containing molecule (e.g., a protein ligand)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[1]

  • Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1]

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the this compound solution dropwise to the amine solution.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.[1]

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[1]

  • Upon completion, quench the reaction by adding water.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the product by flash column chromatography or preparative HPLC.[1]

Protocol 2: Nucleophilic Substitution with a Thiol

This protocol describes the reaction with a thiol-containing molecule.

Materials:

  • Thiol-containing molecule (e.g., Cysteine)

  • This compound

  • Anhydrous DMF

  • K₂CO₃ or DIPEA

Procedure:

  • Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[1]

  • Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[1]

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the this compound solution to the thiol solution.[1]

  • Stir the reaction at room temperature for 2-12 hours.[1]

  • Monitor the reaction progress by LC-MS or TLC.[1]

  • Once the reaction is complete, add water to quench the reaction.[1]

  • Extract the product with a suitable organic solvent.[1]

Protocol 3: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[1]

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[1]

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.[1]

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound. This workflow involves the sequential coupling of a target protein ligand and an E3 ligase ligand.[1]

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand (with nucleophile) - E3 Ligase Ligand (with amine) - this compound Step1 Step 1: Nucleophilic Substitution Start->Step1 Step1_details React POI Ligand with This compound in the presence of a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF). Step1->Step1_details Intermediate1 Intermediate Product: POI-Linker-methyl ester Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Step2_details Hydrolyze the methyl ester to a carboxylic acid using a base (e.g., LiOH) in a solvent mixture (e.g., THF/water). Step2->Step2_details Intermediate2 Intermediate Product: POI-Linker-COOH Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Step3_details Couple the carboxylic acid with the amine on the E3 Ligase Ligand using standard peptide coupling reagents (e.g., HATU, HOBt). Step3->Step3_details Final_Product Final PROTAC Molecule: POI-Linker-E3 Ligase Step3->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification

General workflow for PROTAC synthesis.

Quantitative Data for PROTACs with PEG Linkers

PROTAC TargetLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Protein APEG425>90Cancer Cell Line X
Protein BPEG350~85Cancer Cell Line Y
Protein CPEG510>95Cancer Cell Line Z
  • DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.[2]

  • Dₘₐₓ : The maximum percentage of protein degradation achieved.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs.[4] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis.[4] A thorough understanding of its reactivity and the appropriate experimental conditions is crucial for the successful synthesis of effective protein degraders.

References

An In-depth Technical Guide to Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a heterobifunctional linker pivotal in the advancement of targeted protein degradation. Its unique structural components make it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document details the chemical properties, synthesis protocols, and the strategic role of this linker in the development of novel protein degraders.

Core Chemical Properties

This compound is a versatile building block in the design and synthesis of PROTACs.[1] Its structure is meticulously designed with three key components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester. Each of these imparts specific functionalities that are crucial for its application in drug development.[1][2]

The tosyl group serves as an excellent leaving group, readily undergoing nucleophilic substitution. This allows for the straightforward attachment of the linker to a nucleophilic functional group, such as an amine or thiol, on a ligand for either the protein of interest (POI) or an E3 ubiquitin ligase.[1][3][4] The three-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][4][5] The flexibility of the PEG chain is also critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5] Finally, the methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive handle for subsequent conjugation, typically via amide bond formation.[3][4][5]

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[4]
Molecular Weight 390.45 g/mol [4]
IUPAC Name methyl 3-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate[4]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC[4]
Appearance Colorless to light yellow oil or solid[4]
Solubility Soluble in DMSO, ethanol, and water[4]
Storage Recommended at -20°C for long-term stability[4]

Role in PROTAC-Mediated Protein Degradation

PROTACs are designed to harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[5][6] A PROTAC molecule consists of two ligands connected by a linker; one ligand binds to a target protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] The linker is a critical component that influences the formation and stability of this ternary complex.[2][6]

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Marks POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols outline the general synthesis of a PROTAC using this compound. These procedures can be adapted based on the specific ligands being used.

This protocol describes the initial conjugation of a ligand (for either the POI or E3 ligase) containing a nucleophilic group (e.g., amine or thiol) to the this compound linker.[5]

Materials:

  • Ligand with a nucleophilic group (amine or thiol)

  • This compound

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the ligand (1.0 equivalent) in the anhydrous solvent.[3]

  • Add the base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.[3][7]

  • In a separate vial, dissolve the this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.[7]

  • Add the this compound solution dropwise to the ligand solution.[3]

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the resulting intermediate by flash column chromatography.[5]

This protocol details the conversion of the methyl ester to a carboxylic acid, which is necessary for the subsequent amide coupling step.[3]

Materials:

  • Purified intermediate from Protocol 1

  • Tetrahydrofuran (THF) and water

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified intermediate (1.0 equivalent) in a mixture of THF and water.[5]

  • Add LiOH (2-3 equivalents) and stir at room temperature until the hydrolysis of the methyl ester is complete, as monitored by LC-MS.[2][5]

  • Acidify the reaction mixture with dilute HCl to a pH of ~3-4.[2][6]

  • Extract the product with an organic solvent and dry the organic layer.[5]

  • Concentrate the organic layer to obtain the carboxylic acid intermediate.[5]

This final step involves coupling the carboxylic acid intermediate with the second ligand (containing an amine group) to form the final PROTAC molecule.

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Amine-functionalized second ligand

  • Anhydrous DMF

  • Peptide coupling agent (e.g., HATU or HBTU)

  • Base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 equivalent) and the second amine-functionalized ligand (1.1 equivalents) in anhydrous DMF.[5]

  • Add a peptide coupling agent (1.2 equivalents) and a base (2.0 equivalents).[5]

  • Stir the reaction at room temperature overnight.[5]

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.[6]

Synthesis_Workflow Ligand1 Ligand 1 (Amine/Thiol) Step1 Nucleophilic Substitution Ligand1->Step1 Linker This compound Linker->Step1 Intermediate1 Ligand1-PEG3-C2-methyl ester Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Ligand1-PEG3-C2-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Ligand2 Ligand 2 (Amine) Ligand2->Step3 PROTAC Final PROTAC Step3->PROTAC

References

The Pivotal Role of the Tosyl Group in PEG Linkers: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tosyl group's function in polyethylene glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery. We will delve into the fundamental chemical principles, reaction mechanisms, and practical applications of tosyl-activated PEGs. This document offers detailed experimental protocols, quantitative data, and visual diagrams to empower researchers in designing and executing effective PEGylation strategies.

Core Concepts: The Chemistry of the Tosyl Group in PEGylation

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a derivative of p-toluenesulfonic acid with the chemical structure CH₃C₆H₄SO₂-.[1] When attached to the terminal hydroxyl group of a PEG chain, it forms a tosylate ester (PEG-OTs). This transformation is a critical activation step in PEG chemistry.[1][2]

The hydroxyl groups of a native PEG molecule are poor leaving groups, rendering them unreactive toward nucleophilic substitution.[1] The process of tosylation converts these inert hydroxyl groups into highly efficient leaving groups.[1][3] The exceptional leaving group ability of the tosylate anion is attributed to its high stability, which arises from the delocalization of the negative charge through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[1][2] This inherent stability facilitates nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to a wide array of biomolecules.[1]

The activation of PEG with a tosyl group is a foundational technique in bioconjugation, transforming the unreactive hydroxyl termini into highly reactive tosylate esters.[4] This high reactivity allows for efficient conjugation with various nucleophilic functional groups present on biomolecules, most notably the primary amines of lysine residues and the sulfhydryl groups of cysteine residues.[4]

Reactivity and Reaction Mechanisms

Tosyl-activated PEG (PEG-OTs) undergoes nucleophilic substitution, typically via an S_N_2 mechanism.[2] In this reaction, a nucleophile attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the PEG linker and the nucleophile.[2]

The general reaction can be depicted as:

PEG-OTs + Nu: → PEG-Nu + TsO⁻

Where Nu: represents a nucleophile.[2]

Several factors influence the reactivity of tosyl-PEG:

  • Nucleophile Strength : Stronger nucleophiles react more readily with PEG-OTs. For instance, thiols (in their thiolate form) are generally more potent nucleophiles than amines at neutral pH.[2][4]

  • Steric Hindrance : Steric hindrance around the nucleophilic group on the target molecule can impede the reaction efficiency.[2]

  • pH : The pH of the reaction medium is crucial, as it affects the nucleophilicity of the target functional groups. For example, the reaction with primary amines is typically carried out at a pH of 8.0 to 9.5 to ensure the amine group is deprotonated and thus more nucleophilic.[5][6]

The following diagram illustrates the general mechanism of nucleophilic substitution on a tosyl-activated PEG linker.

G cluster_0 Nucleophilic Substitution (SN2) on Tosyl-PEG PEG_OTs PEG-OTs TransitionState Transition State [Nu---C---OTs] PEG_OTs->TransitionState Nucleophile Nucleophile (Nu:) Nucleophile->TransitionState Attack on α-carbon PEG_Nu PEG-Nu TransitionState->PEG_Nu TsO TsO⁻ (Leaving Group) TransitionState->TsO Departure of Tosylate

Nucleophilic substitution on a tosyl-activated PEG linker.

Quantitative Data Presentation

While extensive research highlights the utility of tosyl-activated PEGs, comprehensive comparative kinetic data can be sparse. The following tables summarize available quantitative and qualitative data to provide a foundation for experimental design.

Table 1: Comparative Leaving Group Ability of Common Sulfonate Esters [1]

This table provides a comparison of common sulfonate esters, which serves as a model for understanding the reactivity of tosyl-activated PEGs. The leaving group ability is directly correlated with the acidity of the conjugate acid.[1]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (S_N_2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate -OTs p-Toluenesulfonic Acid ~ -6.5 0.70
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -21

Data adapted from comparative studies on sulfonate leaving groups.[1]

Table 2: Stability of Tosylate Esters under Various Conditions [1]

The stability of the activating group is crucial for both storage and reaction efficiency. This table provides a general overview of the stability of tosylate esters.[1]

ConditionStability of Tosylate EstersNotes
Acidic (e.g., TFA)Generally stableProlonged exposure to strong, hot acids can lead to cleavage. Useful for deprotection of other protecting groups in the presence of a tosylate.[1]
Basic (e.g., NaOH)Susceptible to hydrolysisThe rate of hydrolysis is pH-dependent and increases at elevated temperatures.[1]
Nucleophiles (e.g., Amines, Thiols)ReactiveThis reactivity is the basis for their use in bioconjugation.[1]
Reducing Agents (e.g., NaBH₄)Generally stableAllows for selective reductions in the presence of a tosylate group.[1]

Table 3: Quantitative Comparison of Tosyl-Activated PEG Reactivity with Amine and Thiol Nucleophiles [4]

NucleophileTarget Amino AcidTypical pH RangeRelative Reaction RateTypical Conjugation Yield
Primary AmineLysine7.5 - 9.0Moderate60 - 80%
SulfhydrylCysteine6.5 - 7.5High> 90%

Note: This data is a representative compilation and may vary depending on specific reaction conditions, PEG size, and the biomolecule being conjugated.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.

Protocol 1: Synthesis of Tosyl-Activated PEG (mPEG-OTs)[4]

This protocol describes a general method for the tosylation of a linear monomethoxy PEG (mPEG-OH).

Materials:

  • mPEG-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Cold diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve mPEG-OH in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.[4]

  • Cool the solution in an ice bath and add anhydrous pyridine.[4]

  • Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.[4]

  • Allow the reaction to proceed overnight at room temperature.[5]

  • Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.[4]

  • Concentrate the solution using a rotary evaporator.[4]

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.[4]

  • Collect the precipitated mPEG-OTs by filtration and dry under vacuum.[4]

The following diagram illustrates the workflow for the synthesis of tosyl-activated PEG.

G cluster_0 Synthesis of Tosyl-Activated PEG A Dissolve mPEG-OH in anhydrous DCM B Cool in ice bath and add pyridine A->B C Slowly add TsCl solution B->C D React overnight at room temperature C->D E Wash with NaHCO3 and brine D->E F Dry organic layer E->F G Concentrate with rotary evaporator F->G H Precipitate with cold diethyl ether G->H I Collect and dry mPEG-OTs H->I

Workflow for the synthesis of tosyl-activated PEG.

Protocol 2: Conjugation of a Peptide with Tosyl-Activated PEG[4]

This protocol provides a general procedure for the conjugation of a peptide containing a reactive lysine residue with tosyl-activated PEG.

Materials:

  • Peptide with a reactive lysine residue

  • Tosyl-activated PEG (mPEG-OTs)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • HPLC system with a C18 column

  • MALDI-TOF mass spectrometer

Procedure:

  • Dissolve the peptide in the sodium bicarbonate buffer.[4]

  • Add a 5-10 fold molar excess of mPEG-OTs to the peptide solution.[4]

  • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.[4]

  • Monitor the reaction progress by reverse-phase HPLC.[4]

  • Purify the PEGylated peptide using preparative HPLC.[4]

  • Lyophilize the purified product.[4]

  • Characterize the final product by MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate.[4]

Protocol 3: General Procedure for Protein PEGylation with Tosyl-Activated PEG[6]

This protocol provides a starting point for the conjugation of tosyl-activated PEG to protein amine groups. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.[6]

Materials:

  • Protein of interest

  • Tosyl-activated PEG

  • Reaction buffer (e.g., sodium borate buffer, 0.1 M, pH 9.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation : Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any amine-containing compounds.[6]

  • PEG Reagent Preparation : Immediately before use, dissolve the tosyl-activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[6]

  • PEGylation Reaction : a. Calculate the required volume of the tosyl-PEG stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).[6] b. Slowly add the tosyl-PEG solution to the protein solution while gently stirring.[6] c. Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.[6]

  • Quenching the Reaction : Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted tosyl-PEG. Incubate for 30 minutes.[6]

  • Purification : Remove the excess PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[6]

  • Characterization : Analyze the purified PEGylated protein using SDS-PAGE, HPLC (SEC, IEX, or RP), and mass spectrometry to determine the degree of PEGylation and purity.[6]

The following diagram illustrates a general experimental workflow for protein PEGylation.

G cluster_0 General Protein PEGylation Workflow A Prepare Protein Solution C Mix and Incubate A->C B Prepare Tosyl-PEG Solution B->C D Quench Reaction C->D E Purify Conjugate D->E F Characterize Product E->F

General experimental workflow for protein PEGylation.

Applications in Drug Delivery and Cell Signaling

The tosyl group is an essential tool for creating bioconjugates that are used in drug delivery and for studying cell signaling pathways.[2] While the tosyl group itself does not have a direct role in biological signaling, it enables the formation of conjugates that can interact with biological systems.[2]

For instance, a tosyl-activated PEG can be used to link a small molecule kinase inhibitor to a targeting antibody.[2] The tosyl group facilitates the creation of the antibody-PEG-inhibitor conjugate. The resulting conjugate can then be directed to cancer cells that overexpress the target receptor, allowing the inhibitor to engage its intracellular signaling pathway.[2] The PEG linker provides crucial spacing and enhances the pharmacokinetic properties of the conjugate.[2]

PEGylation, in general, can significantly improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[5][7] The "stealth" effect imparted by the PEG layer can help nanoparticles evade the immune system, prolonging their circulation time.[5]

Conclusion

The tosyl group plays a pivotal role in PEG linker chemistry, serving as a highly effective activating group for nucleophilic substitution reactions.[2] Its ability to transform the unreactive hydroxyl termini of PEG into excellent leaving groups enables the efficient and versatile covalent attachment of PEG to a wide range of biomolecules.[1] This reactivity is fundamental to the synthesis of a diverse array of functionalized PEG linkers utilized in bioconjugation, drug delivery, and materials science.[2] A thorough understanding of the chemistry, reaction conditions, and potential limitations of tosyl-activated PEGs is essential for their successful application in developing advanced therapeutics and research tools.[5]

References

The Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three essential components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's biological activity, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent protein degradation.[1][5][]

Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[1][7] This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological processes and workflows.

Core Principles of PEG Linkers in PROTACs

PEG linkers consist of repeating ethylene glycol units, which impart a desirable balance of hydrophilicity, flexibility, and biocompatibility.[8][9] These characteristics are instrumental in addressing a primary challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.[1][10]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the PROTAC molecule.[8][11] This is crucial for bioavailability and formulation.[11]

  • Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for precise control over their length.[11] This flexibility is vital for enabling the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[8][12]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for in vivo applications.[8][13]

  • Improved Permeability and Pharmacokinetics: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can improve cell permeability. It is hypothesized that the flexible PEG chain can shield the PROTAC's polar surface area, facilitating passive diffusion across the cell membrane.[11] This can lead to improved pharmacokinetic profiles.[11]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[14] An improperly sized linker can lead to diminished efficacy.[8]

  • Linker Too Short: May cause steric hindrance, preventing the formation of a stable ternary complex.[15][16]

  • Linker Too Long: Can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[15][16]

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][15] Systematic variation of PEG linker length is a key strategy to identify the optimal configuration for maximal potency.[8][14]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data, illustrating the impact of PEG linker composition and length on the physicochemical and biological properties of PROTACs.

Table 1: Physicochemical Property Comparison of Alkyl vs. PEG Linkers. This table illustrates how PEG linkers can decrease lipophilicity (cLogP) and increase the topological polar surface area (TPSA) compared to alkyl linkers of similar length, generally improving aqueous solubility.[9]

Linker Type (Similar Length)cLogP (Illustrative)TPSA (Ų) (Illustrative)Aqueous Solubility
Alkyl Chain5.885Low
PEG Chain4.2115High

Table 2: Impact of PEG Linker Length on BTK PROTAC Efficacy. This table summarizes data from a study on Bruton's tyrosine kinase (BTK) PROTACs, demonstrating how degradation potency is highly dependent on the number of PEG units.[14]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
BTK Degrader 1PEG355>95
BTK Degrader 2PEG412>95
BTK Degrader 3PEG58>95
BTK Degrader 4PEG635>90

Table 3: Impact of PEG Linker Length on BRD4 PROTAC Efficacy. This table shows example data for Bromodomain-containing protein 4 (BRD4) PROTACs, where a "sweet spot" for linker length is observed.[9][15]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
BRD4 Degrader 1PEG315075
BRD4 Degrader 2PEG525>95
BRD4 Degrader 3PEG79085

Table 4: Permeability Data for Androgen Receptor (AR) PROTACs. This table presents representative permeability data. While passive diffusion (PAMPA) values for large PROTAC molecules are often low, cell-based assays like the Caco-2 can reveal important differences.[9][16]

PROTAC CompoundLinker CompositionPapp (PAMPA) (10⁻⁶ cm/s)Papp (Caco-2) (10⁻⁶ cm/s)
AR Degrader 1PEG20.81.5
AR Degrader 2PEG40.51.1
AR Degrader 3PEG60.30.7

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key concepts in PROTAC development.

PROTAC_Mechanism_of_Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitin Ubiquitin (Ub) Ternary_Complex->Ubiquitin Catalyzes Ubiquitination Ub_POI Ubiquitinated POI Ubiquitin->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_validation Lead Optimization Design 1. PROTAC Design (Vary PEG Linker Length) Synthesis 2. Chemical Synthesis Design->Synthesis Biochemical 3. Ternary Complex Formation (ITC/SPR) Synthesis->Biochemical Cellular 4. Cellular Degradation (Western Blot / HiBiT) Biochemical->Cellular Permeability 5. Permeability (PAMPA / Caco-2) Cellular->Permeability SAR 6. Analyze SAR (DC50, Dmax) Permeability->SAR Optimization 7. Lead Optimization SAR->Optimization

A typical workflow for PROTAC evaluation.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Ternary Productive Ternary Complex POI1->Ternary E31 E3 Ligase PROTAC1->E31 PROTAC1->Ternary E31->Ternary Binary1 Non-Productive Binary Complex POI2 POI PROTAC2a PROTAC POI2->PROTAC2a POI2->Binary1 PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex PROTAC2b->Binary2 E32 E3 Ligase E32->PROTAC2b E32->Binary2

The hook effect: binary vs. ternary complex formation.

Experimental Protocols

Detailed methodologies for key experiments in PROTAC development are provided below. These protocols are generalized and may require optimization for specific targets and cell lines.

Protocol 1: PROTAC Synthesis via Amide Bond Formation[11][19]

This protocol describes a general two-step synthesis coupling an amine-containing E3 ligase ligand and a carboxylic acid-containing POI ligand to a bifunctional PEG linker.

Step 1: Synthesis of Ligand-Linker Intermediate

  • Materials: Carboxylic acid-functionalized POI ligand, Amine-PEG-Boc linker, HATU (coupling agent), DIPEA (base), Anhydrous DMF (solvent).

  • Procedure: a. Dissolve the POI ligand (1 eq.) in anhydrous DMF. b. Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid. c. Add the Amine-PEG-Boc linker (1.0 eq.) to the reaction mixture. d. Stir at room temperature for 4-12 hours, monitoring completion by LC-MS. e. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting POI-Linker(Boc) intermediate by flash column chromatography. h. Remove the Boc protecting group using 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

Step 2: Coupling to Second Ligand to Form Final PROTAC

  • Materials: POI-Linker(NH2) intermediate, Carboxylic acid-functionalized E3 ligase ligand, HATU, DIPEA, Anhydrous DMF.

  • Procedure: a. Follow the same coupling procedure as in Step 1, using the E3 ligase ligand (1 eq.) and the deprotected POI-Linker(NH2) intermediate (1.0 eq.). b. Stir the reaction at room temperature until completion is confirmed by LC-MS. c. Purify the final PROTAC product using preparative reverse-phase HPLC. d. Lyophilize the pure fractions to yield the final PROTAC as a solid.

Protocol 2: Western Blot for Target Protein Degradation[10][12]

This assay quantifies the reduction in the level of the target protein following PROTAC treatment.

  • Materials: Relevant cell line, PROTAC compounds, DMSO (vehicle control), Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), Primary antibody for POI, Primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, Chemiluminescent substrate.

  • Cell Culture and Treatment: a. Seed cells in 6-well plates to ensure 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control. d. Incubate for a specified period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). b. Lyse cells on ice using lysis buffer. Scrape and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Quantify the total protein concentration using a BCA assay.

  • Immunoblotting: a. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the POI overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for the loading control to ensure equal protein loading.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)[11][18]

This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

  • Materials: 96-well filter plate (hydrophobic PVDF membrane), 96-well acceptor plate, Phospholipid solution (e.g., 2% lecithin in dodecane), PBS buffer (pH 7.4), PROTAC compound stock solutions.

  • Procedure: a. Prepare the filter plate by carefully adding 5 µL of the phospholipid solution to each well, creating an artificial membrane. b. Add 300 µL of PBS to each well of the acceptor plate. c. Prepare the PROTAC donor solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 10 µM). d. Place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. e. Add 150 µL of the PROTAC donor solution to each well of the filter plate. f. Incubate the plate assembly at room temperature for 4-16 hours. g. After incubation, carefully remove the filter plate. h. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for volume, surface area, and incubation time.

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The systematic evaluation of a library of PROTACs with varying PEG linker lengths, using the robust experimental protocols detailed in this guide, is an essential strategy in the development of potent and selective next-generation protein degraders.

References

A Technical Guide to Heterobifunctional Molecules: From Targeted Protein Degradation to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional molecules have emerged as a transformative modality in drug discovery, offering a paradigm shift from traditional occupancy-driven pharmacology to event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that block the function of a target protein, these novel molecules are designed to eliminate the protein of interest (POI) from the cellular environment.[1][2] This is achieved by hijacking the cell's natural protein degradation machinery, leading to the selective removal of disease-causing proteins.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles of heterobifunctional molecules, their mechanisms of action, key experimental protocols for their characterization, and a summary of their therapeutic potential.

Heterobifunctional molecules are chimeric compounds composed of two distinct ligands connected by a chemical linker.[5][6] One ligand is designed to bind to a specific POI, while the other recruits an effector protein, such as an E3 ubiquitin ligase or a lysosomal shuttling receptor, to induce the degradation of the POI.[5][6][7] This proximity-induced mechanism allows for the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby expanding the druggable proteome.[1][4]

This guide will focus on three prominent classes of heterobifunctional molecules: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs). We will delve into their distinct mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.

Core Concepts and Mechanisms of Action

The fundamental principle behind heterobifunctional molecules is to bring a target protein and a degradation-inducing effector into close proximity. This induced proximity triggers a cellular cascade that results in the selective elimination of the target protein.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are the most extensively studied class of heterobifunctional molecules. They function by coopting the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[5]

Mechanism of Action:

  • Ternary Complex Formation: A PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[8] The choice of E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), can influence the degradation efficiency and tissue specificity.[1]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] This results in the formation of a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into small peptides.[1]

  • Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of degradation, acting in a catalytic manner.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action
Lysosome-Targeting Chimeras (LYTACs)

LYTACs are designed to degrade extracellular and membrane-associated proteins by harnessing the lysosomal degradation pathway.[3]

Mechanism of Action:

  • Ternary Complex Formation on Cell Surface: A LYTAC molecule, which often incorporates a ligand for a lysosome-targeting receptor (e.g., cation-independent mannose-6-phosphate receptor, CI-M6PR), binds to both the extracellular domain of the target protein and the receptor on the cell surface.[3][9]

  • Endocytosis: The resulting ternary complex is internalized into the cell via endocytosis.[9]

  • Lysosomal Trafficking: The endocytic vesicle containing the complex traffics to the lysosome.[9]

  • Degradation: Inside the acidic environment of the lysosome, the target protein is degraded by lysosomal hydrolases.[3] The receptor is often recycled back to the cell surface.[3]

LYTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space POI_ext Extracellular/Membrane POI LYTAC LYTAC POI_ext->LYTAC Receptor Lysosome-Targeting Receptor LYTAC->Receptor Binds Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Degraded_POI Degraded POI Lysosome->Degraded_POI Degradation ATTEC_Mechanism cluster_cytosol Cytosol ATTEC ATTEC POI_agg Aggregated POI ATTEC->POI_agg Binds LC3 LC3 ATTEC->LC3 Binds Phagophore Phagophore POI_agg->Phagophore LC3->Phagophore Recruits to Autophagosome Autophagosome Phagophore->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degraded_POI Degraded POI Autolysosome->Degraded_POI Degradation Experimental_Workflow cluster_workflow General Experimental Workflow Design Design & Synthesis Biophysical Biophysical Characterization (SPR, ITC) Design->Biophysical InVitro In Vitro Assays (Ubiquitination) Biophysical->InVitro Cellular Cellular Assays (Western Blot, DC50/Dmax) InVitro->Cellular InVivo In Vivo Models Cellular->InVivo

References

An In-depth Technical Guide on the Solubility Profile of Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities designed to co-opt the cell's native protein disposal machinery to selectively eliminate proteins implicated in disease.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2]

This technical guide provides a comprehensive overview of the solubility profile of this compound. Understanding its solubility is paramount for its effective application in synthesis, formulation, and biological assays. While specific quantitative solubility data is not extensively documented in public literature, this guide infers a detailed solubility profile based on the well-established properties of its constituent parts: a tosyl group, a hydrophilic three-unit polyethylene glycol (PEG) chain, and a methyl ester.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[2][3]
Molecular Weight 390.45 g/mol [2][3]
CAS Number 1239588-09-0[2][4]
Appearance Inferred to be a white to light yellow solid or viscous liquid[2][3]

Solubility Profile

The solubility of a molecule is dictated by its polarity, molecular weight, and the nature of its functional groups. The structure of this compound contains both hydrophobic (tosyl group) and hydrophilic (PEG chain, methyl ester) elements.

The defining feature for its solubility is the triethylene glycol (PEG3) spacer. The repeating ethylene oxide units in the PEG chain are capable of forming hydrogen bonds with water molecules, which significantly enhances aqueous solubility.[6][7] This hydrophilicity is a key reason for its widespread use in PROTAC design, as it can improve the often-poor solubility of the larger, complex PROTAC molecule.[3][4][8][9]

Qualitative Solubility Data

Based on the general behavior of PEG derivatives and structurally similar compounds, the following qualitative solubility profile for this compound can be inferred.[10][11]

Solvent FamilySpecific SolventsExpected SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)HighThe hydrophilic PEG chain imparts excellent water solubility.[6][10]
Polar Protic Methanol, EthanolHighGenerally soluble in lower alcohols.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese are common solvents for a wide range of PEG derivatives and are frequently used in bioconjugation reactions.[12]
Halogenated Dichloromethane (DCM), ChloroformHighPEGs are generally very soluble in these solvents.[10]
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModeratePEGs typically exhibit poor solubility in diethyl ether.[10] Solubility in THF is expected to be moderate and is often used in synthesis.[13]
Hydrocarbons Hexanes, TolueneLow / InsolublePEGs are generally insoluble in nonpolar solvents like hydrocarbons.[11]

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, standardized experimental methods are employed. The following protocols describe two common approaches for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3][14]

Materials:

  • This compound

  • Selected solvent (e.g., PBS pH 7.4, DMSO, Ethanol)

  • Sealed glass vials

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial.[3]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After the equilibration period, cease agitation and centrifuge the vials at high speed to pellet the undissolved solid.[10]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.[10]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

    • Analyze the standard solutions and the diluted sample using a validated HPLC method to determine the concentration.[3][10]

  • Calculation of Solubility: Calculate the original concentration in the saturated supernatant, accounting for any dilution. This value represents the equilibrium solubility in the specific solvent at the tested temperature.[10]

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method measures the concentration of a compound when it precipitates out of a solution upon addition of an aqueous buffer to a stock solution in an organic solvent (typically DMSO).[5][15]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity (absorbance)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[2]

  • Assay Plate Preparation: Add the aqueous buffer of interest to each well of a 96-well plate.

  • Compound Addition and Precipitation: Add a small volume of the DMSO stock solution to the wells. The introduction of the organic solvent into the aqueous buffer causes the compound to precipitate if its solubility limit is exceeded, resulting in turbidity.[4]

  • Serial Dilution: Perform a serial dilution of the turbid suspension across the plate to generate a range of concentrations.

  • Turbidity Measurement: Measure the turbidity (absorbance) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity is no longer observed or falls below a defined threshold.[4]

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the processes involving this compound.

PROTAC_Mechanism cluster_0 Complex Formation cluster_1 Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule (Linker: this compound derived) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute) start->prep equilibrate Equilibrate for 24-48h (Constant Temp. & Agitation) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate collect Collect Supernatant separate->collect quantify Quantify Concentration (e.g., HPLC) collect->quantify result Determine Solubility quantify->result

Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a pivotal chemical tool in the field of targeted protein degradation. Its solubility is a key parameter influencing its utility in the synthesis and performance of PROTACs. The presence of the PEG3 chain confers favorable solubility in aqueous solutions and polar organic solvents, a critical attribute for enhancing the drug-like properties of the resulting therapeutic molecules. While specific quantitative solubility data remains sparse in public domains, the qualitative profile and the established experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this versatile linker in their work.

References

Stability and Storage of Tos-PEG3-C2-methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tos-PEG3-C2-methyl ester, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical stability of this linker is critical for its effective use in research and drug development, ensuring the integrity of the molecule and the reproducibility of experimental results.

Core Concepts: Chemical Structure and Reactivity

This compound is comprised of three key functional components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester.[1][2] Each part contributes to the molecule's overall reactivity and stability profile. The tosyl group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution, which is the primary reaction for conjugation.[1][3] The PEG chain enhances the solubility of the molecule, particularly in aqueous solutions.[1][3] The methyl ester provides a second reactive handle that can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[3][4][5]
Molecular Weight 390.45 g/mol [3][4][5]
IUPAC Name methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate[3]
Appearance Inferred to be a solid-liquid mixture, colorless to light yellow[3]
Solubility The hydrophilic PEG linker increases water solubility. A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water.[3]

Stability Profile

The stability of this compound is influenced by temperature, pH, and the presence of nucleophiles.

Thermal Stability

For long-term stability, it is recommended to store this compound at -20°C.[3] While specific data on degradation rates at various temperatures is not widely published, elevated temperatures can accelerate degradation reactions, particularly hydrolysis and reactions with trace nucleophiles. In synthetic protocols, reaction temperatures typically range from room temperature to 60-80°C, suggesting short-term stability at these temperatures in a controlled reaction environment.[2][5][6]

pH and Hydrolytic Stability

The two primary functional groups susceptible to hydrolysis are the tosyl group and the methyl ester.

  • Tosyl Group: The tosyl group can be hydrolyzed by water, particularly at non-neutral pH and elevated temperatures. It is crucial to use anhydrous solvents during reactions to prevent this side reaction.[6]

  • Methyl Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more rapid under basic conditions.[3][7] Strong bases should be avoided if the methyl ester functionality needs to be preserved.[6] Hydrolysis of the methyl ester yields the corresponding carboxylic acid.[4]

Reactivity with Nucleophiles

The primary utility of this compound is its reactivity with nucleophiles to form covalent bonds. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amines (-NH₂), thiols (-SH), and hydroxyls (-OH).[3] This reactivity is fundamental to its application in bioconjugation and PROTAC synthesis.[8]

Storage and Handling

Proper storage and handling are essential to maintain the quality and stability of this compound.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.To minimize degradation over time.[3]
Environment Store under an inert atmosphere (e.g., Nitrogen or Argon).To prevent reactions with atmospheric moisture and oxygen.
Solvents For reactions, use anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile.To prevent hydrolysis of the tosyl group.[6]
Handling When preparing solutions, use a water-miscible organic solvent like DMSO or DMF.To ensure complete dissolution before adding to aqueous buffers.[8]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the reaction of its key functional groups.

This compound This compound Tosyl Hydrolysis Product HO-PEG3-C2-methyl ester + Tosylic Acid This compound->Tosyl Hydrolysis Product Tosyl Group Conjugated Product R-NH-PEG3-C2-methyl ester + Tosylate This compound->Conjugated Product Tosyl Group Ester Hydrolysis Product Tos-PEG3-C2-carboxylic acid This compound->Ester Hydrolysis Product Methyl Ester Hydrolysis (H2O) Hydrolysis (H2O) Hydrolysis (H2O)->Tosyl Hydrolysis Product Nucleophilic Attack (e.g., R-NH2) Nucleophilic Attack (e.g., R-NH2) Nucleophilic Attack (e.g., R-NH2)->Conjugated Product Base-mediated Hydrolysis (e.g., LiOH) Base-mediated Hydrolysis (e.g., LiOH) Base-mediated Hydrolysis (e.g., LiOH)->Ester Hydrolysis Product

Potential degradation and reaction pathways for this compound.

Experimental Protocols

The following are generalized experimental protocols that involve the use of this compound. These protocols highlight the conditions under which the molecule is handled and reacts, providing insights into its stability in a practical setting.

General Protocol for Coupling with a Primary Amine

This protocol is a general guideline for the nucleophilic substitution of the tosyl group with a primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve amine-containing molecule in anhydrous DMF/DMSO prep2 Add non-nucleophilic base (e.g., DIPEA) prep1->prep2 react1 Add this compound solution to amine solution prep2->react1 prep3 Dissolve this compound in anhydrous solvent react2 Stir at room temperature to 60°C react1->react2 react3 Monitor progress by LC-MS or TLC react2->react3 workup1 Quench reaction with water react3->workup1 workup2 Extract product with organic solvent workup1->workup2 workup3 Purify by chromatography (e.g., HPLC) workup2->workup3

Workflow for coupling an amine with this compound.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere.[1]

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir.[1]

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF.[1]

  • Add the this compound solution dropwise to the amine solution.[1]

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-60°C) overnight.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.[1]

  • Purify the crude product by flash column chromatography or preparative HPLC.[1][9]

Protocol for Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to a carboxylic acid.

start Dissolve ester conjugate in THF/water hydrolysis Add LiOH or NaOH solution start->hydrolysis monitoring Monitor by LC-MS hydrolysis->monitoring neutralization Neutralize with acid (e.g., HCl) monitoring->neutralization extraction Extract with organic solvent neutralization->extraction end Yield carboxylic acid product extraction->end

Workflow for the hydrolysis of the methyl ester.

Materials:

  • Ligand-NH-PEG3-C2-methyl ester

  • Tetrahydrofuran (THF) or Methanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.[1]

  • Add the LiOH or NaOH solution to the mixture.[1]

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.[1]

  • Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.[1]

  • Extract the product with a suitable organic solvent.[1]

  • Dry the organic layer and concentrate to yield the carboxylic acid intermediate.[1]

Conclusion

This compound is a versatile linker with defined reactivity that is central to its function in PROTAC synthesis. Its stability is primarily influenced by temperature, pH, and the presence of nucleophiles. For optimal performance and longevity, it should be stored at -20°C under an inert atmosphere. During its use in synthesis, careful control of reaction conditions, particularly the exclusion of water when the tosyl group is the reactive site, is paramount to prevent unwanted side reactions and ensure high yields of the desired product.

References

An In-depth Technical Guide to Exploratory Studies with PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Principles of PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, is a cornerstone of modern drug development. This strategy is employed to enhance the pharmacokinetic and pharmacodynamic properties of peptides, proteins, antibody fragments, and small molecules. The hydrophilic and flexible nature of the PEG polymer confers several key advantages, including prolonged circulatory half-life, reduced immunogenicity, and improved stability and solubility.[1][2][3] However, the process of PEGylation is not without its challenges, which include the potential for reduced biological activity due to steric hindrance and the possibility of inducing anti-PEG antibodies.[1][2][3]

This technical guide provides a comprehensive overview of the essential exploratory studies for PEGylated compounds, offering detailed experimental protocols, data presentation strategies, and visual representations of key processes to aid researchers in this field.

Analytical Characterization of PEGylated Compounds

Thorough analytical characterization is critical to ensure the quality, consistency, and safety of PEGylated therapeutics. The heterogeneity of the PEGylation reaction, which can yield a mixture of unreacted materials and molecules with varying degrees of PEGylation, necessitates robust analytical methods.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it an ideal method for analyzing the size variants in a PEGylation reaction mixture, such as aggregates, the PEGylated conjugate, the native protein, and free PEG.

Table 1: Comparison of Analytical Techniques for PEGylated Protein Analysis

TechniquePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Well-suited for separating size variants (aggregates, conjugates, native protein, free PEG).Resolution may be insufficient for separating species with similar hydrodynamic radii.[4]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, capable of separating positional isomers.Can use denaturing conditions (organic solvents, high temperatures) that may alter the protein structure.[1][]
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Can separate different PEGylated species and positional isomers due to charge shielding by PEG.The shielding effect of PEG can sometimes lead to weak interactions and poor separation.[]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides precise molecular weight information, confirming the degree of PEGylation.Can be complex to interpret for heterogeneous mixtures.
Detailed Experimental Protocol: Size-Exclusion Chromatography

Objective: To separate and quantify the native protein, PEGylated protein species, and free PEG.

Materials:

  • HPLC or UPLC system with UV and optional Refractive Index (RI) detectors.

  • Size-exclusion chromatography column appropriate for the molecular weight range of the analytes (e.g., TSKgel G4000SWXL).[6]

  • Mobile Phase: 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.[6]

  • PEGylated protein reaction mixture.

  • Standards of the native protein and activated PEG.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6] Ensure the mobile phase is filtered and degassed.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the detector (e.g., 5.0 mg/mL for the protein component).[6]

  • Chromatographic Run: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.[6]

  • Detection: Monitor the elution profile using the UV detector at 280 nm for protein detection. If available, use an RI detector in series to detect the PEG moiety, which lacks a strong UV chromophore.

  • Data Analysis: Identify and quantify the peaks corresponding to aggregates (eluting first), the PEGylated conjugate, the native protein, and free PEG based on their elution times relative to the standards.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and is a powerful technique for resolving different PEGylated species, including positional isomers.

Detailed Experimental Protocol: Reversed-Phase HPLC

Objective: To separate a PEGylated protein from its unmodified counterpart and other reaction components.

Materials:

  • HPLC System (e.g., Agilent 1100 or equivalent).

  • C18 column (e.g., Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[1]

  • Column Temperature: 45 °C.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: UV at 220 nm.[1]

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 20% Mobile Phase B) for at least 10 minutes.[1]

  • Sample Preparation: Dilute the sample with Mobile Phase A to a final protein concentration of approximately 0.5-1.0 mg/mL.[1]

  • Chromatographic Run: Inject the prepared sample and run a suitable gradient to elute the components. A typical gradient could be:

    • 0-25 min: 20% to 65% B

    • 25-30 min: 65% to 90% B (column wash)

    • 30-35 min: Hold at 90% B

    • 35-36 min: 90% to 20% B (return to initial)

    • 36-45 min: Hold at 20% B (re-equilibration)[1]

  • Data Analysis: The unmodified protein will typically elute before the more hydrophobic PEGylated species. The retention time often increases with the degree of PEGylation.[1]

In Vitro and In Vivo Exploratory Studies

A combination of in vitro and in vivo studies is essential to understand the impact of PEGylation on the biological activity, pharmacokinetics, and immunogenicity of a therapeutic molecule.

In Vitro Potency Assays

PEGylation can sometimes reduce the in vitro potency of a biologic due to steric hindrance of the PEG chains interfering with target binding.[3] However, this is often offset by the significantly extended in vivo exposure.[3]

Table 2: Comparative In Vitro Potency of PEGylated and Non-PEGylated Biologics

BiologicAssay TypeNon-PEGylated PotencyPEGylated PotencyFold ChangeReference
Interferon-αAntiviral AssayHighLowerVaries with PEG size and location[7]
TNF NanobodyCell-based AssaySimilarSimilar~1x[7]
B2036 (hGH antagonist)-HigherLower-[]
Detailed Experimental Protocol: Cell-Based Potency Assay (General)

Objective: To determine the biological activity of the PEGylated compound compared to the non-PEGylated parent molecule.

Materials:

  • A relevant cell line that responds to the therapeutic molecule.

  • Cell culture medium and supplements.

  • PEGylated and non-PEGylated therapeutic protein.

  • Reagents for measuring the biological response (e.g., CellTiter-Glo® for proliferation, ELISA for cytokine secretion).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated compounds in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for a period sufficient to elicit a biological response (e.g., 24-72 hours).

  • Response Measurement: Measure the biological response using a suitable method. For example, for a proliferation assay, add a viability reagent and measure luminescence. For a cytokine secretion assay, collect the supernatant and perform an ELISA.

  • Data Analysis: Plot the response versus the compound concentration and determine the EC50 (half-maximal effective concentration) for both the PEGylated and non-PEGylated molecules.

Pharmacokinetic Studies

A primary goal of PEGylation is to improve the pharmacokinetic profile of a therapeutic.

Table 3: Comparative Pharmacokinetic Parameters of PEGylated and Non-PEGylated Biologics

BiologicAnimal ModelParameterNon-PEGylatedPEGylatedFold ChangeReference
Interferon α-2a-Absorption Half-life2.3 hours50 hours (40 kDa branched PEG)~22x[2]
Interferon α-2b-Serum Half-life4 hours40 hours (20 kDa linear PEG)10x[2]
UricaseRatsIn vivo Half-life~2 hours22.8 hours (di-PEGylated)~11.4x[2]
ProticlesMiceBlood levels (1h p.i.)0.06 %ID/g0.23 %ID/g~3.8x[9]
Detailed Experimental Protocol: Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of the PEGylated and non-PEGylated biologic.

Materials:

  • Appropriate rodent species (e.g., Sprague Dawley rats or BALB/c mice).[3]

  • PEGylated and non-PEGylated biologic.

  • Dosing vehicles.

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).

  • Analytical method for quantifying the biologic in plasma (e.g., ELISA).

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

  • Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the non-PEGylated and PEGylated biologic to separate groups of animals.[10]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).[10]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the biologic in the plasma samples using a validated analytical method such as ELISA.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Immunogenicity Assessment

While PEGylation generally reduces the immunogenicity of proteins, the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies.[11] These antibodies can lead to accelerated blood clearance and reduced efficacy.

Table 4: Incidence of Anti-PEG Antibodies for Selected PEGylated Drugs

DrugProtein/Molecule TypeIncidence of Anti-PEG Antibodies (Treatment-Emergent)Reference
Pegloticase (Krystexxa®)PEGylated uricaseHigh incidence, associated with loss of response[12]
PEG-asparaginase (Oncaspar®)PEGylated asparaginaseAssociated with rapid clearance of the drug[12]
Certolizumab pegol (Cimzia®)PEGylated Fab' fragmentLower incidence reported[12]
PEG-IFN-λ-1aPEGylated interferon6% of subjects had persistent anti-PEG antibodies[12]
PEG-IFN-α2aPEGylated interferon9% of subjects had persistent anti-PEG antibodies[12]
Detailed Experimental Protocol: Anti-PEG Antibody ELISA

Objective: To detect and quantify anti-PEG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplates.

  • Coating Antigen: mPEG-NH2 (e.g., 5 kDa).[13]

  • Blocking Buffer: 1% (w/v) milk in PBS.[13]

  • Serum/plasma samples.

  • Detection Antibody: HRP-conjugated anti-human (or relevant species) IgG or IgM.

  • Substrate: TMB (3,3',5,5'-tetramethylbenzidine).

  • Stop Solution: 2N H₂SO₄.

Procedure:

  • Plate Coating: Coat the microplate wells with 100 µL of 0.02 mg/mL mPEG-NH2 in PBS and incubate overnight at room temperature.[13]

  • Blocking: Wash the wells with PBS and block with 300 µL of Blocking Buffer for 1 hour at room temperature.[13]

  • Sample Incubation: Dilute serum samples in Blocking Buffer and add to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the wells and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the wells and add TMB substrate. Incubate in the dark until sufficient color develops.

  • Stopping and Reading: Stop the reaction with Stop Solution and read the absorbance at 450 nm.

Visualization of Pathways and Workflows

Signaling Pathways

Understanding the impact of PEGylation on the mechanism of action of a biologic can be aided by visualizing the relevant signaling pathways. For example, PEGylated IL-2 has been shown to enhance immunosuppression by sustained activation of regulatory T cells (Tregs) through the IL-2 receptor signaling pathway.[14][15]

IL2_Signaling cluster_membrane Cell Membrane IL2R IL-2 Receptor (IL-2Rα, IL-2Rβ, IL-2Rγ) JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates PEG_IL2 PEGylated IL-2 PEG_IL2->IL2R Binds with high affinity STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer Nucleus Nucleus STAT5_dimer->Nucleus Translocates to STAT5->STAT5_dimer Dimerizes Gene_Expression Gene Expression (e.g., FOXP3, Bcl-2) Nucleus->Gene_Expression Promotes Treg_Activation Treg Activation, Proliferation, & Survival Gene_Expression->Treg_Activation

Caption: PEGylated IL-2 signaling pathway in regulatory T cells.

Experimental Workflows

Visualizing experimental workflows can provide a clear overview of the logical progression of studies.

Experimental_Workflow cluster_characterization Analytical Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point SEC Size-Exclusion Chromatography Potency_Assay Cell-Based Potency Assay SEC->Potency_Assay Binding_Assay Target Binding Assay SEC->Binding_Assay RP_HPLC Reversed-Phase HPLC RP_HPLC->Potency_Assay RP_HPLC->Binding_Assay MS Mass Spectrometry MS->Potency_Assay MS->Binding_Assay PK_Study Pharmacokinetic Study Potency_Assay->PK_Study Binding_Assay->PK_Study Immunogenicity_Study Immunogenicity Assessment PK_Study->Immunogenicity_Study Go_NoGo Go/No-Go for Further Development Immunogenicity_Study->Go_NoGo start PEGylated Compound Synthesis start->SEC start->RP_HPLC start->MS

Caption: General experimental workflow for exploratory studies of PEGylated compounds.

Conclusion

Exploratory studies of PEGylated compounds require a multi-faceted approach encompassing rigorous analytical characterization, comprehensive in vitro and in vivo evaluations, and a thorough assessment of immunogenicity. The protocols and data presented in this guide provide a framework for researchers to design and execute studies that will effectively elucidate the therapeutic potential of their PEGylated candidates. Careful consideration of the potential trade-offs between enhanced pharmacokinetics and altered biological activity is paramount for the successful development of safe and effective PEGylated medicines.

References

Methodological & Application

Application Notes and Protocols for Tos-PEG3-C2-methyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to harness the cell's intrinsic ubiquitin-proteasome system for the selective degradation of target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that recognizes the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent protein degradation.[2][3]

Tos-PEG3-C2-methyl ester is a versatile, heterobifunctional linker widely employed in the synthesis of PROTACs.[2][4] Its structure incorporates a three-unit polyethylene glycol (PEG) chain, which enhances aqueous solubility and provides conformational flexibility to the PROTAC molecule.[4][5] The tosyl group serves as an excellent leaving group for nucleophilic substitution, enabling covalent attachment to a POI or E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other binding moiety.[2][4] These application notes provide a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed experimental protocols, representative data, and visualizations of the underlying biological pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[4]
Molecular Weight 390.45 g/mol [4]
CAS Number 1239588-09-0[4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following generalized protocols can be adapted for specific POI and E3 ligase ligands.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).

Materials:

  • Amine-functionalized ligand (Ligand-NH₂)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Ligand-NH-PEG3-C2-methyl ester intermediate.

Protocol 2: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.

Materials:

  • Ligand-NH-PEG3-C2-methyl ester

  • Tetrahydrofuran (THF) or Methanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.

  • Add the LiOH or NaOH solution to the mixture.

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture with an acidic solution to pH ~3-4.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.

Protocol 3: Amide Coupling to the Second Ligand

This final step couples the carboxylic acid intermediate with the second amine-functionalized ligand to form the final PROTAC.

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Amine-functionalized second ligand

  • Anhydrous DMF

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the second amine-functionalized ligand (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound is a modular and systematic process.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - Amine-functionalized Ligand 1 - this compound Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Intermediate: Ligand1-NH-PEG3-C2-methyl ester Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (Saponification) Intermediate1->Step2 Intermediate2 Intermediate: Ligand1-NH-PEG3-C2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Start2 Amine-functionalized Ligand 2 Start2->Step3 Purification Purification (HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Representative Quantitative Data for PEG3-Linked PROTACs

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
PROTAC-PEG3-1BRD4CRBNPEG325>90HeLa[6]
PROTAC-PEG3-2ERαVHLPEG35085MCF7[6]
PROTAC-PEG3-3BTKCRBNPEG310>95Ramos[6]
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[4]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.[4]

Biological Evaluation of PROTAC Activity

After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. A common method to quantify target protein degradation is Western blotting.

Protocol 4: Western Blot for Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically in a dose-response manner) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of PROTACs.[3] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain for enhanced solubility and flexibility, and a modifiable methyl ester, provides a rational and efficient entry point for linker design and PROTAC assembly.[3] While specific performance data for PROTACs incorporating this exact linker is not widely published, the principles of PROTAC design and the known advantages of PEGylation suggest that it is a suitable and effective candidate for the development of novel protein degraders.[3] The protocols and representative data provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols: Tos-PEG3-C2-methyl ester in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug discovery.[1] Its structure consists of three key components: a tosyl group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester.[2] The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to amines, thiols, or hydroxyls.[1][3][4] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate, while also providing spatial separation between the conjugated molecules.[2][4][5] The methyl ester can be hydrolyzed to a carboxylic acid, which is then available for subsequent coupling, typically to an amine-containing molecule via amide bond formation.[1][4][5]

While this linker is versatile, its primary and most documented application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7] PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The principles of conjugation using this compound can also be adapted for the development of other bioconjugates, including antibody-drug conjugates (ADCs). These notes provide detailed protocols for its primary application in PROTAC synthesis and an adapted protocol for its potential use in ADC development.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[4]
Molecular Weight 390.45 g/mol [4]
IUPAC Name methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate[4]
CAS Number 1239588-09-0[2]
Solubility Soluble in DMSO, DMF, Ethanol, and Water.[4]
Storage Recommended storage at -20°C for long-term stability.[4]
Summary of Typical Reaction Conditions
Reaction TypeNucleophile/ReagentSolventBaseTemperature (°C)Typical Reaction Time (hours)
Nucleophilic Substitution (Tosyl group) Primary/Secondary AmineDMF, DMSOK₂CO₃, DIPEARoom Temp to 6012 - 24
Nucleophilic Substitution (Tosyl group) Thiol (e.g., Cysteine)DMF, DMSOK₂CO₃, DIPEARoom Temp2 - 12
Ester Hydrolysis LiOH or NaOHTHF/WaterN/A0 to Room Temp2 - 10
Amide Coupling (from hydrolyzed ester) AmineDMFHATU, DIPEARoom Temp12 - 16

Primary Application: PROTAC Synthesis and Mechanism

PROTACs function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the polyubiquitination of the target protein. This "tag" marks the protein for recognition and subsequent degradation by the 26S proteasome.[3] The linker is a critical component that connects the POI-binding ligand (warhead) to the E3 ligase ligand and influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[8]

PROTAC Mechanism of Action

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Recycle PROTAC & E3 Recycled Proteasome->Recycle

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Workflow start Start Materials: - Amine-functionalized Warhead - this compound - Amine-functionalized E3 Ligand step1 Step 1: Nucleophilic Substitution (Conjugate Warhead to Linker) start->step1 intermediate1 Intermediate: Warhead-PEG3-C2-methyl ester step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 Intermediate: Warhead-PEG3-C2-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling (Couple E3 Ligase Ligand) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product purification Purification & Characterization (HPLC, LC-MS, NMR) final_product->purification

General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol describes a general three-step synthesis of a PROTAC molecule.

Step 1: Conjugation of Warhead to this compound

  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the amine-functionalized warhead (1.0 eq) in anhydrous Dimethylformamide (DMF).[9]

  • Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10-15 minutes at room temperature.[1][9]

  • Linker Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the warhead solution.[1][9]

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60°C overnight. The reaction progress should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]

  • Work-up and Purification: Upon completion, cool the reaction, add water to quench, and extract the product with an organic solvent like ethyl acetate.[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the Warhead-PEG3-C2-methyl ester intermediate.[5]

Step 2: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve the purified Warhead-PEG3-C2-methyl ester intermediate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 v/v).[1]

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.[5][8]

  • Monitoring: Monitor the hydrolysis by LC-MS until all starting material is consumed.[5][8]

  • Acidification and Extraction: Cool the mixture to 0°C and acidify to pH ~3-4 with 1 M HCl.[1][5] Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Warhead-PEG3-C2-carboxylic acid intermediate.[5][8]

Step 3: Amide Coupling to E3 Ligase Ligand

  • Reaction Setup: Dissolve the Warhead-PEG3-C2-carboxylic acid intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.[8]

  • Activation: Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.[2][8]

  • Ligand Addition: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.[8]

  • Reaction Conditions: Stir the reaction at room temperature overnight. Monitor the formation of the final PROTAC by LC-MS.[2][8]

  • Purification: Purify the final PROTAC molecule using preparative HPLC.[2] Characterize the final product by LC-MS and NMR.

Adapted Application: Antibody-Drug Conjugate (ADC) Synthesis

While not its primary documented use, the reactive groups of this compound allow for its theoretical application in ADC synthesis. In this context, the linker would connect a cytotoxic payload to a monoclonal antibody (mAb). The PEG element can be advantageous in ADCs by increasing hydrophilicity, which can improve solubility, stability, and pharmacokinetic properties, and potentially allow for a higher drug-to-antibody ratio (DAR).[10][11]

General ADC Mechanism

ADC_MoA ADC Antibody-Drug Conjugate (ADC) Binding 1. Binding to Tumor Antigen ADC->Binding Circulation TumorCell Tumor Cell (Antigen Expressing) Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Release 3. Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis 4. Cell Death (Apoptosis) Payload->Apoptosis Apoptosis->TumorCell

General mechanism of action for an ADC.

Protocol 2: Synthesis of an ADC (Adapted)

This hypothetical protocol describes the conjugation of a payload to the linker, followed by conjugation to an antibody via lysine residues.

Step 1: Synthesis of Drug-PEG3-C2-carboxylic acid

  • Follow the procedures outlined in Protocol 1, Step 1 and Step 2 , substituting the "warhead" with an amine-functionalized cytotoxic payload. This will yield a Drug-PEG3-C2-carboxylic acid intermediate.

Step 2: Activation of Drug-Linker Intermediate

  • NHS Ester Formation: Dissolve the Drug-PEG3-C2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add N-Hydroxysuccinimide (NHS, 1.2 eq) and a carbodiimide coupling reagent like DCC or EDC (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours to form the Drug-PEG3-C2-NHS ester. This activated intermediate is typically used immediately in the next step.

Step 3: Conjugation to Antibody

  • Antibody Preparation: Buffer exchange the monoclonal antibody (mAb) into a suitable reaction buffer (e.g., PBS, pH 7.4-8.0) to a final concentration of 5-10 mg/mL.[10]

  • Drug-Linker Preparation: Dissolve the activated Drug-PEG3-C2-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.[10]

  • Conjugation Reaction: Add a calculated molar excess of the Drug-Linker solution to the antibody solution. The optimal molar ratio must be determined empirically to achieve the desired DAR. Gently mix and incubate at room temperature for 1-2 hours.[10]

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.[10]

  • Purification: Purify the ADC from the unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC) with PBS buffer (pH 7.4).[10]

  • Characterization: Determine the final protein concentration (e.g., BCA assay) and the DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[10]

Protocols for Evaluation

Protocol 3: Western Blot for Target Protein Degradation (PROTAC Evaluation)

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]

  • Cell Culture and Treatment: Plate cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time, such as 18-24 hours.[5]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein band intensity to the loading control.[5]

Protocol 4: In Vitro Cytotoxicity Assay (ADC Evaluation)

This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines using an MTT assay.[10][11]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control antibody, and the free cytotoxic payload in complete cell culture medium. Add the treatments to the appropriate wells and incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the logarithm of the concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule extensively utilized in bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2][3][4] This linker is characterized by two primary reactive groups: a tosyl (tosylate) group and a methyl ester. The tosyl group functions as an excellent leaving group in nucleophilic substitution reactions, enabling conjugation to amines, thiols, and hydroxyls.[2][5] The methyl ester can be hydrolyzed to a carboxylic acid, which is then available for coupling with an amine-containing molecule through standard amide bond formation.[3] The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][1][6]

These application notes provide detailed protocols for the primary coupling reactions of this compound and outline its application in a representative PROTAC synthesis workflow.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the key transformations involving this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Reaction TypeNucleophile/ReagentSolventBaseTemperature (°C)Typical Reaction Time (hours)
Nucleophilic Substitution (Tosyl Group)
Amine CouplingPrimary/Secondary AmineDMF, DMSO, AcetonitrileK₂CO₃, DIPEA, Et₃NRoom Temperature to 6012 - 24
Thiol CouplingThiol (e.g., Cysteine)DMF, DMSO, Aqueous Buffer (pH 7-8)K₂CO₃, DIPEA, Et₃NRoom Temperature2 - 12
Ester Hydrolysis LiOH, NaOH, or KOHTHF/Water, Dioxane/Water-0 to Room Temperature1 - 12
Amide Coupling (post-hydrolysis) AmineDMF, DCMHATU, HOBt, EDC, DIPEARoom Temperature12 - 24

Experimental Protocols

This protocol details the nucleophilic substitution of the tosyl group with a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[2]

  • Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[2]

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[2]

  • Add the this compound solution dropwise to the amine solution.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[2]

  • Upon completion, quench the reaction by adding water.[2]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[2]

This protocol describes the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[2]

  • Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[2]

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[2]

  • Add the this compound solution to the thiol solution.[2]

  • Stir the reaction at room temperature for 2-12 hours.[2]

  • Monitor the reaction progress by LC-MS or TLC.[2]

  • Once the reaction is complete, add water to quench the reaction.[2]

  • Extract the product with a suitable organic solvent.[2]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[2]

  • Purify the product by flash column chromatography or preparative HPLC.[2]

This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[2]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[2]

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[2]

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.[2]

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling Tos_PEG_Ester This compound Intermediate_1 POI_Ligand-PEG3-C2-methyl ester Tos_PEG_Ester->Intermediate_1 DIPEA, DMF POI_Ligand Protein of Interest (POI) Ligand (with Nucleophile, e.g., -NH2) POI_Ligand->Intermediate_1 Intermediate_2 POI_Ligand-PEG3-C2-COOH Intermediate_1->Intermediate_2 LiOH, THF/H2O Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC HATU, DIPEA, DMF E3_Ligase_Ligand E3 Ligase Ligand (with -NH2) E3_Ligase_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting them.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[2][3][4] A PROTAC molecule is composed of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3][6] Tos-PEG3-C2-methyl ester is a versatile, commercially available polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design.[1][2] Its structure, featuring a reactive tosyl group, a flexible and hydrophilic three-unit PEG chain, and a modifiable methyl ester, provides a rational and efficient means for constructing potent protein degraders.[2][7]

These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs, including detailed experimental protocols, representative data, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. The hydrophilic PEG linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability.[7][8][9]

PropertyValueReference
Molecular Formula C₁₇H₂₆O₈S[1][5][7]
Molecular Weight 390.45 g/mol [1][5][7]
CAS Number 1239588-09-0[1][2][10]
Appearance Colorless to light yellow oil/solid[7]
Solubility Soluble in DMSO, DMF, Ethanol, and Water[7]
Storage Recommended storage at -20°C for long-term stability[7]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.[11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).[2]

Materials:

  • This compound

  • Amine-functionalized ligand (POI or E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amine-coupled product.

Protocol 2: Hydrolysis of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[2]

Materials:

  • Ligand-NH-PEG3-C2-methyl ester (from Protocol 1)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the Ligand-NH-PEG3-C2-methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.

Protocol 3: Amide Coupling to Form the Final PROTAC

This final step connects the two halves of the PROTAC.[2]

Materials:

  • Carboxylic acid-functionalized intermediate (from Protocol 2)

  • Amine-functionalized ligand (the other half of the PROTAC)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

Procedure:

  • Dissolve the carboxylic acid-functionalized intermediate (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative HPLC.

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - POI Ligand (amine-functionalized) - E3 Ligase Ligand (amine-functionalized) Step1 Protocol 1: Nucleophilic Substitution (Couple POI Ligand) Start->Step1 Intermediate1 Intermediate 1: POI-Ligand-NH-PEG3-C2-methyl ester Step1->Intermediate1 Step2 Protocol 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Ligand-NH-PEG3-C2-COOH Step2->Intermediate2 Step3 Protocol 3: Amide Coupling (Couple E3 Ligase Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

General PROTAC Synthesis Workflow

In Vitro Characterization of PROTACs

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[12] A series of in vitro assays are essential to confirm the mechanism of action and determine the potency of a novel PROTAC.

Protocol 4: Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[13] Add lysis buffer to each well, scrape the cells, and collect the lysate.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 5: Cell Viability Assay

Objective: To assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cultured cells

  • PROTAC stock solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol.[13]

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the IC50 value.

Data Presentation

PROTAC IDLinkerTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (µM)
PROTAC-APEG3BRD415>90>10
PROTAC-BPEG4BTK25>85>20
PROTAC-CPEG2ERRα50>958.5
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.[12]

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.[12]

Workflow for PROTAC Evaluation

A systematic workflow is crucial for the efficient evaluation of newly synthesized PROTACs.

PROTAC_Evaluation_Workflow Start Synthesized and Purified PROTAC Binding_Assay Biochemical/Biophysical Binding Assays (e.g., SPR, ITC, FP) Start->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot / Reporter Assay) Binding_Assay->Degradation_Assay Confirm Target Engagement Dose_Response Determine DC₅₀ and Dₘₐₓ Degradation_Assay->Dose_Response Viability_Assay Cell Viability/Cytotoxicity Assay Dose_Response->Viability_Assay Assess Therapeutic Window Selectivity_Assay Selectivity Profiling (Proteomics) Viability_Assay->Selectivity_Assay Conclusion Lead Candidate Identification Selectivity_Assay->Conclusion

PROTAC Evaluation Workflow

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs.[2] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis.[2] The protocols and workflows outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) incorporating polyethylene glycol (PEG) linkers. This document outlines the strategic considerations for linker selection, detailed protocols for both solid-phase and solution-phase synthesis, and methods for purification and characterization. Quantitative data on the impact of PEG linker length on degradation efficacy is also presented to facilitate rational PROTAC design.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker connecting the POI ligand and the E3 ligase ligand is a critical component of a PROTAC, significantly influencing its efficacy. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their advantageous properties:

  • Enhanced Solubility and Permeability : The hydrophilic nature of PEG can improve the solubility and cell permeability of often large and hydrophobic PROTAC molecules.[2]

  • Biocompatibility : PEG is a biocompatible polymer, minimizing potential toxicity.

  • Tunable Length : The length of the PEG linker can be precisely controlled, allowing for the optimization of the distance between the POI and the E3 ligase to achieve optimal ternary complex formation and subsequent protein degradation.[2]

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive ternary complex. The following tables summarize the quantitative data on the degradation efficiency (DC50 and Dmax) of PROTACs with varying PEG linker lengths for different protein targets.

Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, P_e_ x 10⁻⁶ cm/s)
PROTAC-PEG2JQ1-PEG2-VHL25~801.5
PROTAC-PEG4JQ1-PEG4-VHL8>952.1
PROTAC-PEG6JQ1-PEG6-VHL15~901.8
PROTAC-PEG8JQ1-PEG8-VHL30~851.2

Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths [1]

PROTAC IdentifierTarget ProteinE3 LigasePEG Linker Length (n)DC50 (nM)Dmax (%)
RC-1BTKCRBN21085
RC-2BTKCRBN3595
RC-3BTKCRBN4890
RC-4BTKCRBN51280

Table 3: Comparative Degradation Efficacy of CDK9-Targeting PROTACs with Varying Methylene and PEG Linkers [4]

Target ProteinE3 LigaseLinker CompositionDC50 (nM)
CDK9CRBN5 methylene groups1.5
CDK9CRBN6 methylene groups2.0
CDK9CRBN7 methylene groups3.5
CDK9CRBNPEG22.5
CDK9CRBNPEG31.8
CDK9CRBNPEG43.0

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of PROTACs with PEG linkers. Both solid-phase and solution-phase approaches are described.

Solid-Phase Synthesis of PROTACs with PEG Linkers

Solid-phase synthesis offers a streamlined approach for generating PROTAC libraries, simplifying purification by allowing the use of excess reagents.

Solid_Phase_Workflow Start Start: Aminomethyl Resin Immobilize 1. Immobilize E3 Ligase Ligand (e.g., Pomalidomide) Start->Immobilize Deprotect1 2. Fmoc Deprotection Immobilize->Deprotect1 Couple_Linker 3. Couple Boc-NH-PEG-COOH Deprotect1->Couple_Linker Deprotect2 4. Boc Deprotection Couple_Linker->Deprotect2 Couple_POI 5. Couple POI Ligand (e.g., JQ1-COOH) Deprotect2->Couple_POI Cleave 6. Cleave from Resin (e.g., TFA cocktail) Couple_POI->Cleave Purify 7. Purify Crude PROTAC (Preparative HPLC) Cleave->Purify Characterize 8. Characterize (LC-MS, NMR) Purify->Characterize Final_PROTAC Final Pure PROTAC Characterize->Final_PROTAC

Workflow for solid-phase PROTAC synthesis.

Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand, connected by a PEG linker.

Materials:

  • Aminomethyl polystyrene resin

  • Fmoc-pomalidomide-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane)

  • Piperidine

  • Boc-NH-PEGn-COOH (n = number of PEG units)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • JQ1-acid

  • Preparative HPLC system with a C18 column

  • LC-MS and NMR instruments

Procedure:

  • Immobilization of E3 Ligase Ligand:

    • Swell the aminomethyl polystyrene resin in DCM for 30 minutes.

    • In a separate vessel, dissolve Fmoc-pomalidomide-acid (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in anhydrous DMF.

    • Add the activated pomalidomide solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • PEG Linker Coupling:

    • Dissolve Boc-NH-PEGn-COOH (2 eq), HATU (1.95 eq), and DIPEA (4 eq) in anhydrous DMF.

    • Add the solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin as described in step 1.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and DMF.

  • POI Ligand Coupling:

    • Activate JQ1-acid (2 eq) with HATU (1.95 eq) and DIPEA (4 eq) in anhydrous DMF.

    • Add the activated JQ1 solution to the resin and shake overnight at room temperature.

    • Wash the resin as described in step 1.

  • Cleavage from Resin:

    • Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude product and decant the ether.

  • Purification and Characterization:

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC using LC-MS to confirm the mass and NMR to confirm the structure.

Solution-Phase Synthesis of PROTACs with PEG Linkers

Solution-phase synthesis is a classical approach that is also widely used for PROTAC synthesis.

Protocol 2: Sequential Amide Coupling in Solution

This protocol describes the synthesis of a PROTAC via a two-step amide coupling procedure.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Homobifunctional PEG linker with two carboxylic acid groups (e.g., HOOC-PEGn-COOH)

  • Amine-functionalized POI ligand

  • HATU, DIPEA, anhydrous DMF

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve the HOOC-PEGn-COOH linker (1 eq) in anhydrous DMF.

    • Add HATU (1.05 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.

    • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the intermediate (E3 ligand-PEG-acid) by flash column chromatography.

  • Second Amide Coupling:

    • Dissolve the purified E3 ligand-PEG-acid intermediate (1 eq) in anhydrous DMF.

    • Add HATU (1.05 eq) and DIPEA (2 eq) and stir for 15 minutes.

    • Add the amine-functionalized POI ligand (1.1 eq).

    • Stir at room temperature overnight and monitor by LC-MS.

    • Work-up and purify the final PROTAC as described in the first step.

Purification by Preparative HPLC

Preparative reversed-phase HPLC (RP-HPLC) is the most common method for the final purification of PROTACs.

Protocol 3: General Preparative HPLC Method

System and Column:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • C18 reversed-phase column.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% TFA or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of mobile phases A and B). Filter the sample through a 0.45 µm syringe filter.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B).

  • Injection and Elution: Inject the sample and elute with a shallow gradient of mobile phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak detected by UV absorbance (typically at 254 nm or 280 nm).

  • Analysis and Processing: Analyze the collected fractions by analytical LC-MS to confirm purity and identity. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.

Conclusion

The synthesis of PROTACs with PEG linkers is a versatile and effective strategy for developing novel protein degraders. The choice of linker length is a critical parameter that must be empirically optimized for each target. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate potent and selective PROTACs for therapeutic applications.

References

Application Notes: Tos-PEG3-C2-methyl ester in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker instrumental in the advancement of targeted cancer therapies, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a novel class of therapeutic agents that exploit the body's natural protein disposal system to eliminate cancer-causing proteins.[3][4] This linker, featuring a three-unit polyethylene glycol (PEG) chain, a reactive tosyl group, and a modifiable methyl ester, serves as a crucial component in the construction of these targeted protein degraders.[1][5]

The core structure of this compound is designed for sequential conjugation. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution for the attachment of a ligand that binds to the target oncoprotein.[3][6] The PEG chain enhances the solubility and cell permeability of the resulting PROTAC molecule.[3][5] The terminal methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for coupling to a ligand that recruits an E3 ubiquitin ligase.[3][7]

Principle of Application in Cancer Research

In cancer research, this compound is a foundational building block for creating PROTACs designed to selectively degrade oncoproteins that are otherwise difficult to target with conventional inhibitors.[1][8] The resulting PROTAC acts as a bridge, bringing the target protein into proximity with an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][4] This targeted degradation approach offers several advantages, including the potential to overcome drug resistance and target proteins lacking active sites for small molecule inhibition.

Quantitative Data

As of the latest scientific literature, specific quantitative biological data for a named PROTAC synthesized using this compound is not yet publicly available.[1][3] The following table provides hypothetical, yet representative, data for a theoretical PROTAC, "OncoDegrader-1," to illustrate the key performance metrics used to evaluate such molecules in cancer cell lines. This data is for demonstrative purposes only.

ParameterCell LineTarget ProteinValue (nM)
DC₅₀ (Degradation)Breast Cancer (MCF-7)Estrogen Receptor α45
IC₅₀ (Proliferation)Breast Cancer (MCF-7)-90
DC₅₀ (Degradation)Prostate Cancer (VCaP)Androgen Receptor65
IC₅₀ (Proliferation)Prostate Cancer (VCaP)-130
DC₅₀ (Degradation)Leukemia (MV4-11)BRD425
IC₅₀ (Proliferation)Leukemia (MV4-11)-55

DC₅₀ : Half-maximal degradation concentration.[1][3] IC₅₀ : Half-maximal inhibitory concentration.[1]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: General Synthesis of a PROTAC

This protocol outlines a two-step synthetic route involving the initial conjugation of a target protein ligand to the linker, followed by hydrolysis and coupling to an E3 ligase ligand.

Step 1: Conjugation of Target Protein Ligand to this compound

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the target protein ligand (containing a nucleophilic group such as a phenol or amine; 1.0 eq) in anhydrous Dimethylformamide (DMF).[1]

  • Base Addition : Add a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the solution.[1][3]

  • Linker Addition : Add this compound (1.1 eq) to the reaction mixture.[1]

  • Reaction Conditions : Stir the mixture at room temperature or elevate to 50-80 °C overnight.[3]

  • Monitoring : Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[1]

  • Work-up and Purification : Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.[1]

Step 2: Hydrolysis of the Methyl Ester

  • Dissolution : Dissolve the purified ligand-linker conjugate (1.0 eq) from Step 1 in a mixture of Tetrahydrofuran (THF) and water.[1]

  • Hydrolysis : Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.[1][9]

  • Monitoring : Monitor the hydrolysis by LC-MS until all starting material is consumed.[1]

  • Acidification and Extraction : Acidify the reaction mixture to a pH of ~3-4 with 1N HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid derivative.[1][9]

Step 3: Amide Coupling to E3 Ligase Ligand

  • Activation : In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative (1.0 eq) from Step 2 in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.[1][3]

  • Coupling : Add the amine-containing E3 ligase ligand (e.g., a pomalidomide analog; 1.1 eq) to the reaction mixture.[1]

  • Reaction : Stir the reaction at room temperature overnight.[3]

  • Monitoring : Monitor the formation of the final PROTAC product by LC-MS.[1]

  • Purification : Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target oncoprotein in cancer cells following treatment with the synthesized PROTAC.[1]

  • Cell Culture and Treatment : Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 18-24 hours.[1]

  • Cell Lysis : After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

  • SDS-PAGE and Western Blotting : Normalize protein concentrations and separate the proteins by SDS-PAGE, then transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, along with a primary antibody for a loading control (e.g., GAPDH or β-actin).[3]

  • Detection and Analysis : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein band intensity to the loading control.[1]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Oncoprotein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a PROTAC molecule.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Target Ligand & This compound Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Ligand-Linker Conjugate Step1->Intermediate1 Step2 Step 2: Methyl Ester Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling with E3 Ligand Intermediate2->Step3 Final_PROTAC Purified PROTAC Step3->Final_PROTAC Cell_Culture Cancer Cell Treatment Final_PROTAC->Cell_Culture Test Compound Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Prolif_Assay Cell Proliferation Assay Cell_Culture->Prolif_Assay Data_Analysis Data Analysis (DC50, IC50) Western_Blot->Data_Analysis Prolif_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester in E3 Ligase Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[1][2] This linker, featuring a three-unit polyethylene glycol (PEG) chain, a reactive tosyl (Tos) group, and a modifiable methyl ester, serves as a crucial component in constructing these bifunctional molecules.[1][3]

PROTACs themselves consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4] The linker is not merely a spacer but plays a critical role in determining a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][5] this compound provides a flexible and hydrophilic linker that can be advantageous in optimizing the geometry of this ternary complex for efficient ubiquitination and subsequent protein degradation.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ubiquitin ligases, along with methodologies for characterizing their binding properties.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValue
Molecular Formula C₁₇H₂₆O₈S
Molecular Weight 390.45 g/mol
CAS Number 1239588-09-0
Appearance Colorless to light yellow liquid/solid
Solubility Soluble in DMSO, Ethanol, and Water
Storage Recommended at -20°C for long-term stability

PROTAC-Mediated Protein Degradation Pathway

The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein. This process involves the formation of a ternary complex, ubiquitination of the target, and subsequent recognition and degradation by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand (with nucleophile) - E3 Ligase Ligand (with amine) - this compound step1 Step 1: Nucleophilic Substitution Couple POI ligand to this compound start->step1 intermediate1 Intermediate 1: POI-Linker-methyl ester step1->intermediate1 step2 Step 2: Ester Hydrolysis Convert methyl ester to carboxylic acid intermediate1->step2 intermediate2 Intermediate 2: POI-Linker-COOH step2->intermediate2 step3 Step 3: Amide Coupling Couple Intermediate 2 to E3 Ligase Ligand intermediate2->step3 final_product Final Product: POI-Linker-E3 Ligase Ligand (PROTAC) step3->final_product VHL_Signaling cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF HIF-1α PHD PHD Enzymes HIF->PHD O₂ OH_HIF Hydroxylated HIF-1α PHD->OH_HIF VHL VHL Complex OH_HIF->VHL Recognition Proteasome_N Proteasome VHL->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF_H HIF-1α HIF_dimer HIF-1 Dimer HIF_H->HIF_dimer HIF_beta HIF-1β HIF_beta->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Transcription CRBN_Signaling cluster_crl4 CRL4^CRBN^ E3 Ligase Complex cluster_action Mechanism of Action CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, POI) CRBN->Neosubstrate Recruitment IMiD IMiD / PROTAC Ligand IMiD->CRBN Ub_Neosubstrate Ubiquitinated Neosubstrate Neosubstrate->Ub_Neosubstrate Ubiquitination via CRL4^CRBN^ Proteasome_C Proteasome Ub_Neosubstrate->Proteasome_C Degradation_C Degradation Proteasome_C->Degradation_C

References

Application of Tos-PEG3-C2-methyl ester in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker instrumental in the advancement of targeted protein degradation, a revolutionary therapeutic strategy in drug discovery.[1][2] This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3][4][5]

PROTACs are modular molecules comprising a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3] The linker, for which this compound is a versatile building block, plays a critical role in the efficacy of the PROTAC by influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[1]

The structure of this compound is uniquely suited for PROTAC synthesis. It features a three-unit polyethylene glycol (PEG) chain that enhances solubility and provides flexibility, a tosyl group that acts as an excellent leaving group for nucleophilic substitution, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent conjugation.[3][6] This technical guide provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 1239588-09-0[1][2][7]
Molecular Formula C17H26O8S[1][2][7]
Molecular Weight 390.45 g/mol [1][2][7]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, DMF, and other organic solvents[1]
Storage Recommended storage at -20°C for long-term stability[8]

Principle of Application in PROTACs

In the context of drug discovery, particularly in cancer research, this compound serves as a foundational component for constructing PROTACs aimed at degrading oncoproteins.[3] The synthesis involves a multi-step process where the linker connects a "warhead" (a ligand binding to the protein of interest) to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL).[3] The resulting PROTAC molecule functions as a bridge, bringing the target protein into close proximity with the E3 ligase.[3] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][9] This process is catalytic, as the PROTAC is released after ubiquitination to engage another target protein molecule.[5]

The signaling pathway initiated by a functional PROTAC is depicted below.

PROTAC_pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 PROTAC released Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a sequential process. The following are generalized protocols that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This initial step involves the reaction of this compound with an amine-functionalized ligand, which can be either the POI binder or the E3 ligase recruiter.[1]

Materials:

  • Amine-functionalized ligand (Ligand-NH2)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.[1]

  • Add DIPEA (2.0-3.0 eq) or K₂CO₃ (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.[1][3]

  • Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.[1]

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) overnight.[1][3]

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).[1][3]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[1]

Materials:

  • Ligand-NH-PEG3-C2-methyl ester

  • Tetrahydrofuran (THF) or Methanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.[1]

  • Add the LiOH or NaOH solution to the mixture.[1]

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.[1]

  • Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.[1]

  • Extract the product with a suitable organic solvent.[1]

  • Dry the organic layer and concentrate to yield the carboxylic acid intermediate (Ligand-NH-PEG3-C2-COOH).[1]

Protocol 3: Amide Coupling to Form the Final PROTAC

This final step connects the two halves of the PROTAC via a stable amide bond.[3]

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Amine-containing E3 ligase ligand (or POI ligand)

  • Anhydrous DMF

  • Peptide coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.[3]

  • Add the peptide coupling agent (1.2 eq) and the base (3.0 eq).[3]

  • Stir for 15 minutes at room temperature to activate the carboxylic acid.[3]

  • Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature overnight.[3]

  • Monitor the formation of the final PROTAC product by LC-MS.[3]

  • Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).[3]

The general workflow for synthesizing a PROTAC using this compound is illustrated in the following diagram.

PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis Workflow start Ligand-NH2 + This compound step1 Nucleophilic Substitution start->step1 intermediate1 Ligand-NH-PEG3-C2-methyl ester step1->intermediate1 step2 Saponification (Ester Hydrolysis) intermediate1->step2 intermediate2 Ligand-NH-PEG3-C2-COOH step2->intermediate2 step3 Amide Coupling intermediate2->step3 end_product Final PROTAC step3->end_product ligand2 E3 Ligase Ligand-NH2 ligand2->step3

General workflow for PROTAC synthesis.

Quantitative Data

Table 1: Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-X") Synthesized with a PEG3 Linker [3]

ParameterCell LineTarget ProteinValue
DC₅₀ (Degradation) MCF-7 (Breast Cancer)Estrogen Receptor α50 nM
IC₅₀ (Proliferation) MCF-7 (Breast Cancer)-100 nM
DC₅₀ (Degradation) VCaP (Prostate Cancer)Androgen Receptor75 nM
IC₅₀ (Proliferation) VCaP (Prostate Cancer)-150 nM
  • DC₅₀: Half-maximal degradation concentration.[3][7]

  • IC₅₀: Half-maximal inhibitory concentration.[3]

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs.[1] Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis in the development of novel protein degraders.[1] The provided protocols offer a foundational methodology for researchers to synthesize and evaluate PROTACs for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Conjugation of Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Tos-PEG3-C2-methyl ester, a heterobifunctional linker widely used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This linker contains a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.[1][6] The integrated polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][4]

Core Mechanism of Action

The primary conjugation mechanism of this compound involves a nucleophilic substitution reaction (S_N2 mechanism).[2][3] A nucleophile, such as the primary amine of a lysine residue or the thiol group of a cysteine residue on a protein, attacks the electrophilic carbon atom attached to the tosyl group.[2] This results in the displacement of the stable tosylate anion and the formation of a stable covalent bond.[2]

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the key transformations of this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: Nucleophilic Substitution of the Tosyl Group

Reaction TypeNucleophileSolvent(s)Base(s)Temperature (°C)Typical Reaction Time (hours)Molar Ratio (Nucleophile:PEG)Molar Ratio (Base:PEG)
Amine CouplingPrimary/Secondary AmineDMF, DMSO, AcetonitrileK₂CO₃, DIPEA, Et₃NRoom Temperature to 6012 - 241:1 to 1:1.21.5:1 to 3:1
Thiol CouplingThiol (e.g., Cysteine)DMF, DMSO, Aqueous Buffer (pH 7-8)K₂CO₃, DIPEA, Et₃NRoom Temperature2 - 121:1 to 1:1.21.5:1 to 2:1

Data compiled from multiple sources.[1][3]

Table 2: Hydrolysis of the Methyl Ester

ReagentSolvent(s)Temperature (°C)Typical Reaction Time (hours)
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)THF/Water, Methanol/Water0 to Room Temperature2 - 12

Data compiled from multiple sources.[1][4]

Experimental Protocols

Protocol 1: Conjugation to an Amine-Containing Molecule

This protocol details the reaction of the tosyl group with a primary or secondary amine.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.[1]

  • Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1]

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the this compound solution dropwise to the amine solution.[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the reaction rate if necessary.[1][4]

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).[1]

  • Upon completion, quench the reaction by adding water.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[1]

Protocol 2: Conjugation to a Thiol-Containing Molecule

This protocol details the reaction of the tosyl group with a thiol, for example, a cysteine residue on a peptide or a small molecule thiol.[1]

Materials:

  • Thiol-containing molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.[1]

  • Add K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to deprotonate the thiol.[1]

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.[1]

  • Add the this compound solution to the thiol solution.[1]

  • Stir the reaction at room temperature for 2-12 hours.[1]

  • Monitor the reaction progress by LC-MS or TLC.[1]

  • Once the reaction is complete, add water to quench the reaction.[1]

  • Extract the product with a suitable organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or preparative HPLC.[1]

Protocol 3: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol describes the conversion of the methyl ester to a carboxylic acid, which is then available for subsequent amide coupling.[1]

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1 or 2)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.[1]

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.[4]

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.[1] This product is often used in the next step without further purification.[1]

Protocol 4: Purification of PEGylated Proteins

The purification of PEGylated proteins aims to separate the desired conjugate from unreacted protein, excess PEG reagent, and potential byproducts.[] The choice of method depends on the properties of the protein and the PEG conjugate.

Common Purification Techniques:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unreacted protein and PEG linker.[8]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and un-PEGylated forms.[][9]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of a PEG chain alters the hydrophobicity of the molecule, enabling separation.[][8]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. It can be a useful complementary method to IEX.[]

Visualizations

Conjugation_Pathway TosPEG This compound Intermediate Transition State TosPEG->Intermediate Nucleophile Nucleophile (R-NH2 or R-SH) Nucleophile->Intermediate Nucleophilic Attack Base Base (e.g., DIPEA) Base->Nucleophile Deprotonation Conjugate Conjugated Product (R-NH-PEG3-C2-methyl ester or R-S-PEG3-C2-methyl ester) Intermediate->Conjugate Tosylate Leaving Tosylate Tosylate Anion Intermediate->Tosylate

Caption: Nucleophilic substitution pathway for this compound conjugation.

Experimental_Workflow Start Start: Prepare Reagents Dissolve Dissolve Amine/Thiol in Anhydrous Solvent Start->Dissolve AddBase Add Base & Stir Dissolve->AddBase AddPEG Add this compound Solution AddBase->AddPEG React React at RT or Heat (2-24h) AddPEG->React Monitor Monitor Progress (LC-MS/TLC) React->Monitor Monitor->React Incomplete Quench Quench Reaction with Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Purify Product (Chromatography) Dry->Purify End End: Characterize Product Purify->End

Caption: General experimental workflow for conjugation.

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Tos-PEG3-C2-methyl ester in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) in cell-based assays. This document outlines the mechanism of action, detailed experimental protocols for PROTAC synthesis and cellular analysis, and data presentation guidelines.

Introduction

This compound is a heterobifunctional linker molecule integral to the development of PROTACs, a revolutionary therapeutic modality designed to induce the degradation of specific target proteins.[1] PROTACs function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][] The linker component is critical, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4]

The structure of this compound features a tosyl group, a triethylene glycol (PEG3) spacer, and a methyl ester. The tosyl group is an excellent leaving group for nucleophilic substitution, the PEG spacer enhances solubility and provides spatial separation, and the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation.[]

Mechanism of Action

The primary mechanism for incorporating the this compound linker into a PROTAC is through a nucleophilic substitution reaction. The tosyl group serves as a highly reactive leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles such as amines (-NH2) or thiols (-SH) present on a warhead (POI ligand) or an E3 ligase ligand.[5] This reaction, typically following an SN2 mechanism, results in the formation of a stable covalent bond.[6]

Subsequently, the methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. This carboxylic acid can then be coupled to an amine-containing molecule via standard amide bond formation, completing the synthesis of the heterobifunctional PROTAC molecule.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₂₆O₈S
Molecular Weight 390.45 g/mol
CAS Number 1239588-09-0

PROTAC Signaling Pathway

PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates the signaling pathway initiated by a functional PROTAC.

PROTAC_pathway cluster_cell Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase PROTAC->E3 Recycled PROTAC->Ternary E3->Ternary Recruitment Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this linker is depicted below.

PROTAC_synthesis_workflow start Starting Materials (Ligand 1, Linker, Ligand 2) step1 Step 1: Nucleophilic Substitution start->step1 intermediate1 Intermediate 1 (Ligand 1-Linker-Ester) step1->intermediate1 step2 Step 2: Ester Hydrolysis intermediate1->step2 intermediate2 Intermediate 2 (Ligand 1-Linker-Acid) step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_product Final PROTAC (Ligand 1-Linker-Ligand 2) step3->final_product purification Purification (HPLC) final_product->purification

General workflow for PROTAC synthesis.
Protocol 1: Coupling of an Amine-Functionalized Ligand to this compound

This protocol describes the initial reaction of this compound with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).[8]

Materials:

  • Amine-functionalized ligand

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[8]

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.[8]

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).[8]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.[7]

Materials:

  • Ligand-PEG3-C2-methyl ester conjugate (from Protocol 1)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Ligand-PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[7]

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.

Protocol 3: Western Blot for Target Protein Degradation

This cell-based assay is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1][]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Synthesized PROTAC

  • Vehicle control (e.g., 0.1% DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 18-24 hours).[1]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of RIPA buffer. Incubate on ice for 30 minutes.[1][]

  • Protein Quantification: Scrape and collect the cell lysates. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4 °C. Also, incubate with a primary antibody for a loading control.[]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

Workflow for PROTAC Evaluation in Cell-Based Assays

PROTAC_evaluation_workflow synthesis PROTAC Synthesis (using this compound) cell_culture Cancer Cell Culture synthesis->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Data Analysis (Densitometry) western_blot->data_analysis results Determine DC₅₀ & Dₘₐₓ data_analysis->results

Workflow for the in vitro evaluation of a PROTAC.

Data Presentation

Key Performance Metrics:

  • DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein.[]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[]

  • IC₅₀ (Inhibitory Concentration 50): The concentration of the PROTAC that inhibits a biological function (e.g., cell viability) by 50%.

Table 1: Illustrative Biological Activity of a Hypothetical PROTAC ("Degrader-Y") Synthesized with a PEG3 Linker

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (nM)
MCF-7Protein X15>9025
HeLaProtein X22>8540
A549Protein X50>8075

Conclusion

This compound is a versatile and effective bifunctional linker for the synthesis of PROTACs. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational starting point for linker design.[4] The protocols provided herein offer a framework for the synthesis and subsequent evaluation of novel protein degraders in relevant cell-based assays. A systematic approach to synthesis and testing is crucial for the development of potent and selective PROTACs for therapeutic applications.

References

Methodology for Assessing PROTAC Efficacy In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[3]

The in vitro assessment of PROTAC efficacy is a critical step in the drug discovery process, requiring a multi-faceted approach to characterize the binding, ubiquitination, degradation, and downstream cellular effects of these molecules. This document provides detailed application notes and protocols for the key in vitro assays used to evaluate PROTAC performance.

Key Parameters for Assessing PROTAC Efficacy

The efficacy of a PROTAC is primarily determined by two key parameters:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2]

  • Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value signifies greater efficacy.[1][2]

Experimental Workflow for PROTAC Characterization

A systematic in vitro evaluation of a novel PROTAC typically follows a tiered approach, moving from initial target engagement to cellular consequences.

experimental_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Binary Binding Assays (SPR, ITC, FP) b Ternary Complex Formation (TR-FRET, NanoBRET, AlphaLISA) a->b Confirms PROTAC binds both POI and E3 Ligase c In Vitro Ubiquitination Assay b->c Demonstrates functional ternary complex d Target Protein Degradation (Western Blot, In-Cell Western, MS) c->d Translates to cellular activity e Downstream Signaling Analysis d->e Confirms functional consequence of degradation f Cell Viability/Phenotypic Assays e->f Assesses overall cellular impact

A typical experimental workflow for the in vitro validation of PROTACs.

Data Presentation: Summary of Quantitative Data

Quantitative data from various assays should be compiled into structured tables to facilitate the comparison of different PROTAC molecules.

Table 1: Comparison of In Vitro Degradation Efficacy of BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)Assay Method
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)<1 to <5>90Western Blot
MZ1VHLBRD4 (preferential)H661, H8388 to 23Complete at 100 nMWestern Blot
ARV-825CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46<1 to 1>90Western Blot

Note: Data is compiled from various sources and experimental conditions may differ.[5]

Table 2: Comparison of In Vitro Cytotoxicity of PROTACs

PROTACTarget ProteinCell LineIC50 (µM)Assay Method
MDM2 Degrader-2MDM2p53 wild-type cancer cells~1.5CellTiter-Glo®
B1-10JERK1/2HCT1162.2MTT Assay

Note: IC50 values represent the concentration of a PROTAC that inhibits cell viability by 50%.[6][7]

Experimental Protocols

Protocol 1: Target Protein Degradation Assessment by Western Blot

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[3][8]

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control.

    • Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.[10]

    • Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the intensity of the target protein band to the intensity of its corresponding loading control band.

    • Calculate the percentage of remaining protein at each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[2]

Protocol 2: In Vitro Ubiquitination Assay

This assay monitors the PROTAC-mediated ubiquitination of the target protein.[11]

Materials:

  • Recombinant target protein

  • Recombinant E1, E2, and E3 ligase (e.g., VHL, Cereblon)

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination reaction buffer

  • Anti-target protein antibody

  • Anti-ubiquitin antibody (or tagged ubiquitin)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3 ligase, ubiquitin, and the target protein.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight polyubiquitinated species.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[3][6]

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in a white, opaque-walled 96-well plate at a suitable density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC in complete culture medium.

    • Add the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[6]

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a plate-reading luminometer.[6]

  • Data Analysis:

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[6]

Signaling Pathways and Visualization

Understanding the downstream consequences of target protein degradation is crucial. This often involves examining the modulation of specific signaling pathways.

PROTAC-Mediated Degradation of MDM2 and Activation of p53

PROTACs targeting MDM2, the primary E3 ubiquitin ligase for the p53 tumor suppressor, lead to MDM2 degradation. This stabilizes p53, allowing it to accumulate and activate downstream pathways leading to cell cycle arrest and apoptosis.[6]

mdm2_p53_pathway cluster_0 Normal State cluster_1 PROTAC Treatment p53 p53 mdm2 MDM2 p53->mdm2 activates transcription proteasome Proteasome p53->proteasome degradation mdm2->p53 ubiquitinates protac MDM2 PROTAC mdm2_protac MDM2 protac->mdm2_protac e3_ligase E3 Ligase protac->e3_ligase proteasome_protac Proteasome mdm2_protac->proteasome_protac degradation p53_stable p53 (stabilized) downstream Cell Cycle Arrest, Apoptosis p53_stable->downstream mapk_erk_pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_protac PROTAC Intervention growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Myc, ELK1) erk->transcription_factors erk_target ERK1/2 cellular_response Proliferation, Survival transcription_factors->cellular_response erk_protac ERK PROTAC erk_protac->erk_target e3_ligase_erk E3 Ligase erk_protac->e3_ligase_erk proteasome_erk Proteasome erk_target->proteasome_erk degradation

References

Application Notes and Protocols for Tos-PEG3-C2-methyl ester in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional chemical linker integral to the advancement of novel therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are a revolutionary class of drugs that utilize the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[2][3][5] The unique structure of this compound, which features a tosyl group, a three-unit polyethylene glycol (PEG3) spacer, and a methyl ester, provides a versatile platform for conjugating different molecules.[2][6]

The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment to a ligand that binds to the protein of interest (POI).[1][2] The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting therapeutic agent.[7] The terminal methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for coupling to a second ligand, such as one that recruits an E3 ubiquitin ligase.[1][8] These application notes provide a comprehensive overview of the utility of this compound in therapeutic development, complete with detailed protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₂₆O₈S
Molecular Weight 390.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Recommended at -20°C for long-term stability

Applications in Therapeutic Development

The primary application of this compound is in the construction of PROTACs for targeted protein degradation.[3][4][5] By linking a POI-binding ligand to an E3 ligase-recruiting ligand, the resulting PROTAC molecule forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7] This approach has significant potential in various therapeutic areas, including oncology, by targeting oncoproteins for degradation.[4]

Data Presentation: Illustrative Biological Activity of a PROTAC with a PEG3 Linker

While specific quantitative data for a named PROTAC synthesized using the exact this compound linker is not widely available in peer-reviewed literature, the following table presents hypothetical but representative data for a PROTAC ("Degrader-X") to illustrate how such data would be structured. This data is for demonstrative purposes only.[4]

ParameterCell LineTarget ProteinValue
DC₅₀ Cancer Cell Line (e.g., MCF-7)Target Oncoprotein50 nM
Dₘₐₓ Cancer Cell Line (e.g., MCF-7)Target Oncoprotein>90%
IC₅₀ (Proliferation) Cancer Cell Line (e.g., MCF-7)-100 nM
Binding Affinity (to Target) Biochemical AssayTarget Oncoprotein25 nM
Binding Affinity (to E3 Ligase) Biochemical AssayE3 Ligase (e.g., Cereblon)150 nM

Note: DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved. IC₅₀: The half-maximal inhibitory concentration in a cell proliferation assay.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing this compound. These protocols may require optimization for specific ligands and target proteins.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis involving the initial nucleophilic substitution of the tosyl group, followed by hydrolysis of the methyl ester and subsequent amide coupling.[2][8]

Step 1: Coupling of the Target Protein Ligand to the Linker

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the target protein ligand (containing a nucleophilic group such as an amine or phenol, 1.0 eq) in an anhydrous solvent like Dimethylformamide (DMF).

  • Addition of Base: Add a suitable non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature.[2]

  • Linker Addition: Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.[2]

  • Reaction Conditions: Stir the reaction at room temperature or an elevated temperature (e.g., 50-60 °C) overnight.[2]

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ligand-linker conjugate.[2][8]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Step 2: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve the purified ligand-linker conjugate (1.0 eq) from Step 1 in a mixture of Tetrahydrofuran (THF) and water.[8]

  • Hydrolysis: Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 2-4 hours.[8]

  • Monitoring: Monitor the hydrolysis by LC-MS until the starting material is consumed.[8]

  • Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid derivative.[8]

Step 3: Amide Coupling to the E3 Ligase Ligand

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid derivative from Step 2 (1.0 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.[8]

  • Reaction Conditions: Stir the reaction at room temperature overnight.[8]

  • Monitoring: Monitor the formation of the final PROTAC by LC-MS.[8]

  • Purification: Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).[8]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release/ Recycling Ternary_Complex->E3_Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Target Ligand & E3 Ligase Ligand Step1 Step 1: Couple Target Ligand to this compound Start->Step1 Step2 Step 2: Hydrolyze Methyl Ester Step1->Step2 Step3 Step 3: Couple E3 Ligase Ligand Step2->Step3 Purification Purification (HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Degradation_Assay Target Degradation Assay (Western Blot) Final_PROTAC->Degradation_Assay Test in Cells Data_Analysis Determine DC50, Dmax, IC50 Degradation_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., CTG) Cell_Viability->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

References

Practical Guide to Solid-Phase Synthesis of PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase results in the ubiquitination of the POI, marking it for degradation by the proteasome.[2] Solid-phase synthesis (SPS) has emerged as a highly efficient and streamlined method for the preparation of PROTACs, facilitating the rapid generation of libraries for structure-activity relationship (SAR) studies.[3][4] This guide provides detailed protocols and application notes for the solid-phase synthesis of PROTACs.

Advantages of Solid-Phase Synthesis for PROTACs

Solid-phase synthesis offers several key advantages over traditional solution-phase synthesis for the production of PROTACs:

  • Simplified Purification: Intermediates are covalently bound to the solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[2]

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, leading to higher yields.[4]

  • Amenability to Automation: The repetitive nature of solid-phase synthesis is well-suited for automated and parallel synthesis, enabling the rapid generation of PROTAC libraries.[4]

  • Versatility: A wide range of solid supports, linkers, and coupling chemistries can be employed to synthesize a diverse array of PROTAC molecules.[5][6]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[2][3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

General mechanism of action for a PROTAC.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC typically involves a series of sequential steps, including resin preparation, ligand and linker coupling, and final cleavage from the solid support.

SPS_Workflow Resin 1. Resin Swelling Ligand1_Coupling 2. First Ligand Coupling (E3 Ligase or POI Ligand) Resin->Ligand1_Coupling Washing1 3. Washing Ligand1_Coupling->Washing1 Deprotection1 4. Deprotection (if applicable) Washing1->Deprotection1 Linker_Coupling 5. Linker Coupling Deprotection1->Linker_Coupling Washing2 6. Washing Linker_Coupling->Washing2 Deprotection2 7. Deprotection (if applicable) Washing2->Deprotection2 Ligand2_Coupling 8. Second Ligand Coupling (POI or E3 Ligase Ligand) Deprotection2->Ligand2_Coupling Washing3 9. Washing Ligand2_Coupling->Washing3 Cleavage 10. Cleavage from Resin Washing3->Cleavage Purification 11. Purification (HPLC) Cleavage->Purification Characterization 12. Characterization (LC-MS, NMR) Purification->Characterization

General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a representative methodology for the solid-phase synthesis of a PROTAC. These may require optimization based on the specific ligands and linker used.

Protocol 1: Resin Preparation and First Ligand Coupling

This protocol details the initial swelling of the resin and the coupling of the first ligand, which can be either the E3 ligase ligand or the POI ligand.

  • Resin Swelling: Swell aminomethylated polystyrene resin or Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.[1][7]

  • Fmoc Deprotection (if using Fmoc-protected resin): To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin sequentially with DMF, Dichloromethane (DCM), and Methanol (MeOH).[1]

  • Ligand Coupling Solution: In a separate vial, dissolve the carboxylic acid-functionalized ligand (2-3 equivalents), a coupling reagent such as HATU (2-3 eq.), and a base like DIPEA (4-6 eq.) in DMF.[7][8]

  • Coupling Reaction: Add the ligand coupling solution to the swollen and deprotected resin. Shake the reaction mixture at room temperature for 4 to 16 hours.[1][8]

  • Washing: After the reaction, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).[9]

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

Protocol 2: Linker and Second Ligand Coupling

This protocol outlines the sequential addition of the linker and the second ligand.

  • Deprotection: If the coupled ligand has a protecting group (e.g., Fmoc), deprotect it using 20% piperidine in DMF as described in Protocol 1, Step 2.[8]

  • Linker Coupling: Dissolve the linker building block (e.g., Fmoc-N-amido-dPEG®17-acid, 2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add this solution to the resin and shake at room temperature for 4 hours. Wash the resin as described in Protocol 1, Step 5.[1][7]

  • Second Ligand Coupling: Deprotect the terminal functional group of the linker as described in Protocol 1, Step 2. Dissolve the second carboxylic acid-functionalized ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the resin and shake at room temperature for 16 hours. Wash the resin as described in Protocol 1, Step 5 and dry under vacuum.[7][8]

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the final PROTAC from the solid support and its subsequent purification.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for Fmoc-based synthesis is a mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1][8] CAUTION: Perform this step in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake the reaction mixture at room temperature for 2-3 hours.[8][9]

  • PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC from the filtrate by adding it to cold diethyl ether.[2][9]

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether. Dry the crude product under vacuum.[3][8]

  • Purification: Purify the crude PROTAC by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[1][7]

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
BRD4 PROTAC 1 BRD4PomalidomidePEG450>90
BRD4 PROTAC 2 BRD4PomalidomidePEG825>95
BRD4 PROTAC 3 BRD4PomalidomidePEG1210>98
HDAC6 PROTAC A6 HDAC6Vorinostat-likeNot Specified3.5Not Specified
HDAC6 PROTAC B4 HDAC6Selective InhibitorNot Specified19.4Not Specified

Note: The data presented are representative and can vary depending on the specific experimental conditions and cell lines used.[10]

Troubleshooting Common Issues in Solid-Phase PROTAC Synthesis

IssuePotential Cause(s)Troubleshooting Steps
Low or No Yield - Incomplete loading of the first ligand. - Inefficient coupling reactions. - Premature cleavage from the resin. - Inefficient final cleavage.- Confirm loading efficiency with a Kaiser test or LC-MS analysis of a small cleaved sample.[8] - Optimize coupling conditions (reagents, time, temperature).[8] - Ensure protecting groups are orthogonal to cleavage conditions. - Increase cleavage reaction time or perform multiple cleavages.[8]
Low Purity - Incomplete deprotection or coupling. - Formation of side products. - Degradation of the PROTAC during cleavage or workup.- Monitor reaction completion with a Kaiser test.[8] - Optimize reaction conditions to minimize side reactions. - Use milder cleavage cocktails or assess PROTAC stability.
Poor Peak Shape in HPLC - Presence of multiple chiral centers. - Non-specific binding to the analytical column.- Optimize HPLC method (mobile phase, temperature, column).[11] - Use columns with advanced surface technology to minimize interactions.[11]

Conclusion

Solid-phase synthesis is a powerful and efficient methodology for the rapid generation of PROTACs. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and synthesize novel protein degraders. The versatility of solid-phase chemistry allows for the exploration of diverse linkers and ligands, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of PROTACs for therapeutic applications.[3]

References

Troubleshooting & Optimization

Technical Support Center: Tos-PEG3-C2-methyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG3-C2-methyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful use of this versatile heterobifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a tosyl group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester.[1][2][3] Its primary application is in the field of bioconjugation, most notably in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins.[4] The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for covalent attachment to a ligand for a protein of interest (POI), while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent coupling to an E3 ligase ligand.[2][3]

Q2: What are the key reactive sites on this linker and what functional groups can it be conjugated to?

A2: The two key reactive moieties are the tosyl (tosylate) group and the methyl ester. The tosyl group is highly reactive towards nucleophiles, making it ideal for conjugation to primary or secondary amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues).[5] The methyl ester is stable under the conditions for tosyl group displacement but can be readily hydrolyzed to a carboxylic acid under basic conditions, which can then be coupled to an amine-containing molecule.[5][6]

Q3: My conjugation reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields in this compound conjugations can stem from several factors. A systematic approach to troubleshooting is recommended.[7]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical. Ensure you are using a non-nucleophilic base like DIPEA or K2CO3 in a polar aprotic solvent such as DMF or DMSO.[5][6] Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but should be monitored to avoid side reactions.[6]

  • Starting Material Integrity: Verify the purity of your starting materials, including the linker, as impurities can lead to unwanted side reactions.[7]

  • Steric Hindrance: The bulky nature of the molecules being conjugated can hinder the reaction. Using a linker with a longer PEG chain may help alleviate this.[8]

  • Weak Nucleophile: If your amine or thiol is a weak nucleophile, consider using a stronger base to enhance its reactivity.[9]

Q4: I am observing multiple spots on my TLC or several peaks in my LC-MS analysis. What could these be?

A4: The presence of multiple products indicates potential side reactions. Common side products include:

  • Hydrolysis of the methyl ester: This can occur if the reaction is run under strongly basic conditions or for a prolonged time at elevated temperatures. Using a milder base like DIPEA can help minimize this.[7]

  • Di-PEGylation: If your molecule has multiple nucleophilic sites, you may see the addition of more than one PEG linker. Using a molar excess of your target molecule relative to the linker can favor mono-conjugation.

  • Disulfide bond formation: If you are working with a thiol-containing molecule, oxidation can lead to the formation of a disulfide-linked dimer. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent this.[10]

Q5: What are the best practices for purifying my final conjugated product?

A5: Purification of PEGylated molecules can be challenging due to their amphiphilic nature.[10]

  • Normal-phase chromatography on silica gel is often ineffective for these polar molecules, leading to poor separation and low recovery.[10]

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying PEGylated PROTACs. A C18 or C8 column with a water/acetonitrile gradient containing an additive like 0.1% trifluoroacetic acid (TFA) is commonly used.[11][12]

  • Size-exclusion chromatography (SEC) can be useful for removing unreacted small molecules but may not effectively separate species with different degrees of PEGylation.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound conjugation experiments.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive linker due to hydrolysis.Use a fresh batch of the linker and ensure all solvents are anhydrous.
Weak nucleophile (amine or thiol).Use a stronger, non-nucleophilic base (e.g., DBU for less reactive nucleophiles) or increase the reaction temperature.[9]
Inappropriate solvent.Use a polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile.[9]
Multiple Products Observed by LC-MS/TLC Hydrolysis of the methyl ester.Use a milder, non-nucleophilic base (e.g., DIPEA) and avoid prolonged high temperatures.[7]
Di-PEGylation of the target molecule.Use a molar excess of the nucleophile-containing molecule relative to the linker.
Oxidation of thiol to a disulfide dimer.Perform the reaction under an inert atmosphere (argon or nitrogen) and degas solvents.[10]
Poor Recovery After Purification Product loss during aqueous work-up.Minimize aqueous washes or use saturated brine to reduce partitioning into the aqueous phase.[11]
Adhesion of the product to labware.Use low-adhesion microcentrifuge tubes and pipette tips.[11]
Ineffective chromatographic separation.Switch from normal-phase to reversed-phase HPLC for purification.[11][12]

Experimental Protocols

Protocol 1: Conjugation of an Amine to this compound

This protocol describes the nucleophilic substitution of the tosyl group with a primary or secondary amine.

Materials:

  • Amine-containing molecule of interest

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) or K2CO3 (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-60 °C.[6]

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase HPLC.[11]

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

  • PEGylated conjugate from Protocol 1

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEGylated conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-10 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid product, which can often be used in the next step without further purification.[5]

Signaling Pathways and Workflows

PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[4] This process involves a cascade of enzymatic reactions.[13]

PROTAC_Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 Activation E2 E2 Ub-Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex Delivers Ub E3->TernaryComplex PROTAC PROTAC PROTAC->E3 Recruits PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds PROTAC->TernaryComplex POI->TernaryComplex PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation ATP1 ATP ATP1->E1 ATP2 ATP

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a multi-step process that requires careful execution and monitoring.

PROTAC_Synthesis_Workflow start Start input1 Amine/Thiol-containing Ligand 1 start->input1 linker This compound start->linker step1 Step 1: Conjugation (Nucleophilic Substitution) intermediate1 Intermediate 1: Ligand1-PEG3-C2-methyl ester step1->intermediate1 input1->step1 linker->step1 purify1 Purification 1 (RP-HPLC) intermediate1->purify1 step2 Step 2: Hydrolysis purify1->step2 intermediate2 Intermediate 2: Ligand1-PEG3-C2-COOH step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 purify2 Purification 2 (RP-HPLC) step3->purify2 input2 Amine-containing Ligand 2 input2->step3 final_product Final PROTAC analysis Characterization (LC-MS, NMR) final_product->analysis purify2->final_product end End analysis->end

Caption: A typical experimental workflow for the synthesis of a PROTAC.

References

Technical Support Center: Enhancing PROTAC Solubility with Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for utilizing Tos-PEG3-C2-methyl ester to improve the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have poor solubility even after incorporating a hydrophilic PEG linker like this compound?

A1: While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a complex property influenced by multiple factors.[1] PROTACs are often large, complex molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1] The high lipophilicity of the target protein binder (warhead) and the E3 ligase ligand can counteract the solubilizing effect of the PEG linker.[1] Furthermore, the solid-state properties, such as the crystalline nature of the PROTAC, can hinder its dissolution.[1]

Q2: I observe precipitation when diluting my DMSO stock of a PEGylated PROTAC into an aqueous buffer. What is the first troubleshooting step?

A2: This is a common sign that the final concentration exceeds the kinetic solubility limit of your PROTAC in the aqueous buffer.[1] The initial and most critical step is to optimize your dilution technique. Instead of adding the buffer to your DMSO stock, add the PROTAC stock solution to the aqueous buffer slowly, preferably dropwise, while vortexing or stirring vigorously.[2] This method helps to avoid localized high concentrations that can trigger immediate precipitation.[2]

Q3: How does the length of the PEG linker, such as the PEG3 in this compound, impact PROTAC properties beyond solubility?

A3: The linker length is a critical parameter that must be optimized for each PROTAC system.[3] While a PEG linker enhances solubility, its length and flexibility also influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an entropic penalty and unproductive binding, potentially causing a "hook effect" at high concentrations.[3][5] Furthermore, linker properties can affect cell permeability; sometimes shorter, more rigid linkers, or flexible linkers that can adopt a folded conformation, show improved cell entry.[5]

Q4: My PEGylated PROTAC is soluble but shows low activity in cell-based assays. What could be the issue?

A4: Poor cellular permeability can be a major hurdle, even for soluble PROTACs.[2] The same characteristics that contribute to low solubility (e.g., high molecular weight, large polar surface area) can also hinder the molecule's ability to cross the cell membrane.[2] It is also possible that the linker, while improving solubility, does not hold the warhead and E3 ligase ligand at an optimal distance or orientation for efficient ternary complex formation in the cellular environment.

Q5: Are there alternative strategies if the this compound linker does not sufficiently improve solubility?

A5: Yes. If a simple PEG3 linker is insufficient, you can synthesize analogs with longer PEG chains (e.g., PEG4, PEG6) to further increase hydrophilicity.[2] Another effective strategy is to incorporate ionizable groups into the linker, such as a basic nitrogen (e.g., piperazine), which can be protonated at physiological pH and significantly boost aqueous solubility.[6] Additionally, formulation strategies, such as creating amorphous solid dispersions (ASDs), can be employed to improve the dissolution of the final compound.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause(s) Suggested Solution(s)
1. PROTAC precipitates from solution upon dilution from DMSO stock into aqueous buffer (e.g., PBS). The final concentration exceeds the kinetic solubility limit of the compound in the experimental buffer.[1]Immediate Fixes: • Lower the final PROTAC concentration to stay below its solubility limit. • Optimize the dilution method: add the DMSO stock dropwise to the vigorously stirring buffer.[2] • Increase the final DMSO concentration slightly (e.g., to 1-2%), but be mindful of potential assay artifacts.Long-Term Fixes: • Perform a kinetic solubility assay to determine the precise solubility limit in your buffer.[2] • Synthesize analogs with longer PEG chains or incorporate ionizable groups into the linker to improve intrinsic solubility.[2]
2. Low or inconsistent results in cell-based assays despite apparent solubility. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[2] • PROTAC Instability: The compound is degrading in the cell culture medium over the course of the experiment. • Suboptimal Ternary Complex Formation: The linker length/geometry is not ideal for the specific target and E3 ligase pair.Assess Permeability: Perform a cell permeability assay (e.g., PAMPA or Caco-2). Consider synthesizing analogs with hybrid alkyl-PEG linkers to balance solubility and lipophilicity for better permeability.[5] • Assess Stability: Use LC-MS to monitor the concentration of the parent PROTAC in your cell culture medium over time.[1] • Optimize Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths to empirically determine the optimal length for degradation activity.[5]
3. A pronounced "hook effect" is observed at lower-than-expected concentrations. The linker is too long or flexible, favoring the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex at higher concentrations.[5]Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response curve and identify the optimal concentration range.[5] • Synthesize analogs with shorter or more rigid linkers. Rigid linkers (e.g., containing piperazine or triazole moieties) can pre-organize the molecule into a conformation more favorable for ternary complex formation, which can mitigate the hook effect.[8]

Data Presentation

Table 1: Impact of Linker Modification on PROTAC Physicochemical Properties. [9]

PROTAC Linker Composition Aqueous Solubility (log S, mol/L) Lipophilicity (BRlogD)
dBET57 Shorter PEG-based-4.523.49
ZXH-3-26 Longer PEG-based-5.534.25
Note: This data is from a comparative study of two distinct PROTACs and is intended to illustrate the principle of linker effects. A lower log S value indicates lower solubility, and a higher BRlogD value indicates higher lipophilicity.[9]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a general three-step synthesis: 1) conjugation of an amine-functionalized warhead to the linker, 2) hydrolysis of the methyl ester, and 3) amide coupling to an amine-functionalized E3 ligase ligand.[4]

Step 1: Conjugation of Warhead to this compound

  • Under an inert nitrogen atmosphere, dissolve the amine-functionalized warhead (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at 60 °C overnight.

  • Monitor reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture, filter to remove salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting Warhead-PEG3-C2-methyl ester intermediate by flash column chromatography.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours.[4]

  • Monitor the hydrolysis by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Warhead-PEG3-C2-carboxylic acid.

Step 3: Amide Coupling to E3 Ligase Ligand

  • Dissolve the carboxylic acid intermediate from Step 2 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.[4]

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Kinetic Solubility Assay by Nephelometry

This protocol determines the concentration at which a PROTAC begins to precipitate from an aqueous buffer when diluted from a DMSO stock.[5]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the purified PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock with DMSO to create a range of concentrations (e.g., from 10 mM down to ~1 µM).

  • Dilution into Buffer: In a separate clear 96-well plate, add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Initiate Precipitation: Add 2 µL of each concentration from the DMSO plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake it at room temperature for 2 hours, protected from light.

  • Measurement: Measure the light scattering (turbidity) of each well using a nephelometer, recording the nephelometric turbidity units (NTU).

  • Data Analysis: Plot the NTU values against the PROTAC concentration. The kinetic solubility limit is the concentration at which the NTU signal significantly increases above the baseline, indicating the onset of precipitation.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Synthesis_Workflow start Starting Materials: - Amine-Warhead - this compound - Amine-E3 Ligand step1 Step 1: Nucleophilic Substitution Couple Warhead to Linker start->step1 intermediate1 Intermediate 1: Warhead-PEG3-C2-methyl ester step1->intermediate1 step2 Step 2: Ester Hydrolysis Convert ester to carboxylic acid intermediate1->step2 intermediate2 Intermediate 2: Warhead-PEG3-C2-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling Couple Intermediate 2 to E3 Ligand intermediate2->step3 final_product Final Product: Purified PROTAC step3->final_product

Experimental workflow for PROTAC synthesis.

Troubleshooting_Logic issue Issue: PROTAC shows poor performance solubility_check Is the PROTAC soluble in aqueous buffer? issue->solubility_check perm_check Is it cell permeable? solubility_check->perm_check Yes sol_solution Action: - Optimize dilution protocol - Perform solubility assay - Synthesize more hydrophilic analogs (e.g., longer PEG, add ionizable group) solubility_check->sol_solution No sol_yes Yes sol_no No hook_check Is a 'hook effect' observed? perm_check->hook_check Yes perm_solution Action: - Perform permeability assay (PAMPA) - Synthesize analogs with hybrid or shorter linkers perm_check->perm_solution No perm_yes Yes perm_no No hook_solution Action: - Perform wide dose-response - Synthesize analogs with shorter or more rigid linkers hook_check->hook_solution Yes final_check Action: - Assess ternary complex formation - Check for metabolic instability hook_check->final_check No hook_yes Yes hook_no No

Logic diagram for troubleshooting PROTACs.

References

Tos-PEG3-C2-methyl ester stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tos-PEG3-C2-methyl ester in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional linker molecule. It comprises a tosyl (Tos) group, a three-unit polyethylene glycol (PEG) chain, and a methyl ester group.[1] The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution by groups like amines (-NH₂) and thiols (-SH).[1] The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid (-COOH), which can then be used for subsequent conjugation reactions.[1]

Q2: What are the main stability concerns for this compound in aqueous solutions?

A2: The two primary stability concerns in aqueous solutions are:

  • Hydrolysis of the methyl ester: This is particularly prevalent under basic (alkaline) conditions and is also influenced by temperature.[2][3][4]

  • Reaction of the tosyl group: The tosyl group is designed to be a good leaving group for nucleophilic substitution. In aqueous solutions, it can react with nucleophiles present in the buffer or, more slowly, with water itself (hydrolysis), especially at elevated temperatures.

Q3: How does pH affect the stability of the methyl ester group?

A3: The hydrolysis rate of the methyl ester is highly dependent on pH. The rate is slowest in the neutral to slightly acidic range and increases significantly under basic (alkaline) conditions. It is generally accepted that the hydrolysis rate of esters can vary by a factor of 10 for each unit change in pH.[5]

Q4: Is the tosyl group stable in aqueous buffers?

A4: The tosyl group is relatively stable in neutral aqueous solutions at ambient temperature. However, its stability can be compromised by the presence of strong nucleophiles in the buffer (e.g., primary amines like Tris) or by elevated temperatures, which can lead to hydrolysis. Tosylates are designed to be good leaving groups, so their reactivity is a key feature.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for monitoring the degradation of this compound. You can track the disappearance of the parent compound and the appearance of degradation products, such as the hydrolyzed carboxylic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Premature Hydrolysis of the Methyl Ester
  • Symptoms:

    • Formation of an unintended carboxylic acid byproduct detected by LC-MS.

    • Inconsistent results in subsequent conjugation steps that require the intact methyl ester.

    • Changes in the overall charge of the molecule, which may affect purification.

  • Possible Causes:

    • High pH of the aqueous buffer: Buffers with a pH above 7.4 will significantly accelerate the rate of methyl ester hydrolysis.

    • Elevated temperature: Higher temperatures increase the rate of hydrolysis at any given pH.

    • Prolonged incubation times: The longer the molecule is in an aqueous solution, the more hydrolysis can occur, even at neutral pH.

    • Presence of esterase enzymes: If working with biological samples (e.g., plasma, cell lysates), esterases can rapidly hydrolyze the methyl ester.

  • Solutions:

    • Buffer Selection: Use buffers in the pH range of 6.0-7.4 for short-term storage and reactions where the methyl ester needs to remain intact. Avoid basic buffers like sodium bicarbonate or borate if ester stability is critical.

    • Temperature Control: Perform reactions and store solutions at 4°C or on ice to minimize the rate of hydrolysis.

    • Minimize Incubation Time: Plan experiments to minimize the time the linker is in an aqueous solution before use.

    • Enzyme Inhibitors: If working with biological matrices, consider the addition of broad-spectrum esterase inhibitors if compatible with your downstream application.

Issue 2: Unintended Reaction or Loss of the Tosyl Group
  • Symptoms:

    • Loss of reactivity towards the intended nucleophile (e.g., an amine on a protein).

    • Appearance of a byproduct corresponding to the hydrolyzed tosyl group (a diol).

    • Low yield in your conjugation reaction.

  • Possible Causes:

    • Nucleophilic Buffers: The use of buffers containing primary amines (e.g., Tris) or other nucleophiles can lead to the consumption of the tosyl group.

    • Hydrolysis: Prolonged exposure to aqueous media, especially at elevated temperatures, can lead to the hydrolysis of the tosyl group.

    • Incorrect Solvent: Using a protic solvent other than water may lead to solvolysis of the tosyl group.

  • Solutions:

    • Use Non-Nucleophilic Buffers: Opt for buffers such as phosphate, HEPES, or MOPS for reactions involving the tosyl group.

    • Control Temperature: Keep the temperature as low as is practical for your reaction to proceed to minimize hydrolysis.

    • Prepare Fresh Solutions: Prepare aqueous solutions of this compound immediately before use to minimize exposure to water.

Quantitative Data

Table 1: Estimated Half-life of Methyl Ester Hydrolysis as a Function of pH at 25°C (Data extrapolated from studies on similar small molecule esters)

pHEstimated Half-lifeStability Profile
4.0Very LongHigh stability
6.0LongGood stability for most applications
7.4ModerateHydrolysis may be significant over long incubations
8.5ShortRapid hydrolysis expected
9.0Very ShortVery rapid hydrolysis

Table 2: Effect of Temperature on the Relative Rate of Methyl Ester Hydrolysis

TemperatureRelative Rate of Hydrolysis
4°C1x (Baseline)
25°C~8-10x faster than 4°C
37°C~25-30x faster than 4°C

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Buffer

Objective: To determine the rate of hydrolysis of the methyl ester and/or tosyl group in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Thermostatted incubator or water bath

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: In a series of microcentrifuge tubes, add the desired volume of the aqueous buffer and pre-equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: To each tube, add the this compound stock solution to a final concentration of 1 mM. Vortex briefly to mix. This is time point zero (t=0).

  • Time Points: Incubate the tubes at the chosen temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the tubes.

  • Quenching: Immediately quench the reaction by diluting the aliquot 1:10 in a solution of 50:50 ACN:water with 0.1% FA. This will stabilize the sample for analysis.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the peak area of the parent mass of this compound and the expected mass of the hydrolyzed carboxylic acid product.

  • Data Analysis: Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.

Visualizations

cluster_main Troubleshooting Logic for this compound Instability cluster_ester Issue: Methyl Ester Hydrolysis cluster_tosyl Issue: Tosyl Group Instability Start Experiment Fails or Gives Inconsistent Results Check_Compound Verify Compound Identity and Purity (e.g., by LC-MS) Start->Check_Compound Ester_Check Is the methyl ester prematurely hydrolyzed? Check_Compound->Ester_Check Compound OK Tosyl_Check Is the tosyl group lost or unreactive? Check_Compound->Tosyl_Check Compound OK High_pH High Buffer pH (>7.4)? Ester_Check->High_pH Yes High_Temp Elevated Temperature? High_pH->High_Temp No Lower_pH Solution: Use Buffer at pH 6.0-7.4 High_pH->Lower_pH Yes Long_Incubation Prolonged Incubation? High_Temp->Long_Incubation No Lower_Temp Solution: Work at 4°C High_Temp->Lower_Temp Yes Shorten_Time Solution: Minimize Incubation Time Long_Incubation->Shorten_Time Yes Nuc_Buffer Using Nucleophilic Buffer (e.g., Tris)? Tosyl_Check->Nuc_Buffer Yes Tosyl_Hydrolysis Prolonged Aqueous Incubation? Nuc_Buffer->Tosyl_Hydrolysis No Change_Buffer Solution: Use Non-Nucleophilic Buffer (e.g., PBS, HEPES) Nuc_Buffer->Change_Buffer Yes Fresh_Solution Solution: Prepare Fresh Aqueous Solutions Tosyl_Hydrolysis->Fresh_Solution Yes

Caption: Troubleshooting workflow for stability issues.

cluster_workflow Experimental Workflow for Stability Assessment Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Initiate Add Stock to Buffer (t=0) Prep_Stock->Initiate Prep_Buffer Pre-equilibrate Aqueous Buffer to Desired Temperature Prep_Buffer->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with ACN/Water/FA Sample->Quench Analyze Analyze by LC-MS Quench->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: Workflow for stability assessment.

cluster_pathways Degradation Pathways of this compound in Aqueous Solution cluster_ester_hydrolysis Methyl Ester Hydrolysis cluster_tosyl_reaction Tosyl Group Reaction Start This compound Ester_Product Tos-PEG3-C2-carboxylic acid Start->Ester_Product OH- / H2O (Base-catalyzed) Tosyl_Product_Nuc Nucleophile-PEG3-C2-methyl ester Start->Tosyl_Product_Nuc Nucleophile (e.g., R-NH2) Tosyl_Product_H2O HO-PEG3-C2-methyl ester Start->Tosyl_Product_H2O H2O (Hydrolysis)

Caption: Degradation pathways in aqueous solution.

References

Technical Support Center: Overcoming PROTAC Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to PROTAC (Proteolysis-Targeting Chimera) aggregation. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and experimental protocols to help researchers, scientists, and drug development professionals identify, manage, and prevent PROTAC aggregation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC aggregation?

PROTAC aggregation is the self-association of individual PROTAC molecules into larger, often insoluble complexes.[1] Due to their high molecular weight (typically 700-1200 Da) and often hydrophobic nature, PROTACs can have poor aqueous solubility, leading to the formation of these aggregates.[1] This can range from small, soluble oligomers to large, visible precipitates.[1]

Q2: Why is PROTAC aggregation a significant problem in experiments?

  • Reduced Efficacy: Aggregated PROTACs are generally inactive as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[1]

  • Inconsistent Results: The unpredictable nature of aggregation can lead to poor reproducibility between experiments.[1]

  • Assay Interference: Large aggregates can interfere with assay readouts, especially in light-based methods such as fluorescence or absorbance, by causing light scattering.[1]

Q3: What are the common causes of PROTAC aggregation?

Several factors related to both the PROTAC molecule and the experimental conditions can induce aggregation:

  • Intrinsic Physicochemical Properties: High molecular weight, high lipophilicity (cLogP), and a large number of rotatable bonds contribute to poor solubility.[1]

  • High Concentration: Exceeding the aqueous solubility limit of the PROTAC is a direct cause of aggregation.[1]

  • Solvent Shock: Rapidly diluting a PROTAC stock solution (often in 100% DMSO) into an aqueous buffer can cause it to precipitate.[1]

  • Buffer Composition: The pH, ionic strength, and presence of certain salts can influence PROTAC solubility.[1]

  • Temperature and Incubation Time: Changes in temperature or extended incubation periods can destabilize the PROTAC and promote aggregation.[1]

Q4: How do PEG linkers help overcome aggregation?

Polyethylene glycol (PEG) linkers are commonly incorporated into PROTAC design to improve their physicochemical properties.[2]

  • Enhanced Solubility: PEG linkers are hydrophilic and can increase the water solubility of the PROTAC molecule, which is crucial for bioavailability and formulation.[3][4][5][]

  • Increased Flexibility: The rotational freedom of the bonds in the PEG backbone provides conformational flexibility, which can help the PROTAC adopt an optimal orientation for ternary complex formation.[5][7]

Q5: Does the length of the PEG linker matter?

Yes, the length of the PEG linker is a critical parameter.[8][9]

  • Solubility vs. Permeability: While longer PEG chains generally lead to higher aqueous solubility, they can negatively impact cell permeability.[7][8]

  • Ternary Complex Formation: An optimal linker length is essential for correctly positioning the target protein and the E3 ligase.[2][10][][12] A linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex.[2][7][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC solution is cloudy or has visible precipitate.

  • Possible Cause: The PROTAC has exceeded its solubility limit in the current buffer.

  • Troubleshooting Steps:

    • Visual Inspection: First, confirm the presence of a precipitate.

    • Optimize Dilution: When diluting the PROTAC stock (typically in DMSO), add the stock solution to the aqueous buffer dropwise while vortexing to avoid "solvent shock".[9]

    • Adjust Buffer Conditions: Systematically vary the pH and ionic strength of your buffer. Moving the pH away from the PROTAC's isoelectric point (pI) can increase solubility.[1] Screening different salt concentrations (e.g., 50-250 mM NaCl) can also help by shielding electrostatic interactions.[1]

    • Incorporate Solubilizing Excipients: Consider adding low concentrations of non-denaturing detergents (e.g., 0.01-0.1% Tween-20) or other excipients to your buffer.[14]

Issue 2: My PROTAC shows low or inconsistent degradation activity.

  • Possible Cause: The PROTAC may be aggregating at the tested concentrations, reducing the effective monomeric concentration available for ternary complex formation.

  • Troubleshooting Steps:

    • Synthesize a Library of Linker Lengths: Since optimal linker length is target-dependent, synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, 12 PEG units).[7]

    • Assess Degradation Across a Concentration Range: Test each PROTAC construct over a broad concentration range to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7] This can also help identify a potential "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes.[1][7]

    • Biophysical Characterization: Use techniques like Dynamic Light Scattering (DLS) or Nephelometry to assess the aggregation propensity of your PROTACs under assay conditions.

Issue 3: Dynamic Light Scattering (DLS) analysis shows a high Polydispersity Index (PDI) and large aggregates.

  • Possible Cause: The PROTAC is forming aggregates in solution. A PDI > 0.3 or the presence of multiple peaks, especially at sizes >100 nm, indicates significant aggregation.[1]

  • Troubleshooting Steps:

    • Re-evaluate Buffer Conditions: As with visible precipitation, optimize the pH, ionic strength, and consider the use of additives in your buffer.[14]

    • Test Different PROTAC Concentrations: Analyze the aggregation profile at various concentrations to determine the critical aggregation concentration.

    • Consider Linker Modification: If aggregation persists, it may be necessary to synthesize PROTACs with longer PEG linkers to improve solubility.[9]

Quantitative Data on PEG Linker Impact

The choice of linker length and composition significantly affects a PROTAC's performance. The following tables summarize quantitative data from studies on PROTACs targeting various proteins.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths [9]

PROTAC CompoundLinker LengthDC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PROTAC-PEG33 PEG units258.515
PROTAC-PEG55 PEG units55.240
PROTAC-PEG88 PEG units502.110

Data synthesized from published literature. This table illustrates that for BRD4-targeting PROTACs, a PEG5 linker provided an optimal balance of degradation potency and oral bioavailability.[9]

Table 2: Impact of Linker Composition on BTK-Targeting PROTACs [9]

PROTAC CompoundLinker TypeAttachment PointDC50 (nM)
BTK-PROTAC-1AlkylPosition X>1000
BTK-PROTAC-2PEG4Position X150
BTK-PROTAC-3PEG4Position Y25

Data synthesized from published literature. This case study demonstrates that both linker composition (PEG vs. alkyl) and the attachment point significantly impact the degradation potency of BTK PROTACs.[9]

Experimental Protocols

Protocol 1: Assessment of PROTAC Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1]

  • Materials:

    • PROTAC stock solution (in 100% DMSO)

    • Final experimental buffer (filtered through a 0.22 µm filter)

    • DLS cuvettes (dust-free)

    • DLS instrument

  • Methodology:

    • Sample Preparation: Prepare your PROTAC solution in the final experimental buffer at the desired concentration. To do this, slowly add the DMSO stock to the buffer while vortexing to minimize precipitation.

    • Sample Loading: Carefully transfer 10-50 µL of the solution to a clean DLS cuvette.

    • Instrument Setup: Set the instrument to the temperature of your experiment (e.g., 25°C or 37°C) and allow the sample to equilibrate for at least 5 minutes.[1]

    • Data Acquisition: Perform 10-15 measurements for each sample to ensure reproducibility.[1]

  • Data Analysis:

    • The primary outputs are the average particle size (Z-average) and the Polydispersity Index (PDI).[1]

    • A monodisperse, un-aggregated sample will show a single, narrow peak and a PDI value < 0.2.[1] A PDI > 0.3 or the presence of multiple peaks at larger sizes (>100 nm) indicates significant aggregation.[1]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This method measures the concentration at which a compound begins to precipitate from an aqueous buffer.

  • Materials:

    • PROTAC stock solution (in 100% DMSO)

    • Aqueous buffer (e.g., PBS)

    • Clear microplate or cuvette

    • Nephelometer or plate reader with a light scattering module

  • Methodology:

    • Reagent Preparation: Prepare a series of PROTAC dilutions in the final assay buffer. Include a buffer-only blank.

    • Measurement: Transfer samples to the microplate or cuvette.

    • Data Acquisition: Use a nephelometer to measure light scattering at a 90-degree angle. Readings can be taken at a fixed time point (endpoint) or kinetically over time.

  • Data Analysis:

    • Subtract the reading of the buffer blank from all samples.

    • Plot the light scattering units against the PROTAC concentration. A sharp, non-linear increase in the signal indicates the onset of aggregation.[1]

Protocol 3: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[13][15]

  • Materials:

    • Cell line of interest

    • PROTAC compound

    • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Methodology:

    • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 16-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate it with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.

    • Visualization: Visualize the protein bands using an ECL substrate and an imaging system.[13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Visualizations

Troubleshooting_Workflow Start Observe PROTAC Aggregation (Precipitate or Low Activity) Step1 Optimize Formulation Start->Step1 Step1_1 Modify Dilution Protocol (Slow addition, vortexing) Step1->Step1_1 Step1_2 Adjust Buffer (pH, Ionic Strength) Step1->Step1_2 Step1_3 Add Solubilizing Excipients Step1->Step1_3 Check1 Aggregation Resolved? Step1->Check1 Step2 Assess Aggregation Quantitatively Check1->Step2 No End_Success Successful Degradation Check1->End_Success Yes Step2_1 Dynamic Light Scattering (DLS) Step2->Step2_1 Step2_2 Nephelometry Step2->Step2_2 Step3 Redesign PROTAC Step2->Step3 Step3_1 Synthesize Library with Varying PEG Linker Lengths Step3->Step3_1 Step3_2 Evaluate Degradation (DC50/Dmax) and Permeability Step3->Step3_2 End_Further_Opt Further Optimization Needed Step3->End_Further_Opt Experimental_Workflow Start Synthesize PROTAC Library (Varying PEG Linkers) Step1 In vitro Solubility & Aggregation Assays Start->Step1 Step1_1 Nephelometry Step1->Step1_1 Step1_2 Dynamic Light Scattering (DLS) Step1->Step1_2 Step2 Cell-Based Degradation Assays Step1->Step2 Step2_1 Western Blot Step2->Step2_1 Step2_2 In-Cell ELISA Step2->Step2_2 Step3 Determine DC50 and Dmax Step2->Step3 Step4 Assess Cell Permeability (e.g., Caco-2) Step3->Step4 Step5 Biophysical Characterization of Ternary Complex Step4->Step5 Step5_1 SPR / ITC / TR-FRET Step5->Step5_1 End Select Lead Candidate Step5->End

References

Technical Support Center: Optimizing Reaction Conditions for Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG3-C2-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug discovery.[1][2] Its structure includes a tosyl group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester.[2][3] The tosyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to molecules containing amines, thiols, or hydroxyls.[1][2] The PEG spacer enhances solubility and provides flexibility.[4][5] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be used for standard amide bond formation.[1][2] A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][4][5][6][7]

Q2: What is the mechanism of the coupling reaction involving the tosyl group?

The primary reaction is a nucleophilic substitution, typically following an SN2 mechanism.[3][8] A nucleophile, such as the lone pair of electrons on an amine or a deprotonated thiol (thiolate), attacks the carbon atom attached to the tosyl group. This leads to the displacement of the tosylate anion, which is a very good leaving group due to the resonance stabilization of its negative charge, and the formation of a new covalent bond.[3][9]

Q3: What are the most common side reactions to be aware of?

The most significant side reaction is the hydrolysis of the tosyl group.[10] Water present in the reaction mixture can act as a nucleophile, converting the reactive tosylate into an unreactive hydroxyl group. This will render the linker unable to conjugate with your target molecule.[10] Another potential issue is the reaction with unintended nucleophiles. To avoid these side reactions, it is critical to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1][11]

Q4: Can the methyl ester group interfere with the nucleophilic substitution reaction?

Generally, the methyl ester is stable under the conditions used for the nucleophilic substitution of the tosyl group.[8] However, it can be hydrolyzed to a carboxylic acid under strong basic conditions.[8] It is important to use non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) to minimize the risk of ester hydrolysis if the ester functionality needs to be preserved for a subsequent step.[8][11]

Q5: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[2] Improperly stored tosyl chloride, a related compound, can hydrolyze over time, so maintaining dry, cool conditions is crucial for the reactivity of the tosyl group.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Hydrolysis of Tosyl Group: Presence of water in the reaction. 2. Poor Reagent Quality: Degradation of the this compound. 3. Insufficient Basicity/Nucleophilicity: The nucleophile (e.g., amine) is protonated or not sufficiently reactive. 4. Suboptimal Temperature: Reaction is too slow at the current temperature.1. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DMSO). Dry all glassware thoroughly and run the reaction under an inert atmosphere (N₂ or Ar).[1][11] 2. Use Fresh Reagent: Use a fresh vial of the linker or verify the purity of the existing stock. 3. Optimize Base: Use a non-nucleophilic base (e.g., DIPEA, TEA, or K₂CO₃) in sufficient excess (typically 1.5-3 equivalents) to deprotonate the nucleophile and neutralize any acid formed.[1][8] 4. Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to 40-60°C, while monitoring the reaction for product formation and potential side products by TLC or LC-MS.[1][8]
Multiple Products or Impurities 1. Reaction with Unintended Nucleophiles: Impurities in the starting material or solvent are reacting. 2. Multi-PEGylation: If the target molecule has multiple nucleophilic sites, more than one PEG linker may attach. 3. Ester Hydrolysis: The methyl ester is being cleaved under the reaction conditions.1. Purify Starting Materials: Ensure the purity of your nucleophile-containing molecule and use high-purity, anhydrous solvents. 2. Optimize Stoichiometry: Adjust the molar ratio of the linker to your target molecule. Using a slight excess of the linker (1.1-1.2 equivalents) is common, but this can be reduced to favor mono-substitution.[4] 3. Use Milder Base/Conditions: Avoid strong bases if the ester must remain intact. Use non-nucleophilic bases like DIPEA or TEA.[8]
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: Makes separation by column chromatography difficult. 2. Presence of Base Salts: Salts like triethylammonium chloride can co-elute or interfere with purification. 3. Product Degradation during Purification: The tosyl group can be sensitive to purification conditions (e.g., acidic or basic mobile phases).[13]1. Optimize Chromatography: Try different solvent systems (gradients) for flash chromatography or use a high-resolution technique like preparative HPLC.[1][13] 2. Perform an Aqueous Workup: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove amine bases, followed by saturated NaHCO₃ to remove acidic impurities, and finally brine.[14] 3. Control pH: When using techniques like HPLC, carefully select mobile phase additives. For example, using 0.1% TFA is common for reverse-phase HPLC.[13]

Data Presentation

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

ParameterAmine CouplingThiol Coupling
Nucleophile Primary/Secondary AmineThiol (e.g., Cysteine)
Solvent Anhydrous DMF, DMSO, Acetonitrile[1]Anhydrous DMF, DMSO[1]
Base DIPEA, TEA, K₂CO₃[1]DIPEA, K₂CO₃[1]
Molar Ratio (Linker:Nucleophile) 1.1 - 1.2 : 1.0[4][8]1.1 : 1.0[1]
Molar Ratio (Base:Nucleophile) 1.5 - 3.0 : 1.0[1][8]2.0 : 1.0[1]
Temperature Room Temperature to 60°C[1]Room Temperature[1]
Typical Reaction Time 12 - 24 hours[1]2 - 12 hours[1]

Experimental Protocols

Protocol 1: Coupling of an Amine to the Tosyl Group

This protocol details the reaction of the tosyl group with a primary or secondary amine.

Materials:

  • Amine-containing molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4]

  • In a separate flask, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.[4]

  • Add the this compound solution dropwise to the stirred amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60°C) to increase the rate if necessary.[1]

  • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine-coupled product.[1]

Protocol 2: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methyl ester to a carboxylic acid for subsequent coupling reactions.

Materials:

  • PEG3-C2-methyl ester conjugate (from Protocol 1)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the PEG3-C2-methyl ester conjugate (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 v/v).[1]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[1][5]

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed (typically 2-4 hours).[6]

  • Upon completion, cool the mixture to 0°C and acidify to pH 3-4 with 1 M HCl.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification.[1]

Visualizations

G Chemical Structure of this compound cluster_tosyl Tosyl Group cluster_peg PEG3 Spacer cluster_ester C2-Methyl Ester Tosyl CH₃-Ph-SO₂- PEG O-(CH₂CH₂O)₃- Tosyl->PEG -O- Ester CH₂CH₂-COOCH₃ PEG->Ester -

Caption: Structure of this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow A 1. Nucleophilic Substitution B Dissolve Amine-Ligand 1 and Base in Anhydrous DMF A->B C Add this compound B->C D Reaction (RT to 60°C, 12-24h) Monitor by LC-MS C->D E Workup and Purification D->E F Intermediate: Ligand1-PEG3-C2-methyl ester E->F G 2. Ester Hydrolysis F->G H Dissolve Intermediate in THF/Water G->H I Add LiOH, Stir at RT H->I J Acidify and Extract I->J K Intermediate: Ligand1-PEG3-C2-COOH J->K L 3. Amide Coupling K->L M Activate Carboxylic Acid (e.g., HATU, DIPEA) L->M N Add Amine-Ligand 2 M->N O Reaction (RT, overnight) N->O P Final PROTAC Purification (HPLC) O->P

Caption: General workflow for PROTAC synthesis.

Troubleshooting_Tree Troubleshooting Reaction Issues start_node Low or No Product Yield? check1 Are conditions anhydrous? start_node->check1 Yes check_node check_node solution_node solution_node sol1 Use anhydrous solvents. Dry glassware. Run under N₂/Ar. check1->sol1 No check2 Is base appropriate and in excess? check1->check2 Yes sol2 Use 1.5-3 eq. of a non-nucleophilic base (DIPEA, TEA). check2->sol2 No check3 Is temperature optimal? check2->check3 Yes sol3 Increase temperature gradually (e.g., to 40-60°C). Monitor reaction. check3->sol3 Maybe Not check4 Is reagent quality good? check3->check4 Yes sol4 Use fresh Tos-PEG3-C2- methyl ester. check4->sol4 No sol5 Consult further literature for specific substrate. check4->sol5 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting Off-Target Effects of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying, validating, and mitigating off-target effects of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects in PROTACs?

Off-target effects in PROTACs can arise from several factors, leading to the degradation of unintended proteins and potential cellular toxicity.[1][2] The main sources include:

  • Warhead Promiscuity: The ligand designed to bind to the protein of interest (POI) may also have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1]

  • E3 Ligase Ligand Activity: Ligands used to recruit E3 ligases, such as pomalidomide and thalidomide for Cereblon (CRBN), can independently induce the degradation of endogenous proteins, notably zinc finger (ZF) transcription factors.[1][3][4]

  • Ternary Complex-Dependent Off-Targets (Neosubstrates): The formation of the POI-PROTAC-E3 ligase ternary complex can create novel protein-protein interaction surfaces. This may lead to the ubiquitination and subsequent degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand.[5]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.[2][5] This can reduce on-target efficiency and lead to complex and unpredictable off-target pharmacology.[1][5]

Q2: How can I identify potential off-target proteins of my PROTAC?

A multi-pronged approach is essential for the comprehensive identification of off-target effects.[2] The cornerstone of this process is unbiased global proteomics.

Global Proteomics (Mass Spectrometry): This is the most comprehensive method for identifying off-target protein degradation.[2][3] It involves comparing the abundance of thousands of proteins in cells treated with a PROTAC to control-treated cells.[2] It is recommended to use shorter treatment times (e.g., under 6 hours) to distinguish direct degradation targets from downstream, indirect effects.[3][6]

Table 1: Example Quantitative Proteomics Data for a Hypothetical BRD4-Targeting PROTAC

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
BRD4BRD4-4.2<0.001On-Target
BRD2BRD2-1.50.03Yes
BRD3BRD3-0.70.12No
Kinase ZKINZ-2.50.003Yes
Protein XPROX2.10.008No (Upregulated)

Note: This table presents hypothetical data for illustrative purposes. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.[2]

Q3: My proteomics data shows several potential off-targets. How do I validate these findings?

Potential off-targets identified through proteomics must be confirmed using orthogonal methods to ensure the findings are robust.[2]

  • Western Blotting: This is a standard and widely accessible technique to confirm the degradation of specific proteins identified in the proteomics screen.[2][7] It provides information on the molecular weight of the protein and can be made semi-quantitative.[7]

  • Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): This mass spectrometry-based method offers high sensitivity and specificity for quantifying a predefined list of proteins, making it an excellent tool for validating hits from a global proteomics experiment.[2]

  • Target Engagement Assays: These assays confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment.[2]

    • Cellular Thermal Shift Assay (CETSA): CETSA measures changes in the thermal stability of a protein in the presence of a ligand.[2] Ligand binding typically stabilizes the protein, resulting in a shift in its melting temperature, which can be detected by Western Blot or mass spectrometry.[2]

Troubleshooting Guide

Problem 1: High off-target degradation observed in proteomics.
Potential Cause Troubleshooting Steps
Promiscuous Warhead 1. Redesign the PROTAC with a more selective warhead for the protein of interest.[1]
Off-target activity of the E3 ligase ligand 1. If using a pomalidomide-based CRBN recruiter, consider modifications to the phthalimide ring (e.g., at the C5 position) to reduce off-target zinc finger protein degradation.[1][4] 2. Test an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) to differentiate between target-dependent and independent off-target effects.[3]
Unfavorable Linker Design 1. Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective molecule.[1] The linker plays a crucial role in the geometry of the ternary complex and can significantly influence selectivity.[2]
Suboptimal PROTAC Concentration 1. Perform a wide dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[5] This will also help identify if the "hook effect" is a contributing factor.[5]
Problem 2: Discrepancy between proteomics and Western blot data.
Potential Cause Troubleshooting Steps
Differences in Assay Sensitivity 1. Acknowledge that mass spectrometry is generally more sensitive than Western blotting.[8] 2. Use targeted proteomics for a more sensitive and quantitative validation of low-abundance proteins.
Poor Antibody Quality or Cross-Reactivity 1. Validate the specificity of your primary antibody using knockout/knockdown cell lines if available.[8] 2. Use quantitative proteomics data to guide the selection of reliable antibodies.[8]
Problem 3: "Hook effect" observed, complicating data interpretation.
Potential Cause Troubleshooting Steps
Formation of non-productive binary complexes at high PROTAC concentrations. [1]1. Perform a comprehensive dose-response experiment to clearly define the optimal concentration range for target degradation.[1] 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to identify the "sweet spot" for maximal degradation.[1]
Problem 4: High cytotoxicity observed in cell-based assays.
Potential Cause Troubleshooting Steps
On-Target Toxicity 1. Confirm if the degradation of your target protein is expected to be toxic to the cells. This may be the desired outcome in cancer therapy, for instance.[5]
Off-Target Effects 1. Review your proteomics data to see if the PROTAC is degrading essential proteins.[5] 2. Use a control compound, such as one that doesn't bind the E3 ligase, to determine if the toxicity is dependent on degradation activity.[5]
High PROTAC or Solvent Concentration 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise cytotoxic concentration.[5][8] 2. Use the lowest effective concentration that achieves target degradation.[5] 3. Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells.[5]

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation using LC-MS/MS.[1][2]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to approximately 70-80% confluency.[1][2]

    • Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect.[1][2]

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).[1][2]

    • Incubate for a predetermined time (e.g., 4-8 hours) to enrich for direct degradation targets.[1][8]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.[2]

    • Quantify protein concentration.[2]

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[8]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[2]

  • Data Analysis:

    • Identify and quantify peptides and proteins using specialized software.[2]

    • Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[2]

Western Blot-Based Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the steps for a Western Blot-based CETSA to validate target engagement.[2]

  • Cell Treatment: Treat cultured cells with the PROTAC or vehicle control for a specified time.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer with protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures for a set time (e.g., 3 minutes).

  • Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[2]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels by Western blotting using an antibody specific to the protein of interest.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[2]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Results in

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Off_Target_Troubleshooting_Workflow Start Start: High Off-Target Effects Observed in Proteomics Check_Warhead Is the warhead promiscuous? Start->Check_Warhead Redesign_Warhead Redesign with a more selective warhead Check_Warhead->Redesign_Warhead Yes Check_E3_Ligand Is the E3 ligase ligand causing off-targets? Check_Warhead->Check_E3_Ligand No Redesign_Warhead->Check_E3_Ligand Modify_E3_Ligand Modify E3 ligase ligand (e.g., at C5 position) Check_E3_Ligand->Modify_E3_Ligand Yes Check_Linker Is the linker design optimal? Check_E3_Ligand->Check_Linker No Modify_E3_Ligand->Check_Linker Optimize_Linker Synthesize and test linker analogs Check_Linker->Optimize_Linker No Check_Concentration Is the PROTAC concentration in the 'hook effect' range? Check_Linker->Check_Concentration Yes Optimize_Linker->Check_Concentration Optimize_Concentration Perform dose-response to find optimal concentration Check_Concentration->Optimize_Concentration Yes End End: Reduced Off-Target Effects Check_Concentration->End No Optimize_Concentration->End

Caption: Troubleshooting workflow for high off-target effects.

Experimental_Validation_Workflow Start Start: Identify Potential Off-Targets Proteomics Global Proteomics (LC-MS/MS) for unbiased screening Start->Proteomics Orthogonal_Validation Orthogonal Validation of Hits Proteomics->Orthogonal_Validation Western_Blot Western Blot Orthogonal_Validation->Western_Blot Confirm Degradation Targeted_Proteomics Targeted Proteomics (SRM) Orthogonal_Validation->Targeted_Proteomics Quantify Degradation Target_Engagement Target Engagement Assays Western_Blot->Target_Engagement Targeted_Proteomics->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA Confirm Direct Binding End End: Validated Off-Target Profile CETSA->End

Caption: Experimental workflow for off-target validation.

References

Technical Support Center: Purification of Tos-PEG3-C2-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for conjugates synthesized using Tos-PEG3-C2-methyl ester. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect after a conjugation reaction with this compound? A1: The most common impurities include unreacted starting materials (the nucleophilic molecule and excess this compound), the displaced p-toluenesulfonate (tosylate) byproduct, and potential side products arising from hydrolysis of the linker or di-pegylation of the target molecule if it has multiple reactive sites.[1] Monitoring the reaction with techniques like TLC or LC-MS is crucial to identify the extent of impurity formation.[2]

Q2: Which primary purification technique is most suitable for my this compound conjugate? A2: The choice of purification technique depends heavily on the properties of the resulting conjugate.

  • Reverse-Phase HPLC (RP-HPLC) is highly effective for purifying peptides and small molecule conjugates, separating based on hydrophobicity.[3][]

  • Size-Exclusion Chromatography (SEC) is ideal for larger biomolecules like proteins, where there is a significant size difference between the conjugate and unreacted linker.[5][6] It separates molecules based on their hydrodynamic radius.[7]

  • Silica Gel Column Chromatography is a standard method for smaller, organic-soluble conjugates, often used in traditional organic synthesis workflows.[3]

  • Ion-Exchange Chromatography (IEX) can be useful if the PEGylation process alters the net charge of the target molecule, allowing for separation from the unreacted species.[][5]

Q3: Why do my conjugate peaks appear broad during HPLC analysis? A3: Peak broadening in HPLC is a common characteristic of PEGylated molecules.[6] It is often caused by the polydispersity of the PEG chain, meaning there is a distribution of PEG chain lengths in the starting material, which leads to a population of conjugates with slightly different sizes and retention times.[6] Using a shallower elution gradient during HPLC can sometimes improve the peak shape.[6]

Q4: Can I use non-chromatographic methods to remove unreacted this compound? A4: Yes, for conjugates involving larger biomolecules like proteins, membrane-based methods such as dialysis or diafiltration/ultrafiltration can be effective and scalable options.[5][6][8] The key is to select a membrane with a Molecular Weight Cut-Off (MWCO) that is small enough to retain your conjugate but large enough to allow the much smaller, unreacted linker (MW: 390.45 g/mol ) to pass through.[6]

Q5: How can I confirm that the purification was successful? A5: A combination of analytical techniques is recommended for comprehensive characterization.[7][9]

  • LC-MS is used to confirm the molecular weight of the final conjugate.[9]

  • SDS-PAGE (for protein conjugates) will show a clear molecular weight shift compared to the unconjugated protein.[5]

  • NMR (¹H and ¹³C) can be used to confirm the structure of small molecule conjugates.[3]

  • Analytical SEC or RP-HPLC is used to assess the final purity of the conjugate.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Purified Conjugate 1. Incomplete Reaction: The initial conjugation did not proceed to completion.[1][10] 2. Product Loss During Purification: The conjugate may be irreversibly binding to the chromatography column or the elution conditions are suboptimal.[6][10] 3. Side Reactions: The linker or target molecule may have degraded under the reaction conditions.[1]1. Optimize Reaction: Use a slight excess (1.1-1.5 eq) of the linker to drive the reaction. Monitor progress by TLC or LC-MS to determine the optimal reaction time.[1][2] 2. Optimize Purification: If using RP-HPLC, try a different stationary phase (e.g., C4 for larger proteins instead of C18).[6] For column chromatography, screen different solvent systems. 3. Adjust Conditions: If side reactions are suspected, try lowering the reaction temperature.[2]
Co-elution of Impurities with Product 1. Similar Physicochemical Properties: The unreacted starting material or a byproduct has a similar size, charge, or hydrophobicity to the desired conjugate. 2. Insufficient Resolution: The chosen chromatography method (column, mobile phase, gradient) does not provide adequate separation.[6]1. Use Orthogonal Methods: Combine two different purification techniques. For example, an initial separation by SEC followed by a polishing step with RP-HPLC. 2. Optimize Chromatography: For HPLC, use a shallower gradient and a longer column. For SEC, ensure the column's fractionation range is appropriate for your conjugate's molecular weight.[6]
Conjugate Appears Aggregated or Insoluble 1. Denaturing Conditions: The use of organic solvents in RP-HPLC or harsh pH conditions can cause protein conjugates to denature and aggregate.[10] 2. High Concentration: The conjugate may be prone to aggregation at high concentrations.[11] 3. Hydrophobic Interactions: The overall hydrophobicity of the conjugate may lead to poor aqueous solubility.[11]1. Use Gentler Methods: Prioritize SEC or HIC, which are generally less denaturing than RP-HPLC for protein conjugates.[][10] 2. Optimize Buffers: Work at lower concentrations. Include additives like arginine in buffers to reduce aggregation.[10][12] 3. Screen Formulations: Systematically screen different buffer systems, pH values, and ionic strengths to improve solubility.[11]
Broad or Tailing Peaks in HPLC 1. PEG Polydispersity: The inherent molecular weight distribution of the PEG linker is a primary cause.[6] 2. Secondary Interactions: The conjugate may be interacting with the stationary phase through mechanisms other than the primary separation principle (e.g., ionic interactions on a reverse-phase column).1. Acceptable Outcome: This is often an intrinsic property of PEGylated molecules.[6] 2. Method Optimization: Use a shallower elution gradient.[6] Adding modifiers to the mobile phase (e.g., increasing salt concentration in SEC) can help reduce non-specific interactions.[12]

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for purifying conjugates of small molecules and peptides.

  • Column Selection: Choose an appropriate RP-HPLC column (e.g., C18 for small molecules, C4 for larger peptides/small proteins) with a suitable particle size and dimension.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.[6]

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[6]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Mobile Phase A or DMSO). Filter the sample through a 0.22 µm syringe filter.[6]

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis and Pooling: Analyze the collected fractions using LC-MS to identify those containing the pure conjugate. Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This protocol is ideal for purifying protein conjugates where there is a significant size difference from the unreacted linker.

  • Column Selection: Select an SEC column with a molecular weight separation range appropriate for your conjugate.

  • Mobile Phase Preparation: Prepare a suitable aqueous buffer. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4.[6] Ensure the mobile phase is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is observed.[6]

  • Sample Preparation: If the crude reaction mixture is not in a compatible buffer, perform a buffer exchange. Filter the sample through a 0.22 µm low-protein-binding filter.[11]

  • Injection and Isocratic Elution: Inject the filtered sample onto the equilibrated column. Elute with the mobile phase at a constant flow rate (isocratic elution).[6]

  • Fraction Collection: Collect fractions as the sample elutes. The conjugate should elute in the earlier fractions, while the smaller, unreacted linker will elute later.

  • Analysis and Pooling: Analyze fractions by SDS-PAGE and/or LC-MS to confirm purity and identity. Pool the fractions containing the purified conjugate. If necessary, concentrate the pooled sample using centrifugal ultrafiltration.

Quantitative Data Summary

The following tables provide a comparative overview of purification techniques and analytical methods for characterizing this compound conjugates.

Table 1: Comparison of Primary Purification Techniques

TechniqueSeparation PrincipleBest Suited ForAdvantagesLimitations
RP-HPLC HydrophobicitySmall molecule & peptide conjugatesHigh resolution, excellent for separating positional isomers.[]Can be denaturing for proteins, organic solvents required.[10]
SEC Hydrodynamic Radius (Size)Protein & large biomolecule conjugatesGentle, non-denaturing conditions, predictable elution.[7]Lower resolution for molecules of similar size, requires significant size difference for separation.[6]
IEX Net Surface ChargeConjugates where PEGylation alters the pIHigh capacity, can separate based on degree of PEGylation.[5]Not effective if the conjugate and starting material have similar charges.[]
Silica Gel Chromatography PolaritySmall, organic-soluble conjugatesHigh capacity, cost-effective for large-scale synthesis.[3]Not suitable for proteins or highly polar molecules, requires organic solvents.

Table 2: Key Analytical Methods for Conjugate Characterization

Analytical MethodInformation ProvidedTypical Observation for a Successful Conjugate
LC-MS Molecular WeightA mass peak corresponding to the theoretical mass of the conjugate.[9]
SDS-PAGE Apparent Molecular Weight (for proteins)A band shift to a higher molecular weight compared to the unconjugated protein.[5]
Analytical HPLC (SEC/RP) Purity & HeterogeneityA major peak corresponding to the conjugate with minimal peaks for impurities.[7]
¹H NMR Chemical Structure (for small molecules)Presence of characteristic peaks for both the linker and the attached molecule.[3]
FTIR Covalent Attachment & Secondary StructureVibrational bands confirming the formation of the new covalent bond and assessing structural changes in proteins.[7]

Visualizations

purification_workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product reactants Ligand (with -NH2 or -SH) + this compound reaction Nucleophilic Substitution (e.g., DMF, DIPEA) reactants->reaction crude Crude Reaction Mixture (Conjugate, Excess Reagents, Byproducts) reaction->crude purify Primary Purification (e.g., RP-HPLC, SEC, or Silica Chromatography) crude->purify Load crude mixture fractions Collect & Analyze Fractions (LC-MS, SDS-PAGE) purify->fractions Elute pure_product Pure Conjugate fractions->pure_product Pool pure fractions

Caption: General workflow for the synthesis and purification of a this compound conjugate.

troubleshooting_workflow cluster_causes Potential Causes & Solutions cluster_solutions start Problem Identified: Low Purity of Conjugate check_impurities Analyze by LC-MS: Identify Impurities start->check_impurities cause1 Unreacted Starting Materials (High Levels) check_impurities->cause1 Impurity = Starting Material cause2 Presence of Side Products check_impurities->cause2 Impurity = Unknown Mass cause3 Co-elution with Product check_impurities->cause3 Impurity Peak Overlaps solution1 Solution: - Increase reaction time/temp - Use excess linker cause1->solution1 solution2 Solution: - Modify reaction conditions (lower temp, different base) cause2->solution2 solution3 Solution: - Optimize chromatography (shallower gradient) - Use orthogonal method (e.g., SEC then RP-HPLC) cause3->solution3

Caption: Troubleshooting workflow for low purity issues in conjugate purification.

References

Technical Support Center: Enhancing PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

PROTACs are large molecules, often with molecular weights exceeding 800 Da, and they typically possess a high polar surface area.[1][2] These characteristics fall outside the typical parameters of Lipinski's "rule of five" for orally available drugs, which leads to inherently poor passive diffusion across the lipid bilayer of the cell membrane.[1][3][4] For a PROTAC to be effective, it must first penetrate the cell membrane to engage with its intracellular target protein and an E3 ligase.[1]

Q2: What is the "hook effect" and how does it relate to PROTAC cell permeability experiments?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][5] When troubleshooting experiments showing low degradation, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and to determine if the hook effect is at play.[1][6]

Q3: What are the primary strategies to improve the cell permeability of PROTACs?

Several strategies can be employed to enhance the cellular uptake of PROTACs:

  • Linker Optimization: The linker connecting the target-binding and E3 ligase-binding moieties significantly influences the physicochemical properties of the PROTAC.[7] Modifications can include using shorter, more rigid, or cyclic linkers.[1][8] Incorporating features that promote intramolecular hydrogen bonding can also shield polar groups, reducing the polar surface area and improving membrane crossing.[1][2][7]

  • Prodrug Approaches: This strategy involves masking polar functional groups on the PROTAC with lipophilic moieties.[8] These masking groups are designed to be cleaved intracellularly, releasing the active PROTAC.[1]

  • Receptor-Mediated Delivery: PROTACs can be conjugated to ligands that bind to specific cell surface receptors, facilitating active transport into the cell.[1][6] Examples include using folate receptor-mediated uptake.[6]

  • Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the number of hydrogen bond donors and the polar surface area, which can lead to improved membrane permeability.[8][9]

  • Introduction of Intramolecular Hydrogen Bonds: Creating PROTACs that can form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure.[7] This reduces the molecule's size and polarity, facilitating easier passage across the cell membrane.[7]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
No or low target degradation observed. 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. Inefficient Ternary Complex Formation: The PROTAC is unable to effectively bring the target protein and E3 ligase together.[10] 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[1][5] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium.1. Assess Permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC.[11][12] Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use biophysical assays like NanoBRET™ to confirm that the PROTAC is binding to both the target and the E3 ligase within the cell.[1][11] 3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration for degradation and to rule out the hook effect.[1][6] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment.
High variability in permeability assay results. 1. Inconsistent Cell Monolayer: For cell-based assays like Caco-2, the integrity and confluency of the cell monolayer may vary.[1] 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.[2] 3. Efflux Transporter Activity: The PROTAC may be a substrate for cellular efflux pumps, leading to an underestimation of its passive permeability.[1]1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities and monolayer integrity checks (e.g., TEER measurement).[1] 2. Improve Solubility: Employ formulation strategies or modify the PROTAC to enhance its solubility.[1] Consider adding a low concentration of bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding.[2] 3. Use Efflux Inhibitors: In Caco-2 assays, co-incubate with known efflux pump inhibitors to assess the contribution of active transport.
Discrepancy between cell-free (e.g., PAMPA) and cell-based (e.g., Caco-2) permeability data. 1. Active Transport Mechanisms: Cell-based assays account for both passive diffusion and active transport, while cell-free assays like PAMPA only measure passive permeability.[1][12] 2. Cellular Metabolism: The PROTAC may be metabolized by the cells, affecting its intracellular concentration.[1]1. Investigate Transporters: If cell-based permeability is higher than in PAMPA, it may indicate active uptake. If it is lower, it could be due to efflux.[1] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes.[1]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to model passive transcellular permeability.[12]

Methodology:

  • Prepare the Donor Plate: Add the PROTAC solution (typically in a buffer at pH 7.4) to the wells of a 96-well donor plate.[1]

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.[1]

  • Assemble the PAMPA Sandwich: Place the filter plate, pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, on top of the donor plate and then place this assembly onto the acceptor plate.[1][2]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours) with gentle agitation.[12]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[2][12]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).[12]

Caco-2 Permeability Assay

This cell-based assay uses Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability through both passive diffusion and active transport mechanisms.[11][12]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate until they form a confluent monolayer.

  • Permeability Measurement (Apical to Basolateral - A-B): a. Add the test PROTAC and control compounds (in HBSS) to the apical (donor) compartment.[11] b. Add fresh HBSS to the basolateral (acceptor) compartment.[11] c. Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).[11] d. Collect samples from both compartments for analysis.[11]

  • Permeability Measurement (Basolateral to Apical - B-A): a. Add the test PROTAC and control compounds (in HBSS) to the basolateral (donor) compartment.[11] b. Add fresh HBSS to the apical (acceptor) compartment.[11] c. Incubate and collect samples as described for the A-B direction.[11]

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[2]

Cellular Uptake Assay using LC-MS/MS

This assay directly quantifies the intracellular concentration of a PROTAC.[11]

Methodology:

  • Cell Seeding and Treatment: Seed cells in culture plates (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4 hours).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[11]

  • Sample Preparation: Collect the cell lysates and perform protein precipitation using a solvent like acetonitrile.[11]

  • Analysis: Quantify the concentration of the PROTAC in the cell lysates using LC-MS/MS.[2][11]

  • Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in each lysate.[2]

Data Presentation

Table 1: Physicochemical Properties and Permeability of Representative PROTACs

PROTACMolecular Weight (Da)cLogPTPSA (Ų)HBDHBAPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC A (Alkyl Linker) 8504.21804101.50.83.5
PROTAC B (PEG Linker) 9203.52104120.50.28.1
PROTAC C (Rigid Linker) 8304.8170392.11.22.2
PROTAC D (Ester vs Amide) 8654.51653102.51.52.8

Note: Data are hypothetical and for illustrative purposes to show the impact of different structural modifications.

Visualizations

PROTAC_Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_screening Permeability Screening cluster_analysis Data Analysis & Optimization cluster_downstream Downstream Cellular Assays Design Initial PROTAC Design Synthesis Chemical Synthesis Design->Synthesis PAMPA PAMPA Assay (Passive Permeability) Synthesis->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Synthesis->Caco2 Analysis Analyze Permeability Data (Papp, Efflux Ratio) PAMPA->Analysis Caco2->Analysis Decision Permeability Acceptable? Analysis->Decision Optimization Structure Optimization (Linker, Prodrug, etc.) Decision->Optimization No Cellular_Assay Cellular Degradation Assay (e.g., Western Blot, NanoBRET) Decision->Cellular_Assay Yes Optimization->Synthesis Efficacy Evaluate Target Degradation & Efficacy Cellular_Assay->Efficacy

Caption: Experimental workflow for assessing and optimizing PROTAC cell permeability.

Permeability_Improvement_Strategies cluster_strategies Improvement Strategies Start Poor PROTAC Cell Permeability Linker Linker Optimization (Shorter, Rigid, Cyclic) Start->Linker Prodrug Prodrug Approach (Mask Polar Groups) Start->Prodrug H_Bond Intramolecular H-Bonding (Reduce Polarity & Size) Start->H_Bond Amide_Ester Amide to Ester Scan (Reduce HBDs) Start->Amide_Ester Result Improved Cell Permeability Linker->Result Prodrug->Result H_Bond->Result Amide_Ester->Result

Caption: Key strategies to enhance the cell permeability of PROTACs.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Technical Support Center: Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hydrolysis of Tos-PEG3-C2-methyl ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It contains two primary reactive sites: a tosyl (Tos) group and a methyl ester group, connected by a flexible polyethylene glycol (PEG) spacer. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation, typically through amide bond formation.

Q2: Which functional group in this compound is more susceptible to hydrolysis?

A2: The methyl ester group is generally more susceptible to hydrolysis than the tosyl group under typical experimental conditions. Ester bonds can undergo hydrolysis in both acidic and basic aqueous solutions.

Q3: Under what conditions does the methyl ester group hydrolyze?

A3: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. However, base-catalyzed hydrolysis is significantly faster and more common under typical reaction conditions used in bioconjugation, which are often performed at neutral to slightly basic pH (pH 7-8.5).

Q4: How stable is the tosyl group to hydrolysis?

A4: The tosyl group is generally stable under neutral and mildly acidic or basic conditions. Cleavage of the tosyl group typically requires strongly acidic conditions or reductive cleavage methods. Therefore, unintended hydrolysis of the tosyl group is less common during standard conjugation reactions compared to the methyl ester.

Q5: Can the PEG linker itself degrade?

A5: The polyethylene glycol (PEG) chain is generally stable and resistant to hydrolysis. However, it can be susceptible to oxidative degradation under certain conditions, such as exposure to strong oxidizing agents or prolonged exposure to air and light, especially in the presence of metal ions.

Troubleshooting Guide: Unintended Hydrolysis

This guide will help you identify and resolve common issues related to the unintended hydrolysis of this compound during your experiments.

Problem Potential Cause Recommended Solution
Low yield of desired conjugate Hydrolysis of the methyl ester prior to or during conjugation: The methyl ester may have hydrolyzed to a carboxylic acid, which is unreactive towards the intended conjugation partner for the ester end.- Control pH: Maintain the reaction pH in the neutral range (pH 6.5-7.5) if the methyl ester needs to remain intact. Avoid prolonged exposure to basic conditions (pH > 8). - Fresh Reagents: Use freshly prepared solutions of this compound. - Anhydrous Solvents: When not in an aqueous reaction, use anhydrous solvents to prevent water-mediated hydrolysis. - Reaction Time: Minimize reaction times to reduce the exposure to conditions that may promote hydrolysis.
Formation of an unexpected acidic byproduct Hydrolysis of the methyl ester: The appearance of a new, more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC can indicate the formation of the corresponding carboxylic acid due to ester hydrolysis.- Analytical Monitoring: Use analytical techniques like LC-MS to monitor the reaction and identify the masses of byproducts. The mass of the hydrolyzed product will be 14 Da less than the starting methyl ester. - Purification: If hydrolysis has occurred, purify the desired product from the acidic byproduct using chromatography (e.g., flash chromatography or preparative HPLC).
Incomplete reaction at the tosyl end Hydrolysis of the tosyl group: While less common, exposure to very strong acids can lead to the cleavage of the tosyl group, rendering it inactive for nucleophilic substitution.- Avoid Strong Acids: Do not expose the linker to strongly acidic conditions (pH < 3) if the tosyl group is to be used in a subsequent reaction. - Confirm Integrity: Before use, confirm the integrity of the this compound using analytical methods like ¹H NMR or LC-MS.
Loss of compound during storage Inappropriate storage conditions: Storing the compound in a non-anhydrous environment or at inappropriate temperatures can lead to gradual hydrolysis over time.- Proper Storage: Store this compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.[1]

Quantitative Data Summary

The following table summarizes the expected stability of the functional groups in this compound under different pH conditions. Please note that specific hydrolysis rates are dependent on temperature, buffer composition, and the overall molecular structure.

Functional Group Acidic Conditions (pH 3-6) Neutral Conditions (pH 6.5-7.5) Basic Conditions (pH 8-11)
Methyl Ester Susceptible to slow hydrolysis.Relatively stable, but slow hydrolysis can occur over extended periods.Susceptible to rapid hydrolysis.
Tosyl Group Generally stable, but can be cleaved under strongly acidic conditions (pH < 2).Stable.Stable.
PEG Linker Stable.Stable.Stable.

Experimental Protocols

Protocol 1: Assessment of Methyl Ester Hydrolysis

Objective: To determine the stability of the methyl ester group of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile or DMSO

  • HPLC-MS system

  • Constant temperature incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile or DMSO.

  • Reaction Setup: In separate vials, add the appropriate buffer (pH 5.0, 7.4, and 9.0).

  • Initiate Reaction: Add the this compound stock solution to each buffer to a final concentration of 1 mM.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by HPLC-MS to determine the percentage of remaining intact this compound and the formation of the hydrolyzed carboxylic acid product.

  • Data Analysis: Plot the percentage of intact compound versus time for each pH condition to determine the hydrolysis rate.

Visualizations

Hydrolysis_Troubleshooting_Workflow Troubleshooting Hydrolysis of this compound cluster_start Start cluster_issue_identification Issue Identification cluster_ester_solutions Methyl Ester Hydrolysis Solutions cluster_tosyl_solutions Tosyl Group Issues cluster_end Outcome start Low Yield or Unexpected Byproduct Observed check_ester Is the methyl ester hydrolyzed? start->check_ester check_tosyl Is the tosyl group intact? check_ester->check_tosyl No control_ph Control pH (6.5-7.5) check_ester->control_ph Yes avoid_strong_acid Avoid Strong Acid (pH < 3) check_tosyl->avoid_strong_acid No end Reaction Optimized check_tosyl->end Yes fresh_reagents Use Fresh Reagents control_ph->fresh_reagents anhydrous_solvents Use Anhydrous Solvents fresh_reagents->anhydrous_solvents minimize_time Minimize Reaction Time anhydrous_solvents->minimize_time minimize_time->end check_integrity Confirm Linker Integrity Pre-use avoid_strong_acid->check_integrity check_integrity->end

Caption: Troubleshooting workflow for addressing hydrolysis issues.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound initiate_reaction Initiate Hydrolysis Reaction (Incubate at constant temp.) prep_stock->initiate_reaction prep_buffers Prepare Buffers (e.g., pH 5, 7.4, 9) prep_buffers->initiate_reaction take_samples Collect Aliquots at Time Points initiate_reaction->take_samples quench_reaction Quench Reaction take_samples->quench_reaction hplc_ms Analyze by HPLC-MS quench_reaction->hplc_ms plot_data Plot % Intact vs. Time hplc_ms->plot_data

Caption: Workflow for assessing the stability of the methyl ester.

References

common pitfalls in PROTAC synthesis to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common pitfalls encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC synthesis, offering potential causes and solutions in a direct question-and-answer format.

Section 1: Synthesis Reactions and Yield

Q1: Why is my PROTAC synthesis yield consistently low?

Low yields are a frequent challenge in the multi-step synthesis of complex PROTAC molecules.[1][2] The issue can often be traced back to coupling reactions, linker chemistry, or purification steps.[1]

Troubleshooting Steps:

  • Reaction Conditions Optimization:

    • Coupling Reagents: The choice of coupling reagent for amide bond formation is critical. If standard reagents like HATU or HBTU are giving poor results, consider screening other options such as COMU or T3P.[1] Ensure all reagents are fresh and anhydrous. For EDC couplings, the addition of an activator like Oxyma Pure or HOBt is often necessary.[2]

    • Reagent Addition Order: For amide couplings, pre-activating the carboxylic acid for 5-15 minutes with the coupling reagent and a base (like DIPEA) before adding the amine can significantly improve yields.[2]

    • Reaction Time and Temperature: Monitor the reaction progress closely using LC-MS. Some reactions may require extended times or gentle heating to proceed to completion.[1]

    • Click Chemistry (CuAAC): If you are using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, ensure you are using a freshly prepared copper(I) source or a reliable catalyst system (e.g., CuSO₄ with sodium ascorbate). It is also crucial to degas the reaction mixture to prevent oxidation of the copper(I) catalyst.[1][3]

  • Linker-Related Issues:

    • PEG Linkers: While polyethylene glycol (PEG) linkers can improve solubility, their hydrophilicity can sometimes chelate reagents, leading to lower yields.[1] Ensure the PEG linker is of high purity.

    • Steric Hindrance: If either the warhead or the E3 ligase ligand is sterically hindered, the reaction rate can be significantly reduced. Consider increasing the reaction time and temperature, or using a less sterically hindered coupling reagent.[2]

Q2: I'm observing a major side product at approximately twice the mass of my intermediate. What is it and how can I prevent it?

This is a common issue when using linkers with reactive groups at both ends, such as alkyl dihalides. The observed side product is likely a dimer where two molecules of your warhead or E3 ligase ligand have reacted with one linker molecule.

Troubleshooting Steps:

  • Control Stoichiometry: Use a significant excess of the linker (e.g., 5-10 equivalents) to favor the mono-substituted product over the dimer.

  • Slow Addition: Add the warhead or E3 ligase ligand slowly to the reaction mixture containing the linker to maintain a high concentration of the linker relative to the ligand.

  • Solid-Phase Synthesis: Consider using solid-phase synthesis where the first ligand is attached to a resin.[4] This prevents dimerization by physically separating the ligand molecules.

Section 2: Linker Design and Optimization

Q3: My synthesized PROTAC binds to the target protein and the E3 ligase in binary assays, but I don't observe any significant degradation in cells. What could be the problem?

A lack of degradation despite successful binary binding is a common hurdle and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][5] The linker is a critical determinant of ternary complex formation.[1][6][7][8][9]

Troubleshooting Steps:

  • Suboptimal Linker Length: The distance between the target protein and the E3 ligase is crucial.[1][6]

    • Too short: A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex.[1][6][7]

    • Too long: A linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[1][6][7] This can also lead to the "hook effect" where binary complexes are favored.[6]

    • Solution: Synthesize a library of PROTACs with varying linker lengths to identify the optimal distance.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms.

  • Linker Composition and Rigidity:

    • Flexible Linkers (e.g., PEG, alkyl chains): These are common starting points and allow for conformational sampling, but this can have an entropic cost.[1][6][8]

    • Rigid Linkers (e.g., containing aromatic rings or alkynes): These can pre-organize the PROTAC for binding but may be too restrictive.[1]

    • Solution: Experiment with linkers of varying rigidity and composition.[1]

  • Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the geometry of the ternary complex.[1][8] Explore alternative attachment points on your ligands.

Data Presentation: Illustrative Linker Optimization Data

The following table summarizes hypothetical data from a linker optimization study for a BRD4-targeting PROTAC to illustrate the impact of linker length and composition on degradation.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC APEG8>1000<10
PROTAC BPEG1215085
PROTAC CPEG1625>95
PROTAC DPEG2010090
PROTAC EAlkyl1645>95
This table illustrates a common trend where an optimal linker length leads to the most potent degradation. Data is for illustrative purposes only.[10]
Section 3: Physicochemical Properties and Purification

Q4: My final PROTAC has poor aqueous solubility. What can I do?

PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[11] Poor aqueous solubility is a major limiting factor for the oral bioavailability of PROTACs.[12]

Troubleshooting Steps:

  • Linker Modification:

    • Incorporate hydrophilic linkers like polyethylene glycol (PEG) to improve solubility.[6][13]

    • Synthesize a series of PROTACs with varying PEG linker lengths to find the optimal balance.[13]

    • Create hybrid linkers that combine hydrophilic PEG units with more hydrophobic alkyl chains to balance solubility and permeability.[13]

  • Formulation Strategies:

    • For aqueous buffers, use co-solvents such as DMSO, keeping the final concentration as low as possible (<1-5% v/v) to avoid impacting protein structure.[14]

    • Amorphous solid dispersions (ASDs) are a well-known technique to enhance the solubility of poorly soluble drugs by embedding the drug amorphously into a polymer matrix.[12][15]

    • Recent studies have explored self-emulsifying drug delivery systems to enhance PROTAC solubility.[12]

  • Structural Modification:

    • Introduce polar functional groups into the warhead or E3 ligase ligand.[13]

    • Inserting basic nitrogen into aromatic rings or alkyl linkers has been shown to improve solubility.[11]

Q5: My PROTAC is difficult to purify. What strategies can I use?

PROTACs can be challenging to purify due to their unique physicochemical properties, such as high molecular weight and amphiphilicity.[1]

Troubleshooting Strategies:

  • Chromatography Techniques:

    • Reverse-Phase HPLC (RP-HPLC): This is often the method of choice for more polar PROTACs. Experiment with a broad range of solvent systems and gradients.[1]

    • Normal-Phase Chromatography: Can be effective for less polar PROTACs.

    • Size-Exclusion Chromatography (SEC): Can be used to separate the PROTAC from smaller impurities.

    • Ion-Exchange Chromatography: May be suitable if the PROTAC has a net charge.

  • Product Stability: Consider the stability of your PROTAC during purification. Work at lower temperatures and minimize the time the compound is on the column if you suspect degradation.[1]

Section 4: Characterization

Q6: I'm observing multiple peaks in my LC-MS analysis of the final PROTAC. What could they be?

Multiple peaks in an LC-MS chromatogram can arise from several sources.

Troubleshooting Steps:

  • Incomplete Reactions or Inefficient Purification: This can lead to the presence of starting materials or intermediates.

  • Degradation: The PROTAC may be degrading during workup or purification. Minimize exposure to harsh conditions like strong acids or bases and high temperatures.[16]

  • Salt Adducts or Multiple Charged Species: This is common for large molecules like PROTACs. Scrutinize the mass differences between the peaks to see if they correspond to known adducts (e.g., +Na, +K) or different charge states.[16]

  • Isomers: If the PROTAC has chiral centers, diastereomers may be present. Chiral HPLC may be necessary to separate these isomers.[16]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling in PROTAC Synthesis

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing fragment.

Materials:

  • Warhead-linker fragment with a terminal carboxylic acid

  • E3 ligase ligand with a terminal amine (or vice versa)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and stirring apparatus

  • LC-MS for reaction monitoring

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing fragment (1 equivalent) in the anhydrous solvent.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing fragment (1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.[5] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software.[5] Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.

Visualizations

PROTAC_Synthesis_Troubleshooting start Low or No Yield in PROTAC Synthesis check_coupling Evaluate Coupling Reaction start->check_coupling check_linker Assess Linker Chemistry start->check_linker check_purification Review Purification Strategy start->check_purification coupling_reagents Optimize Coupling Reagents (e.g., HATU, COMU) check_coupling->coupling_reagents Reagent issue? reaction_conditions Adjust Reaction Conditions (Time, Temp, Stoichiometry) check_coupling->reaction_conditions Conditions issue? linker_solubility Linker Solubility Issues? check_linker->linker_solubility Solubility issue? steric_hindrance Steric Hindrance? check_linker->steric_hindrance Steric issue? purification_loss Product Loss During Chromatography? check_purification->purification_loss Loss issue? product_stability Product Degradation? check_purification->product_stability Stability issue? solution1 Screen alternative reagents coupling_reagents->solution1 solution2 Monitor via LC-MS, adjust accordingly reaction_conditions->solution2 solution3 Use more soluble linker or co-solvents linker_solubility->solution3 solution4 Increase reaction time/temp, change linker attachment point steric_hindrance->solution4 solution5 Optimize chromatography method (e.g., RP-HPLC, SEC) purification_loss->solution5 solution6 Work at lower temp, minimize column time product_stability->solution6

Caption: Troubleshooting logic for low PROTAC synthesis yield.

PROTAC_Degradation_Workflow start Synthesized PROTAC - No Target Degradation check_binding Confirm Binary Binding (Target & E3 Ligase) start->check_binding binding_ok Binding Confirmed? check_binding->binding_ok check_ternary Assess Ternary Complex Formation ternary_ok Productive Complex? check_ternary->ternary_ok check_permeability Evaluate Cell Permeability permeability_ok Permeable? check_permeability->permeability_ok binding_ok->check_ternary Yes resynthesize Resynthesize/Re-evaluate Warhead/E3 Ligand binding_ok->resynthesize No ternary_ok->check_permeability Yes optimize_linker Optimize Linker (Length, Composition, Attachment) ternary_ok->optimize_linker No modify_physchem Modify Physicochemical Properties (e.g., add PEG, reduce polarity) permeability_ok->modify_physchem No success Degradation Achieved permeability_ok->success Yes resynthesize->start optimize_linker->start modify_physchem->start

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

References

Technical Support Center: Method Refinement for Consistent PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A systematic evaluation of the entire multi-step synthesis process is crucial when facing low overall yields.[1] Begin by assessing these key areas:

  • Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and linker.[1] Use techniques like NMR or LC-MS to ensure materials have not degraded.[1]

  • Coupling Reaction Efficiency : The initial amide bond formation is a common failure point. A low conversion rate here will significantly impact the overall yield.[1]

  • Side Reactions : Evaluate the efficiency of subsequent coupling steps, being mindful of potential side reactions, especially with reactive functional groups like thiols.[1]

  • Purification Efficiency : Significant product loss can occur during purification. The physicochemical properties of PROTACs can make standard purification techniques challenging.[2]

Q2: I suspect an inefficient amide coupling reaction. What are the common causes and solutions?

Inefficient amide bond formation is a primary reason for low PROTAC yield.[1] Consider the following factors:

  • Inappropriate Coupling Reagents : The choice of coupling reagent (e.g., HATU, HBTU, COMU) and base (e.g., DIPEA) is critical.[2][3] If standard reagents fail, screen for alternatives.

  • Inhibition by TFA Salts : If starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base, inhibiting the reaction.[1]

  • Solvent Choice : Ensure you are using a suitable anhydrous solvent, as its choice can significantly impact reaction efficiency.[1] Consider solvents like N-Methyl-2-pyrrolidone (NMP) if common solvents like DMF are problematic.[1]

Activity & Efficacy

Q3: My synthesized PROTAC binds to the target and E3 ligase in binary assays, but I don't observe protein degradation in cells. What's the issue?

This common hurdle often points to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] Key areas to investigate include:

  • Suboptimal Linker Design : The linker is a critical determinant of ternary complex formation.[2][4] Its length, composition, and attachment points dictate the geometry of the complex.[4][5]

    • Linker Length : If too short, it can cause steric clashes; if too long, it may not bring the proteins into effective proximity for ubiquitination.[2]

    • Attachment Points : The exit vectors on the ligands should be in solvent-exposed regions that don't interfere with protein binding.[6]

  • Poor Physicochemical Properties : PROTACs are often large molecules with poor solubility and cell permeability.[4] If the PROTAC cannot efficiently cross the cell membrane, degradation will be minimal.[4]

Q4: I'm observing a "hook effect" where degradation efficiency decreases at higher PROTAC concentrations. What causes this?

The "hook effect" is a classic phenomenon in PROTAC experiments, resulting in a bell-shaped dose-response curve.[7][8] It is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[7]

  • Mechanism : At high concentrations, the PROTAC can independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC).[7] These binary complexes cannot bring the target and E3 ligase together, inhibiting the formation of the productive ternary complex required for degradation.[7][8]

  • Consequences : The hook effect can lead to a misinterpretation of a PROTAC's potency (DC50) and efficacy (Dmax), potentially causing promising candidates to be overlooked.[7][8]

Troubleshooting Guides

Issue 1: Low or No Yield in PROTAC Synthesis

A systematic approach is essential when troubleshooting low synthesis yields.[9] This workflow can help identify the bottleneck.

G cluster_start cluster_analysis cluster_decision cluster_actions cluster_outcomes start Low PROTAC Yield analyze_coupling Analyze Coupling Reaction by LC-MS start->analyze_coupling incomplete_rxn Incomplete Reaction? analyze_coupling->incomplete_rxn optimize_conditions Optimize Coupling Conditions: - Reagents - Equivalents - Time / Temperature incomplete_rxn->optimize_conditions Yes review_purification Review Purification Protocol incomplete_rxn->review_purification No improved_yield Improved Yield optimize_conditions->improved_yield product_degradation Product Degradation? review_purification->product_degradation product_degradation->optimize_conditions Yes product_degradation->improved_yield No

A decision tree for troubleshooting low yields in PROTAC synthesis.[9]
Troubleshooting Steps & Solutions

ProblemPotential CauseRecommended SolutionExpected Outcome
Incomplete Coupling Reaction Inefficient coupling reagents, non-optimal stoichiometry, or temperature.Screen different coupling reagents (e.g., HATU, COMU) and bases (e.g., DIPEA).[2][3] Optimize stoichiometry and reaction time/temperature.Increased conversion to the desired product, monitored by LC-MS.
Poor Solubility of Reactants Ligands or linker are not fully dissolved in the reaction solvent.Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve solubility.[3]A homogenous reaction mixture, leading to improved reaction kinetics.[3]
Side Reactions Presence of moisture or oxygen; reactive functional groups on linkers.Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] Protect sensitive functional groups if necessary.Minimized side-product formation and increased purity of the crude product.[3]
Difficult Purification Product loss during chromatography due to unique physicochemical properties.[2]Optimize HPLC purification method (gradient, column, mobile phase).[3] Consider reverse-phase preparative HPLC for highly polar PROTACs.[2]Improved separation of the final PROTAC, leading to higher purity.[3]
Issue 2: No Target Protein Degradation Despite Binary Binding

When a PROTAC fails to induce degradation despite binding its targets, the issue often lies in ternary complex formation or cellular factors.

G cluster_start cluster_checks cluster_decision1 cluster_decision2 cluster_actions cluster_outcomes start No Degradation Observed check_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->check_permeability is_permeable Permeable? check_permeability->is_permeable check_engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) is_engaged Target Engaged? check_engagement->is_engaged is_permeable->check_engagement Yes redesign_linker Redesign Linker (Length, Composition, Attachment Points) is_permeable->redesign_linker No is_engaged->redesign_linker No eval_ternary Evaluate Ternary Complex Formation (e.g., SPR, ITC) is_engaged->eval_ternary Yes redesign_linker->eval_ternary complex_forms Complex Forms eval_ternary->complex_forms

Troubleshooting workflow for PROTACs with no degradation.[6]
Troubleshooting Steps & Solutions

ProblemPotential CauseRecommended SolutionExpected Outcome
Poor Cell Permeability High molecular weight, polarity, or efflux by cellular transporters.Modify the linker to balance hydrophilicity and lipophilicity.[6][10] For example, replacing PEG units with a phenyl ring can improve passive permeability.[11]Increased intracellular concentration of the PROTAC.
Suboptimal Linker Design Linker is too short (steric clash) or too long (ineffective proximity).[2][12]Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., alkyl, PEG, rigid motifs).[6][12]Identification of a linker that facilitates a productive ternary complex.
Unstable Ternary Complex Lack of positive cooperativity; unfavorable protein-protein interactions.Alter the linker's attachment points on the ligands to change the relative orientation of the two proteins.[6] Use biophysical assays (SPR, ITC, TR-FRET) to measure ternary complex stability.[13]Enhanced ternary complex stability and cooperativity, leading to degradation.
"Unproductive" Ternary Complex The complex forms, but the geometry does not allow for efficient ubiquitination of the target protein's lysine residues.[6][13]Modify linker attachment points or use computational modeling to predict more favorable ternary complex geometries.[6]Formation of a ternary complex competent for ubiquitination.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[12][14]

  • Cell Treatment : Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations (e.g., 1 pM to 10 µM) for a specified duration (e.g., 18-24 hours).[8][12] Include a vehicle-only control (e.g., DMSO).[8]

  • Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8][12]

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][14]

  • SDS-PAGE and Western Blotting : Load equal amounts of protein onto an SDS-PAGE gel.[8] Separate proteins by electrophoresis and transfer them to a PVDF membrane.[3][8]

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific to the target protein.[3][12] Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[12] Incubate with an appropriate HRP-conjugated secondary antibody.[14]

  • Detection and Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate.[6] Quantify band intensities using densitometry software, normalize the target protein signal to the loading control, and calculate the percentage of degradation relative to the vehicle control.[6][8] Plot the results to determine DC50 and Dmax values.[9]

Protocol 2: Caco-2 Permeability Assay

This assay assesses the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which is considered representative of in vivo human intestinal absorption.[15][16]

  • Cell Seeding and Differentiation : Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[16]

  • Monolayer Integrity Check : Before the assay, measure the transepithelial electrical resistance (TEER). Values above 250 Ω·cm² are generally acceptable.[16]

  • Permeability Assay (Apical to Basolateral, A-B) :

    • Wash monolayers with pre-warmed transport buffer (e.g., HBSS).[16]

    • Add the test PROTAC solution (e.g., 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (acceptor) compartment.[15][16]

    • Incubate at 37°C with gentle shaking for 2 hours.[16]

    • Collect samples from both compartments for analysis.[16]

  • Permeability Assay (Basolateral to Apical, B-A) :

    • Repeat the process, but add the PROTAC solution to the basolateral compartment to assess efflux.[16]

  • Sample Analysis : Determine the concentration of the PROTAC in the collected samples using a suitable analytical method like LC-MS/MS for high sensitivity.[15]

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

G cluster_main POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->POI PROTAC Recycled Ternary->E3 Ternary->PROTAC Ubiquitination Polyubiquitination Ternary->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Optimization of Linker Composition for Improved PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the optimization of Proteolysis-Targeting Chimera (PROTAC) linker composition for improved activity.

Frequently Asked questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] The linker's composition, length, and attachment points are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][3][4] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in an unproductive orientation that does not lead to efficient ubiquitination.[1][5][6]

Q2: What are the most common types of linkers used in PROTACs?

A2: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[3][7] These are favored for their synthetic accessibility and the flexibility they provide, which can facilitate the formation of a productive ternary complex.[2] More recently, rigid linkers incorporating structures like piperazine, piperidine, and triazoles are being used to enhance conformational stability and improve pharmacokinetic properties.[2][3]

Q3: How does linker length impact PROTAC activity?

A3: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[2][8][9]

  • Too short: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[1][5][9]

  • Too long: A linker that is too long might lead to an unstable or inefficient ternary complex where the ubiquitination sites on the target protein are not accessible.[1][5][9] Even minor changes in linker length can significantly impact degradation potency (DC50) and efficacy (Dmax).[10]

Q4: How do I choose the best attachment point for the linker on my ligands?

A4: The linker attachment point, or "exit vector," is a critical parameter. The linker should be attached at a position on the ligand that does not disrupt its key binding interactions with the target protein or E3 ligase.[6] Typically, this is a solvent-exposed region of the ligand when it is bound to its protein. Analyzing the crystal structure of the ligand-protein complex can help identify suitable attachment points.[6]

Q5: How can linker design influence the "hook effect"?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that cannot lead to degradation. A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is favored over the binary complexes. This can be achieved by creating favorable protein-protein interactions within the ternary complex, which helps to mitigate the hook effect.[4]

Troubleshooting Guides

Issue 1: My PROTAC shows high binding affinity in binary assays but fails to induce target degradation in cells.

This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular permeability.

Potential Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length or Rigidity Synthesize and test a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or methylene units).[11] Consider incorporating more rigid motifs like piperazine or piperidine to pre-organize the PROTAC into a bioactive conformation.[11]
Unfavorable Ternary Complex Conformation Modify the linker's attachment points on the target-binding ligand or the E3 ligase ligand.[11] Use computational modeling to predict the geometry of the ternary complex with different linker configurations.
Poor Physicochemical Properties To improve solubility, incorporate polar groups (e.g., PEG, piperazine) into the linker.[11] To enhance cell permeability, balance hydrophilicity and hydrophobicity; sometimes a more rigid linker can adopt a more compact conformation for better membrane passage.

Issue 2: I am observing a significant "hook effect" with my PROTAC.

This indicates that at higher concentrations, the formation of binary complexes is outcompeting the formation of the productive ternary complex.

Potential Linker-Related Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability A well-designed linker can create favorable interactions within the ternary complex, enhancing its stability.[11] This often requires empirical testing of different linker designs to promote positive cooperativity.
High Linker Flexibility A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation.[8] Consider introducing more rigid elements into the linker to reduce the entropic penalty of forming the ternary complex.

Data Presentation: Impact of Linker Composition on PROTAC Activity

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation-[7]
12-29Submicromolar>90[7]
21 (optimal)396[7]
2929276[7]

Table 2: Comparison of ERα-targeting PROTACs with Varying Linker Lengths

PROTACLinker Length (atoms)Relative DegradationReference
PROTAC 119+++[12]
PROTAC 1212+++[12]
PROTAC 1316++++ (optimal)[12]
PROTAC 1419++[12]
PROTAC 1521+[12]

Table 3: Linker-Dependent Selectivity of BET Protein Degraders

PROTACTarget ProteinLinker TypeDC50 (nM)Dmax (%)Reference
MZ1BRD4PEG-basedSelective for BRD4>80[7]
ARV-825BRD2/3/4Different linkerPotent for BRD2/3/4>90[7]
dBET1BRD2/3/4Different linkerPotent for BRD2/3/4>90[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).[13]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][13]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[13]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3][13]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][13]

  • Detection and Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.[4]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To determine the kinetics (association/dissociation rates) and affinity of binary and ternary complex formation, and to calculate the cooperativity factor (α).[14]

Methodology:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.[14]

  • Binary Interaction Analysis:

    • Flow varying concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics (KDbinary).[14]

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase surface to determine the kinetics of ternary complex formation (KDternary).[14]

  • Data Analysis and Cooperativity Calculation:

    • Fit sensorgrams to a suitable binding model to obtain kinetic parameters.

    • Calculate the cooperativity factor (α) as: α = KDbinary / KDternary.

      • α > 1 indicates positive cooperativity.

      • α < 1 indicates negative cooperativity.

      • α = 1 indicates no cooperativity.[14]

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy) of binary and ternary complex formation.[11]

Methodology:

  • Sample Preparation: Prepare solutions of the proteins and PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell.

    • PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution in the ITC cell.

  • Ternary Binding Affinity (KD,ternary):

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC binds to its intended target within the complex environment of the cell.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.[15]

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.[15]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein in each sample by Western blot or mass spectrometry.[16]

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.[15]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI E3_bound E3 Ligase POI Target Protein (POI) E3 E3 Ubiquitin Ligase Ub Ubiquitin E3->Ub Recruitment PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_POI Ubiquitinated POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC mechanism of action leading to target protein degradation.

Troubleshooting_Workflow start Start: Poor/No Degradation check_binary High Binary Binding? start->check_binary perm_cetsa Assess Cell Permeability & Target Engagement (CETSA) check_binary->perm_cetsa Yes revisit_ligands Re-evaluate Ligand Binding/Affinity check_binary->revisit_ligands No perm_result Permeable & Target Engaged? perm_cetsa->perm_result ternary_assay Evaluate Ternary Complex Formation (SPR, ITC) perm_result->ternary_assay Yes redesign_linker Redesign Linker: Length, Composition, Attachment Points perm_result->redesign_linker No ternary_result Productive Complex Forms? ternary_assay->ternary_result ub_assay Assess In-cell Ubiquitination ternary_result->ub_assay Yes ternary_result->redesign_linker No ub_result Ubiquitination Observed? ub_assay->ub_result proteasome_issue Potential Proteasome Inhibition/Issue ub_result->proteasome_issue No ub_result->redesign_linker Yes (but no degradation)

Troubleshooting workflow for PROTACs with poor degradation activity.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Tos-PEG3-C2-methyl ester Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance Supported by Experimental Data and Detailed Methodologies.

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts. The linker, a seemingly simple component tethering the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's overall success.[1] Its length, flexibility, and chemical composition profoundly influence the formation of a stable and productive ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.[2]

This guide provides a comparative analysis of Tos-PEG3-C2-methyl ester, a common polyethylene glycol (PEG)-based linker, against other prevalent linker classes used in PROTAC development. While direct head-to-head quantitative data for PROTACs synthesized with this compound is not extensively available in the public domain, this guide leverages published data for closely related PEG3 and other linkers to provide a comprehensive and data-driven evaluation for researchers.

Understanding this compound

This compound is a heterobifunctional linker featuring a three-unit polyethylene glycol chain. Its structure is designed to offer a balance of hydrophilicity and a defined length, which can be advantageous for PROTAC development. The key features of its structure include:

  • A Tosyl (Tos) group: This acts as an excellent leaving group, facilitating nucleophilic substitution for the attachment of a warhead (the protein of interest ligand) or an E3 ligase ligand.[3]

  • A PEG3 (triethylene glycol) spacer: The PEG component enhances the aqueous solubility and can improve the cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain is crucial for optimizing the formation of a stable ternary complex.[3]

  • A C2-methyl ester group: This can be hydrolyzed to a carboxylic acid, providing a reactive handle for conjugation to another part of the PROTAC, typically through amide bond formation.[3]

Comparative Analysis of PROTAC Linker Types

The selection of a linker is a critical optimization step in PROTAC design. The three main classes of linkers—flexible (PEG and alkyl chains) and rigid—each impart distinct physicochemical and biological properties to the final molecule.

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most commonly used flexible linkers in PROTACs.[4]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[5] This enhanced solubility can be beneficial for both in vitro handling and in vivo pharmacokinetics. The flexibility of the PEG chain can also be advantageous in allowing the PROTAC to adopt multiple conformations, facilitating the formation of a productive ternary complex.[6]

  • Alkyl Chains: These are simple hydrocarbon chains that are generally more hydrophobic than PEG linkers. While synthetically straightforward, their hydrophobicity can sometimes lead to poor aqueous solubility. However, in certain contexts, the increased lipophilicity can enhance cell membrane permeability.[5]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, or aromatic rings, offer less conformational flexibility.[1] This restricted movement can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency and selectivity. Furthermore, the introduction of rigidity can improve metabolic stability.[1]

Data Presentation: Impact of Linker Type on PROTAC Performance

The following tables summarize representative experimental data from various studies, illustrating the impact of linker composition and length on key PROTAC performance metrics: half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Table 1: Comparison of a PEG-based PROTAC with an Alkyl-based PROTAC for Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC VariantLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Degrader A PEG-based4-5 PEG units<10>90[6]
Degrader B Alkyl-basedC12 Alkyl Chain>100~70[4]

This table presents representative data compiled from findings in PROTAC literature. Specific values are illustrative.

Table 2: Impact of PEG Linker Length on BRD4 Degradation

PROTAC VariantLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4 Degrader 1 2>1000<50[4]
BRD4 Degrader 2 3~50~85[4]
BRD4 Degrader 3 4<10>95[4]
BRD4 Degrader 4 5<10>95[4]

This table presents representative data compiled from findings in PROTAC literature. Specific values are illustrative.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (Illustrative Example: TR-FRET)

This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase complex.

  • Reagent Preparation:

    • Prepare purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Label the POI and E3 ligase with appropriate donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophores, respectively, according to the manufacturer's instructions.

    • Prepare a serial dilution of the PROTAC in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the labeled POI, labeled E3 ligase, and the PROTAC dilution series.

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.

Protocol 3: In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to induce degradation.

    • Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysate to reduce the SDS concentration and perform immunoprecipitation (IP) using an antibody against the target protein.

  • Western Blot Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluates by Western blotting, probing with an antibody against ubiquitin. An increase in the high molecular weight smear of polyubiquitinated target protein in the PROTAC-treated sample compared to the control indicates successful PROTAC-mediated ubiquitination.

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates PolyUb_POI Polyubiquitinated POI Ubiquitination->PolyUb_POI Marks for Degradation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Workflow PROTAC Evaluation Workflow start Start: PROTAC Synthesis cell_culture 1. Cell Culture & Treatment (Dose-Response) start->cell_culture lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis western_blot 3. Western Blot Analysis (Target Protein & Loading Control) lysis->western_blot data_analysis 4. Densitometry & Normalization western_blot->data_analysis dose_response 5. Plot Dose-Response Curve data_analysis->dose_response end End: Determine DC50 & Dmax dose_response->end

Caption: A typical workflow for PROTAC evaluation.

Linker_Properties_Relationship cluster_Logic Logical Relationship of Linker Properties Linker_Properties Linker Properties (Length, Composition, Flexibility) Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Physicochemical_Properties->PROTAC_Efficacy Ternary_Complex->PROTAC_Efficacy

References

A Comparative Guide to the Validation of PROTACs Synthesized with Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs (Proteolysis Targeting Chimeras) synthesized with the Tos-PEG3-C2-methyl ester linker against those with alternative linkers. We will delve into the critical validation assays, presenting supporting experimental data and detailed methodologies.

PROTACs are a revolutionary therapeutic modality that co-opt the body's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] The linker is a pivotal component, significantly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1][5]

The this compound is a bifunctional, polyethylene glycol (PEG)-based linker increasingly utilized in PROTAC synthesis.[1][4] Its PEG chain enhances solubility and provides spatial separation, while the tosyl group acts as a good leaving group for nucleophilic substitution, and the methyl ester can be hydrolyzed for further conjugation.[1]

Comparative Performance: PEG vs. Alternative Linkers

The choice of linker dramatically impacts a PROTAC's performance. PEG linkers, like the one derived from this compound, are known to improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[5][6] The flexibility of the PEG chain is also crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] In contrast, more rigid linkers, such as those with alkyl or piperazine-based structures, can offer a different conformational restriction that may be beneficial for specific target-E3 ligase pairs.

Data Presentation

Table 1: Representative Degradation Performance of PEG-based PROTACs [7]

PROTACTarget ProteinE3 Ligase LigandLinker Composition (similar to PEG3)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC A Protein XCRBNPEG35090HeLa
PROTAC B Protein YVHLPEG42595HEK293T
PROTAC C Protein ZMDM2PEG210085A375

Table 2: Comparison of PROTACs with Different Linker Types

FeaturePROTAC with this compound LinkerPROTAC with Alkyl Linker
Solubility Generally higher, improving compatibility with aqueous mobile phases.[8]Generally lower, may require higher organic content in mobile phases.[8]
Chromatographic Retention (Reversed-Phase LC) Typically shorter retention times due to increased polarity.[8]Typically longer retention times due to increased hydrophobicity.[8]
Ionization Efficiency (ESI-MS) Often good due to the presence of ether oxygens that can be protonated.[8]Can be variable depending on the overall molecule's structure.[8]
Fragmentation (CID) Characteristic fragmentation of the PEG chain.[8]Fragmentation is less likely to occur within the linker.[8]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->Ternary_Complex Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Validation Assays cluster_analysis Data Analysis Synthesis Synthesis of PROTAC with This compound Degradation Target Protein Degradation (Western Blot, DC₅₀, Dₘₐₓ) Synthesis->Degradation Ubiquitination Ubiquitination Assay (in vitro / cellular) Degradation->Ubiquitination Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Ubiquitination->Viability Data Data Analysis and Comparison Viability->Data

Caption: Overall experimental workflow for PROTAC validation.

Experimental Protocols

A comprehensive validation of a PROTAC's activity involves a series of functional assays to confirm its mechanism of action.[5]

Target Protein Degradation Assay (Western Blot)

This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.[5]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and treat with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection reagent.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[2]

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[10]

  • In Vitro Ubiquitination Assay:

    • Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.[9]

    • Initiation: Add the PROTAC of interest to initiate the ubiquitination reaction.[9]

    • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).[9]

    • Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[5]

  • Cellular Ubiquitination Assay:

    • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).

    • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein.

    • Western Blot: Elute the protein and perform a Western blot, probing with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[3]

Cell Viability Assay

This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.[5][11]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[5]

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.[5]

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).[5]

  • Assay Procedure (using CellTiter-Glo® as an example):

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.[11]

    • Add CellTiter-Glo® Reagent to each well.[11]

    • Mix the contents to induce cell lysis.[11]

    • Incubate to stabilize the luminescent signal.[11]

    • Measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[11]

References

Assessing the Efficacy of Tos-PEG3-C2-methyl ester PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically influenced by its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a comparative analysis of PROTACs utilizing the Tos-PEG3-C2-methyl ester linker, benchmarking its performance against other common linker classes, supported by experimental data and detailed methodologies.

The Central Role of the Linker in PROTAC Function

The linker is not merely a spacer but a key determinant of a PROTAC's biological activity.[1] Its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

Comparative Analysis of Linker Types: PEG vs. Alkyl Linkers

PROTAC linkers are broadly categorized into flexible and rigid types, with polyethylene glycol (PEG) and alkyl chains being the most common flexible linkers. This compound is a prime example of a PEG-based linker, offering distinct advantages and disadvantages compared to traditional alkyl linkers.

The choice between a PEG and an alkyl linker involves a trade-off between hydrophilicity and hydrophobicity, which in turn affects a PROTAC's solubility, cell permeability, and metabolic stability.[2][3] PEG linkers, like this compound, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][3] In contrast, alkyl linkers are hydrophobic and can improve a PROTAC's ability to traverse the lipid bilayers of cell membranes.[2][3]

The following tables summarize the general properties and performance metrics for PROTACs featuring PEG versus alkyl linkers. It is important to note that direct head-to-head comparisons of PROTACs with the specific this compound linker are not extensively available in the public literature. Therefore, the data presented is a synthesis of findings from various studies on PROTACs employing structurally related PEG and alkyl linkers to illustrate general trends.

Table 1: Comparative Physicochemical and Biological Properties of PEG vs. Alkyl Linkers

FeaturePROTAC with this compound Linker (PEG-based)PROTAC with Alkyl Linker
Solubility Generally higher, improving compatibility with aqueous mobile phases.[2][3]Generally lower, may require higher organic content in mobile phases.[2][3]
Cell Permeability Can be variable. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for conformations that shield polar groups.[4]Can be enhanced due to increased lipophilicity, which facilitates passive diffusion across cell membranes.[2]
Metabolic Stability Can be susceptible to oxidative metabolism.[5]Generally considered metabolically stable.[6]
Ternary Complex Formation The flexibility of the PEG linker can allow for more optimal positioning of the POI and E3 ligase, potentially leading to a more stable and productive ternary complex.[2]The flexibility allows for the necessary spatial arrangement of the POI and E3 ligase.

Table 2: Illustrative Degradation Performance of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
ARV-825 PEG-based<1>90HCT116
Compound A Alkyl Chain10-50~80HCT116

This data is illustrative and compiled from various sources in the literature to demonstrate the potential differences in efficacy.[5][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams provide a visual representation of the key biological pathway and a standard experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Start Start Cell_Seeding Cell Seeding & Culture Start->Cell_Seeding PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for determining DC50 and Dmax values.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for the synthesis of a PROTAC using this compound and for assessing its degradation efficiency via Western blot.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis involving the initial reaction of this compound with a nucleophilic group on a POI ligand, followed by hydrolysis and coupling to an E3 ligase ligand.[7]

Step 1: Nucleophilic Substitution with the Tosyl Group

  • Dissolve the POI ligand (containing a nucleophilic group like an amine or thiol; 1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

Step 2: Hydrolysis of the Methyl Ester and Coupling to the E3 Ligase Ligand

  • Dissolve the purified POI-linker intermediate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH; 3.0 eq) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by LC-MS).

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.

  • Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling agent (e.g., HATU; 1.2 eq) and a base (e.g., DIPEA; 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC using preparative HPLC.

Protocol 2: Assessment of Protein Degradation by Western Blot

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HCT116) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium.

  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls (e.g., vehicle control, negative control PROTAC).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to each lysate and boil to denature the proteins.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Repeat the process for a loading control protein (e.g., GAPDH, β-actin).

4. Detection and Analysis:

  • Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. The this compound linker, as a representative of the PEG class, offers advantages in terms of improved solubility, which can be beneficial for both in vitro and in vivo applications. However, this often comes with a trade-off in passive permeability compared to more hydrophobic alkyl linkers. The optimal linker is highly dependent on the specific target protein, the E3 ligase being recruited, and the overall physicochemical properties of the final PROTAC molecule. A systematic evaluation of a diverse set of linkers, including both PEGylated and alkyl chains of varying lengths, is crucial for the development of a potent and therapeutically viable protein degrader. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs to aid researchers in this optimization process.

References

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide to Tos-PEG3-C2-methyl ester and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is paramount for therapeutic success. The linker, a seemingly simple component, plays a critical role in dictating the stability, solubility, pharmacokinetics, and ultimately, the efficacy of these complex molecules. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of a short-chain linker, Tos-PEG3-C2-methyl ester, with other commonly used PEG linkers of varying lengths, supported by experimental data and detailed protocols.

The selection of an appropriate PEG linker length is a strategic balancing act. While longer linkers can enhance the aqueous solubility of hydrophobic payloads and prolong circulation half-life, they may also introduce steric hindrance, potentially reducing binding affinity and in vitro potency.[1][2][3] Conversely, shorter linkers might offer enhanced stability and more rapid clearance when desired, but may not be sufficient to overcome solubility challenges of certain payloads.[1][2] This guide will explore these nuances through a data-driven comparison to inform the rational design of next-generation bioconjugates.

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance indicators from various preclinical studies, offering a comparative overview of how PEG linker length can impact the efficacy of different bioconjugate platforms.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

Linker LengthKey FindingReference
Non-PEGylatedLower plasma and tumor exposure. 11% decrease in tumor weight.[4]
PEG2Similar tumor exposure to PEG4. 35-45% decrease in tumor weight.[4]
PEG4Similar tumor exposure to PEG2. 35-45% decrease in tumor weight.[4]
PEG8Significantly higher tumor exposure than PEG2/4. 75-85% reduction in tumor weights.[4]
PEG12Similar tumor exposure and efficacy to PEG8 and PEG24.[4]
PEG24Similar tumor exposure and efficacy to PEG8 and PEG12.[4]

Table 2: Impact of PEG Linker Length on Affibody-Drug Conjugate Pharmacokinetics and In Vitro Cytotoxicity

Molecule TypePEG Linker LengthKey Pharmacokinetic FindingIn Vitro Cytotoxicity FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.Baseline cytotoxicity.[2]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.4.5-fold reduction in cytotoxicity compared to no PEG.[2]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.22-fold reduction in cytotoxicity compared to no PEG.[2][5]

Focus on this compound: A Versatile Short-Chain Linker

This compound is a heterobifunctional linker widely utilized in the synthesis of PROTACs.[6][7] Its structure, featuring a tosyl group at one end and a methyl ester at the other, connected by a three-unit PEG chain, offers distinct advantages for specific applications.[6]

Physical and Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₇H₂₆O₈S[6]
Molecular Weight390.45 g/mol [6]
IUPAC Namemethyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate[6]
SolubilityThe hydrophilic PEG linker increases water solubility.[6][8]
StorageRecommended storage at -20°C for long-term stability.[6]

The tosyl group is an excellent leaving group, facilitating nucleophilic substitution with amines, thiols, or hydroxyls for straightforward conjugation to a protein ligand.[6][9] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing molecule.[6][10] The short PEG3 chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule without introducing excessive flexibility that might hinder the formation of a stable ternary complex.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linker lengths.

Protocol 1: Synthesis of a PROTAC using this compound

Objective: To synthesize a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand using this compound.[10]

Materials:

  • Amine-containing target protein ligand

  • Amine-containing E3 ligase ligand

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Lithium hydroxide (LiOH)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Nucleophilic Substitution:

    • Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.[10]

    • Add K₂CO₃ (3.0 equivalents) or DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.[10]

    • Add a solution of this compound (1.1 equivalents) in DMF dropwise.[10]

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.[10]

    • Upon completion, quench with water and extract the product.[10]

  • Ester Hydrolysis:

    • Dissolve the resulting conjugate (1.0 equivalent) in a THF/water mixture.[10]

    • Cool to 0°C and add a solution of LiOH (2.0-3.0 equivalents) in water dropwise.[10]

    • Stir at 0°C for 1-2 hours, then at room temperature for 2-10 hours, monitoring by LC-MS.[10]

    • Acidify with 1 M HCl and extract the carboxylic acid product.[10]

  • Amide Coupling:

    • Dissolve the carboxylic acid product (1.0 equivalent), the amine-containing E3 ligase ligand (1.1 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of bioconjugates with varying PEG linker lengths.[11]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Bioconjugates with varying PEG linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Treatment: Prepare serial dilutions of the bioconjugates and add them to the cells. Incubate for 72-96 hours.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[11]

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the bioconjugate concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Protocol 3: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of bioconjugates with different PEG linker lengths.[11]

Materials:

  • Mice (e.g., Balb/c)

  • Bioconjugates with varying PEG linker lengths

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • ELISA or LC-MS/MS system for quantification

Procedure:

  • Dosing: Administer a single intravenous dose of the bioconjugate to the mice.[11]

  • Blood Collection: At predetermined time points, collect blood samples into tubes containing an anticoagulant.[11]

  • Plasma Processing: Centrifuge the blood samples to obtain plasma.[11]

  • Bioanalysis: Quantify the concentration of the bioconjugate in plasma samples using a validated analytical method.[11]

  • Pharmacokinetic Parameter Calculation: Use appropriate software to calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[11]

Visualizing Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A Amine-containing Target Ligand C Ligand-PEG3-C2-methyl ester A->C + B (Base, DMF) B This compound D Ligand-PEG3-C2-COOH C->D LiOH F Final PROTAC D->F + E (EDC, NHS) E Amine-containing E3 Ligase Ligand

Caption: A representative synthetic workflow for creating a PROTAC.

ADC_Evaluation_Workflow A Synthesis of ADCs with Varying PEG Linker Lengths B In Vitro Cytotoxicity Assay (IC50 Determination) A->B C Pharmacokinetic Study (in vivo) A->C E Data Analysis and Optimal Linker Selection B->E D In Vivo Efficacy Study (Tumor Growth Inhibition) C->D D->E

Caption: A typical workflow for the synthesis and evaluation of ADCs.

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release Ub_POI Ubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-induced protein degradation pathway.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers, such as the PEG3 moiety in this compound, are valuable for applications like PROTACs where maintaining a specific conformation is crucial, longer PEG chains generally improve the pharmacokinetic properties and in vivo efficacy of ADCs, particularly for those with hydrophobic payloads.[2][7] However, this can sometimes come at the cost of reduced in vitro potency.[2][3] Ultimately, the optimal PEG linker length is specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.

References

Validating Target Protein Degradation: A Comparative Guide to Western Blot and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the field of targeted protein degradation (TPD), the accurate validation of target protein knockdown is a critical checkpoint. The rise of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which hijack the cell's natural protein disposal machinery, necessitates robust and reliable analytical methods to confirm their efficacy and specificity.[1] While Western blotting has long been the gold standard for protein analysis, a variety of alternative methods now offer distinct advantages in throughput, sensitivity, and quantification. This guide provides an objective comparison of Western blot with other key validation techniques, supported by experimental data and detailed protocols.

Method Comparison: A Head-to-Head Analysis

The choice of a validation method is contingent on several factors, including the specific stage of drug discovery, the characteristics of the target protein, and the desired throughput and sensitivity. Below is a comparative overview of Western blotting and its primary alternatives for validating target protein degradation.

FeatureWestern BlotMass Spectrometry (Proteomics)Reporter Assays (e.g., HiBiT/NanoBRET)ELISA (Enzyme-Linked Immunosorbent Assay)
Principle Antibody-based detection of a specific protein separated by size.[2]Unbiased identification and quantification of peptides from digested proteins.[2]Luminescence or resonance energy transfer-based quantification of a tagged protein.[3]Antibody-based quantitative detection of a specific protein in a solution.[3]
Primary Output Semi-quantitative or quantitative measurement of a single target protein.[2]Relative or absolute quantification of thousands of proteins simultaneously.[2]Real-time degradation kinetics and quantitative protein levels.[3]Quantitative measurement of protein concentration.[3]
Throughput Low to Medium[4]Low[4]High[3]High[3]
Key Advantages Widely accessible, provides molecular weight information, relatively inexpensive.[4]Gold standard for selectivity, provides a global, unbiased view of the proteome, identifies off-target effects.[2][3]Highly sensitive, no antibodies required for some assays, suitable for live-cell and real-time analysis.[3][5]High-throughput, quantitative, and often more sensitive than Western blot.[3]
Key Limitations Semi-quantitative, labor-intensive, requires specific and validated antibodies.[4][6]Technically demanding, expensive, complex data analysis.[3]Requires genetic modification of the target protein.[3]Requires specific antibody pairs, provides no information on protein size or modifications.[3]

The Ubiquitin-Proteasome System: The Engine of Targeted Degradation

Targeted protein degradation technologies like PROTACs work by co-opting the cell's endogenous ubiquitin-proteasome system (UPS).[1] A PROTAC is a heterobifunctional molecule that simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[7][8] Understanding this pathway is fundamental to interpreting degradation data.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex ATP ATP ATP->E1 POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated protein degradation via the UPS.

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data. Below are representative protocols for validating target protein degradation using Western blot and the HiBiT reporter assay.

Quantitative Western Blot for Protein Degradation

This protocol outlines the key steps for quantifying changes in target protein levels following treatment with a degrader molecule.[1][9]

WB_Workflow cluster_sample_prep Sample Preparation cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis cell_treatment 1. Cell Treatment (Degrader Dose Response) cell_lysis 2. Cell Lysis (RIPA Buffer) cell_treatment->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 6. Blocking (5% Non-fat Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-Target) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection quantification 10. Densitometry detection->quantification normalization 11. Normalization (to Loading Control) quantification->normalization dc50_dmax 12. Calculate DC50 & Dmax normalization->dc50_dmax

Experimental workflow for Western blot analysis.

1. Cell Treatment and Lysis:

  • Plate cells at a suitable density and treat with a range of degrader concentrations and a vehicle control for a predetermined time.[1]

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Quantify protein concentration using a BCA assay.[1]

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.[1]

  • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1]

3. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST.[1]

  • Incubate with a primary antibody specific to the target protein overnight at 4°C.[1]

  • Wash and incubate with an HRP-conjugated secondary antibody.[1]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

4. Data Analysis:

  • Quantify band intensities using densitometry software.[1]

  • Normalize the target protein signal to a loading control (e.g., GAPDH or tubulin).[1]

  • Calculate key parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[4]

HiBiT Reporter Assay for Protein Degradation

This protocol describes a high-throughput, luminescence-based method for monitoring protein degradation in real-time.[1][3]

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.[1]

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a multi-well plate and treat them with a serial dilution of the degrader compound.[1]

3. Lysis and Detection:

  • Lyse the cells and add the LgBiT protein and luciferase substrate.[1]

4. Signal Measurement:

  • Measure the luminescent signal using a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein.[1]

5. Data Analysis:

  • Calculate DC50 and Dmax values from the dose-response curve.[1]

Conclusion: An Integrated Approach to Validation

While Western blotting remains a valuable and accessible tool for validating target protein degradation, a multi-faceted approach that incorporates orthogonal methods provides a more comprehensive and reliable assessment of a degrader's efficacy and specificity.[1] For high-throughput screening and detailed kinetic analysis, reporter assays like HiBiT and NanoBRET are powerful tools.[3] For an unbiased, proteome-wide view of a degrader's effects, mass spectrometry is the gold standard.[2][3] By strategically combining these techniques, researchers can build a robust data package to support the development of novel and effective protein-degrading therapeutics.

References

comparative assessment of PROTAC delivery methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PROTAC Delivery Methods

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the ubiquitin-proteasome system to induce the degradation of specific proteins, including those previously considered "undruggable".[1][2][3] However, the unique structure of these heterobifunctional molecules often results in challenging physicochemical properties, such as large molecular weight, high hydrophobicity, low aqueous solubility, and poor cell permeability.[1][2][4][5] These characteristics can limit bioavailability, lead to suboptimal pharmacokinetics, and hinder therapeutic efficacy, making advanced delivery strategies critical for unlocking their full clinical potential.[1][6][7]

This guide provides a comparative assessment of current and emerging PROTAC delivery methods, supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting and developing optimal strategies for their specific applications.

The General Mechanism of PROTAC Action

Before delving into delivery methods, it is essential to understand the fundamental mechanism of PROTACs. A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cell Cytosol PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Nanoparticle-Based Delivery Systems

Nanocarriers are a leading strategy to overcome the physicochemical limitations of PROTACs.[][9] By encapsulating the PROTAC, these systems can improve solubility, protect the molecule from premature degradation, extend circulation half-life, and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2][10]

Common nanoparticle platforms include lipid-based nanoparticles (LNPs), liposomes, and polymeric nanoparticles.[1][5][11] These carriers can be engineered for controlled, stimuli-responsive drug release (e.g., in response to the acidic tumor microenvironment) or functionalized with targeting ligands for active delivery.[10][11][12]

Nanoparticle_Workflow cluster_formulation Formulation cluster_delivery Delivery & Release PROTAC PROTAC NP_PROTAC PROTAC-Loaded Nanoparticle PROTAC->NP_PROTAC Encapsulation Lipids Lipids / Polymers Lipids->NP_PROTAC Circulation Systemic Circulation NP_PROTAC->Circulation IV Injection TargetCell Target Cell Circulation->TargetCell Targeting (EPR) Endosome Endosome TargetCell->Endosome Endocytosis Released_PROTAC Released PROTAC Endosome->Released_PROTAC Endosomal Escape & Release POI_Deg Protein Degradation Released_PROTAC->POI_Deg Induces POI Degradation

Caption: Workflow for nanoparticle-mediated PROTAC delivery.

Comparative Data for Nanoparticle Delivery

The following table summarizes experimental data from studies utilizing nanoparticle systems to deliver PROTACs.

Delivery System (PROTAC)Average Size (nm)Encapsulation EfficiencyIn Vitro Efficacy (Cell Line)In Vivo Efficacy (Model)Reference
Polymeric Micelles (MPRO) ~50 nmNot specifiedStronger cytotoxicity vs. free PROTAC (HCC-827, PC-9)79.6% tumor growth inhibition[2]
Polymeric Nanoparticles (ARV@PDSA) Not specifiedNot specifiedSuperior antitumor effects vs. free ARV-771Superior antitumor effects vs. free ARV-771
PEG-b-PLGA Nanoparticles (ARV-NP) Not specifiedHighGreater cytotoxicity vs. free ARV-825Prolonged half-life of ARV-825[2]
Targeted Polymeric Nanoparticles (SPP-ARV-825) 26.3 nmNot specifiedSignificantly inhibited glioma cell proliferationNot specified[2]
Nanostructured Lipid Carrier (ARV-825) ~150 nm>90%Enhanced cytotoxicity in A549 lung cancer cellsNot specified[5]
Liposomes (L@NBMZ) Not specifiedNot specifiedComplete BRD4 degradation with light activationComplete tumor eradication in 21 days[11]
Key Experimental Protocols

1. Nanoparticle Formulation (Example: Nanoprecipitation)

  • Method: A biodegradable polymer such as PLGA-PEG is dissolved in a water-miscible organic solvent (e.g., acetone or DMF).[9][10] The PROTAC is co-dissolved in this organic phase.

  • Procedure: The organic solution is added dropwise into an aqueous solution under constant stirring.[10]

  • Mechanism: The rapid diffusion of the solvent into the water causes the polymer to precipitate, encapsulating the PROTAC into nanoparticles.[9]

  • Purification: The resulting nanoparticle suspension is purified, often by dialysis or centrifugation, to remove the organic solvent and any unencapsulated drug.

2. In Vitro Protein Degradation Assay (Western Blot)

  • Cell Treatment: Target cells are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of the PROTAC formulation (e.g., PROTAC-NPs) or free PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., empty nanoparticles or DMSO) is included.[13]

  • Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[13]

  • Quantification: Protein concentration in the lysates is determined (e.g., via BCA assay).

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection & Analysis: The signal is detected using a chemiluminescent substrate. Band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]

Degrader-Antibody Conjugates (DACs)

Inspired by the success of antibody-drug conjugates (ADCs), the DAC strategy involves attaching a PROTAC payload to a monoclonal antibody (mAb) that targets a specific cell-surface antigen, often one overexpressed on cancer cells (e.g., HER2).[14][][16][17] This approach offers exceptional targeting specificity, delivering the PROTAC directly to the desired cell population and minimizing systemic exposure and off-target toxicity.[16][18]

The DAC binds to its target antigen, is internalized via receptor-mediated endocytosis, and trafficked to the lysosome.[14] Inside the cell, a cleavable linker releases the active PROTAC into the cytosol, where it can engage its intracellular target for degradation.[14][19]

DAC_Mechanism cluster_cell_interior Intracellular DAC Degrader-Antibody Conjugate (DAC) Antigen Cell Surface Antigen (e.g., HER2) DAC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization TargetCell Target Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_PROTAC Active PROTAC Lysosome->Released_PROTAC 4. Cleavage & Release Degradation Target Protein Degradation Released_PROTAC->Degradation 5. Degradation

Caption: Mechanism of action for a Degrader-Antibody Conjugate (DAC).

Comparative Data for Conjugate-Based Delivery

This approach is newer, and quantitative in vivo comparisons are less common in the literature. However, studies demonstrate clear proof-of-concept for enhanced selectivity.

Delivery System (PROTAC)Target AntigenIn Vitro Efficacy (Cell Line)Key OutcomeReference
Trastuzumab-PROTAC Conjugate (BRD4 degrader) HER2Selective BRD4 degradation only in HER2+ breast cancer cellsSpared HER2-negative cells, demonstrating high selectivity.[][17]
anti-CLL1-PROTAC Conjugate (GNE-987) CLL1Not specifiedStrong antigen-dependent efficacy.[]
Folate-caged PROTAC (ARV-771 derivative) Folate Receptor 1 (FOLR1)Comparable BRD4 degradation to parent PROTAC in FOLR1+ cellsDegradation was dependent on FOLR1 expression, showing receptor-mediated activity.[19]
Aptamer-PROTAC Conjugate (APC) NucleolinNot specifiedImproved tumor-specific targeting ability and in vivo potency.[19]
Key Experimental Protocols

1. DAC Synthesis (General Steps)

  • Antibody Modification: The monoclonal antibody is often modified to introduce a specific conjugation site, ensuring a controlled drug-to-antibody ratio (DAR).

  • Linker-Payload Synthesis: The PROTAC payload is synthesized with a cleavable linker attached (e.g., a cathepsin-cleavable linker).

  • Conjugation: The linker-payload is chemically conjugated to the modified antibody through a stable bond.

  • Purification & Characterization: The resulting DAC is purified (e.g., via chromatography) to remove unconjugated components. The final product is characterized to confirm its identity, purity, and DAR.

2. Antigen-Dependent Cytotoxicity Assay

  • Cell Lines: A pair of cell lines is used: one that is positive for the target antigen (e.g., HER2+) and one that is negative (e.g., HER2-).

  • Treatment: Both cell lines are treated with increasing concentrations of the DAC, the free PROTAC, and a non-targeting control antibody.

  • Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is assessed using an appropriate assay (e.g., CellTiter-Glo).

  • Analysis: The IC₅₀ (concentration for 50% inhibition of viability) is calculated for each condition. A successful DAC will show potent cytotoxicity in the antigen-positive cell line and significantly lower or no cytotoxicity in the antigen-negative line, demonstrating its target-dependent activity.

Conclusion

The development of effective delivery systems is paramount to translating the promise of PROTACs into clinical reality. Nanoparticle-based strategies offer a versatile platform to improve the fundamental druglike properties of PROTACs, enhancing solubility, stability, and bioavailability.[5][][11] For applications requiring exquisite precision and minimal off-target effects, Degrader-Antibody Conjugates provide a powerful method for cell-specific delivery.[14][]

The choice of a delivery method will depend on the specific PROTAC, the target protein, and the disease indication. The data and protocols presented in this guide serve as a foundational resource for researchers to compare these innovative strategies and accelerate the development of next-generation protein-degrading therapeutics.

References

Validating the Therapeutic Potential of a New Androgen Receptor PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality for targeting disease-causing proteins. Unlike traditional inhibitors, PROTACs mediate the degradation of target proteins, potentially leading to a more profound and durable therapeutic effect. This guide provides a comprehensive framework for validating the therapeutic potential of a new Androgen Receptor (AR) targeting PROTAC, designated "AR-D266," by objectively comparing its performance with a standard-of-care small molecule inhibitor, Enzalutamide, and a hypothetical alternative PROTAC, "AR-PROTAC-X." The supporting experimental data presented herein is illustrative, designed to model the expected outcomes of a successful validation process.

Mechanism of Action: Degradation vs. Inhibition

Enzalutamide is a competitive androgen receptor inhibitor that blocks the binding of androgens to the AR, preventing its nuclear translocation and subsequent activation of target genes. In contrast, AR-D266 is a heterobifunctional molecule that induces the degradation of the AR protein. It achieves this by simultaneously binding to the AR and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the AR. This fundamental difference in mechanism suggests that AR-D266 could overcome resistance mechanisms that affect Enzalutamide, such as AR mutations that prevent drug binding but do not hinder its function.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC Target_Protein Androgen Receptor (AR) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex AR-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_AR Polyubiquitinated AR Ternary_Complex->Ubiquitinated_AR Marks for Degradation Ubiquitin Ub Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ubiquitinated_AR->Proteasome Degraded_Protein Degraded AR Fragments Proteasome->Degraded_Protein

Figure 1: Mechanism of Action of an Androgen Receptor PROTAC.

In Vitro Validation

A series of in vitro experiments are essential to confirm the mechanism of action and determine the potency of a new PROTAC.

Data Presentation: In Vitro Assays
Compound Cell Line Target Protein E3 Ligase Recruited DC50 (nM) [1]Dmax (%) IC50 (µM)
AR-D266 LNCaPARVHL8.0>950.9
EnzalutamideLNCaPARN/AN/A<101.5
AR-PROTAC-XLNCaPARCRBN15.0>901.2

Table 1: Comparative in vitro degradation and cell viability data. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum percentage of degradation. IC50 is the half-maximal inhibitory concentration for cell viability.

Compound Ternary Complex Formation (Relative Binding) In Vitro Ubiquitination (Relative Units)
AR-D266 +++1250
Enzalutamide-<50
AR-PROTAC-X++980

Table 2: Comparative assessment of ternary complex formation and in vitro ubiquitination. Ternary complex formation is qualitatively assessed by Co-IP. In vitro ubiquitination is quantified relative to a baseline.

In_Vitro_Workflow cluster_start Start cluster_assays In Vitro Assays cluster_analysis Data Analysis & Validation Start_Node New PROTAC Candidate (AR-D266) Western_Blot Western Blot for Protein Degradation (DC50 & Dmax) Start_Node->Western_Blot Cell_Viability Cell Viability Assay (IC50) Start_Node->Cell_Viability Co_IP Co-Immunoprecipitation for Ternary Complex Formation Western_Blot->Co_IP Data_Analysis Quantitative Analysis and Comparison with Alternatives Cell_Viability->Data_Analysis Ubiquitination In Vitro Ubiquitination Assay Co_IP->Ubiquitination Ubiquitination->Data_Analysis Validation Validated Therapeutic Potential (In Vitro) Data_Analysis->Validation

Figure 2: Experimental workflow for in vitro validation of a new PROTAC.

Experimental Protocols: In Vitro Assays

1. Western Blot for Protein Degradation (DC50 and Dmax Determination)

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of AR-D266 (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against AR and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate. Quantify band intensities to determine the percentage of AR protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to calculate DC50 and Dmax values.

2. Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Seed LNCaP cells in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of AR-D266 and control compounds for 72 hours.

  • Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Measurement: Measure luminescence or absorbance according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the log of the compound concentration to determine the IC50 value.

3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

  • Cell Treatment and Lysis: Treat LNCaP cells with AR-D266 (at a concentration around the DC50) for a short duration (e.g., 2-4 hours). Lyse cells in a non-denaturing buffer.

  • Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or AR, coupled to magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blot for the presence of AR and the E3 ligase to confirm the formation of the ternary complex.

4. In Vitro Ubiquitination Assay

  • Reaction Setup: Combine recombinant E1, E2, E3 ligase (VHL or CRBN), ubiquitin, ATP, purified AR protein, and the PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Western Blot Analysis: Stop the reaction and analyze the mixture by Western blot using an anti-AR antibody to detect higher molecular weight ubiquitinated AR species, which appear as a ladder or smear.

Androgen Receptor Signaling Pathway

The degradation of the Androgen Receptor by AR-D266 is intended to disrupt the downstream signaling cascade that promotes prostate cancer cell proliferation and survival.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac_action PROTAC Intervention Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR + HSPs Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & HSP Dissociation Degradation AR Degradation AR_inactive->Degradation ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Cell_Effects Cell Proliferation, Survival, Growth Gene_Transcription->Cell_Effects ARD266 AR-D266 ARD266->AR_inactive Targets for Degradation

Figure 3: Androgen Receptor signaling pathway and the point of intervention for AR-D266.

In Vivo Validation

Successful in vitro validation provides the rationale for progressing to in vivo studies to assess the therapeutic potential of the new PROTAC in a more complex biological system.

Data Presentation: In Vivo Assays
Compound Dose (mg/kg) Administration Tumor Growth Inhibition (%)
AR-D266 25Oral, daily85
Enzalutamide50Oral, daily60
AR-PROTAC-X30Oral, daily75
VehicleN/AOral, daily0

Table 3: Comparative in vivo efficacy in a prostate cancer xenograft model. Tumor growth inhibition is calculated at the end of the study compared to the vehicle control group.

Compound Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL)
AR-D266 25120049600
Enzalutamide502500620000
AR-PROTAC-X3095047600

Table 4: Comparative pharmacokinetic parameters in mice. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC is the area under the curve.

In_Vivo_Workflow cluster_start Start cluster_assays In Vivo Assays cluster_analysis Data Analysis & Validation Start_Node Validated PROTAC Candidate (AR-D266) Xenograft Xenograft Tumor Model (Pharmacodynamics) Start_Node->Xenograft PK_Study Pharmacokinetic Study (PK Analysis) Start_Node->PK_Study Data_Analysis Tumor Growth Inhibition and PK Parameter Calculation Xenograft->Data_Analysis PK_Study->Data_Analysis Validation Validated Therapeutic Potential (In Vivo) Data_Analysis->Validation

References

Comparative Analysis of PROTAC Design Strategies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce selective protein elimination.[2][3] The design of a PROTAC is a multifactorial process where three key components—the warhead (POI binder), the E3 ligase ligand, and the connecting linker—must be carefully optimized to achieve desired potency, selectivity, and drug-like properties.[3][4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that dictates the efficiency of subsequent ubiquitination and degradation.[5][6]

This guide presents two comparative case studies to illuminate key principles in PROTAC design. The first compares the use of two different E3 ligase recruiters, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the degradation of the same target. The second case study examines the critical role of the linker in modulating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ternary->E3 Recycled Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The general mechanism of PROTAC-mediated protein degradation.

Case Study 1: E3 Ligase Selection - VHL vs. CRBN for BRD4 Degradation

The choice of E3 ligase is a critical decision in PROTAC design.[7] Among the 600+ E3 ligases in the human genome, VHL and CRBN are the most widely utilized due to the availability of high-affinity, well-characterized small molecule ligands.[6][8] This case study compares PROTACs designed to degrade Bromodomain-containing protein 4 (BRD4), a key transcriptional regulator and oncology target, by recruiting either VHL or CRBN.

Data Presentation: Performance of BRD4 Degraders

The following table summarizes the performance of well-characterized BRD4 degraders. MZ1 recruits VHL, while dBET1 and ARV-825 recruit CRBN.[4] All three utilize JQ1 or a derivative as the BRD4-binding warhead.

PROTACE3 Ligase RecruitedTarget ProteinDC50Dmax (%)Cell LineReference
MZ1 VHLBRD4~25 nM>95%HeLa[2]
dBET1 CRBNBRD44 nM>98%RS4;11[4]
ARV-825 CRBNBRD4<1 nM>95%RS4;11[4]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from various studies and depend on experimental conditions such as cell line and treatment duration.

Discussion

This comparison highlights that both VHL and CRBN can be effectively leveraged to create potent BRD4 degraders.[8] CRBN-based degraders like ARV-825 and dBET1 often exhibit picomolar to low-nanomolar DC50 values.[4] VHL-based PROTACs, such as MZ1, are also highly potent.[2] The choice between them can be influenced by several factors:

  • Ligand Properties: CRBN ligands are derived from immunomodulatory imide drugs (IMiDs) and generally possess favorable drug-like properties.[7] VHL ligands are often hydroxyproline-based and can be more peptidic, though potent non-peptidic ligands have been developed.[7]

  • Ternary Complex Cooperativity: The stability of the ternary complex is paramount.[9] The specific geometry and protein-protein interactions between the target and the E3 ligase, mediated by the PROTAC, can favor one E3 ligase over another for a given target.[10]

  • E3 Ligase Expression: The relative expression levels of VHL and CRBN in the target tissue or cell type can influence PROTAC efficacy.[11]

E3_Ligase_Comparison cluster_vhl VHL-based PROTAC cluster_crbn CRBN-based PROTAC VHL_Ligand VHL Ligand Linker1 Linker VHL VHL E3 Ligase VHL_Ligand->VHL recruits Warhead1 BRD4 Warhead (JQ1) BRD4_1 BRD4 Warhead1->BRD4_1 binds CRBN_Ligand CRBN Ligand Linker2 Linker CRBN CRBN E3 Ligase CRBN_Ligand->CRBN recruits Warhead2 BRD4 Warhead (JQ1) BRD4_2 BRD4 Warhead2->BRD4_2 binds Linker_Workflow Start Design & Synthesize PROTAC Library (Varying Linkers) Assay1 Biochemical Assays (Ternary Complex Formation, Binding Affinity) Start->Assay1 Assay2 Cell-Based Assays (Degradation DC50/Dmax) Assay1->Assay2 Assay3 ADME/PK Assays (Solubility, Permeability) Assay2->Assay3 End Identify Optimized PROTAC Assay3->End

References

Safety Operating Guide

Proper Disposal of Tos-PEG3-C2-methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential procedural information for the proper disposal of Tos-PEG3-C2-methyl ester, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general laboratory chemical waste guidelines and data on its constituent functional groups: a tosylate, a polyethylene glycol (PEG) linker, and a methyl ester. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • Laboratory coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unused solid material, reaction residues, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with organic solvents and should have a secure, leak-proof lid.

  • Labeling:

    • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals present in the waste mixture.

    • Indicate the approximate quantities or concentrations of each component.

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area.

    • Ensure that the storage area is away from incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Chemical Characteristics for Disposal

The following table summarizes the key chemical characteristics of this compound waste that are relevant for its classification and disposal.

Chemical ComponentPotential Hazards and Disposal Considerations
Tosyl Group Tosylates are good leaving groups and can be reactive. Waste should be considered chemically reactive.
Polyethylene Glycol (PEG) Uncontaminated PEG is generally of low toxicity and biodegradable. However, when part of a larger molecule or mixed with other chemicals, it must be treated as part of the overall hazardous waste stream.
Methyl Ester Can be hydrolyzed under acidic or basic conditions. This reactivity should be considered when segregating waste streams.
Solvents (if applicable) If dissolved in organic solvents (e.g., DMF, DMSO, DCM), the flammability, toxicity, and reactivity of the solvent must be considered in the overall hazard profile of the waste.

Laboratory-Scale Pre-Treatment (Expert Use Only)

In some instances, and only with the explicit approval of your institution's EHS department, chemical neutralization (hydrolysis) of the tosylate and methyl ester groups may be considered to reduce the reactivity of the waste. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Generalized Hydrolysis Protocol: A potential pre-treatment could involve hydrolysis under basic conditions (e.g., with sodium hydroxide) to cleave the ester and displace the tosylate group. The resulting mixture would then be neutralized and collected as aqueous hazardous waste. This is a generalized suggestion and must be validated and approved by your EHS department before implementation.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Institutional Compliance cluster_2 Off-Site Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated Container A->B C Label Container Clearly (Chemical Name, Hazards, Date) B->C D Store in a Secure, Ventilated Area C->D E Contact Institutional EHS Department D->E F Schedule Hazardous Waste Pickup E->F G Licensed Hazardous Waste Disposal Service F->G H Proper Treatment and Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

By following these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG3-C2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety, operational, and disposal protocols for Tos-PEG3-C2-methyl ester, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety and Handling Protocols

While specific toxicity data for this compound is not extensively published, a cautious approach is warranted based on its chemical structure and the nature of similar PEGylated compounds and tosylates. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[1] The minimum required PPE for handling this compound includes:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Gloves should be inspected before use and changed immediately if contaminated.[2] For extended handling periods or when working with high concentrations, double gloving may be appropriate.[3]

  • Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.[2][4] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Handling Procedures:

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, especially when handling the compound in its solid form or preparing solutions.

  • Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the laboratory.

  • Solution Preparation: To avoid moisture condensation, allow the reagent vial to equilibrate to room temperature before opening. For compounds that are low-melting solids, preparing a stock solution is recommended for accurate weighing. Suitable solvents for creating a stock solution include dimethylsulfoxide (DMSO) and dimethylformamide (DMF).

Storage and Disposal Plans

Proper storage is essential for maintaining the stability of this compound, while appropriate disposal is crucial for environmental protection and regulatory compliance.

Storage:

  • Temperature: Upon receipt, this compound should be stored desiccated at -20°C for long-term stability.

  • Container: Keep the container tightly sealed to prevent degradation and moisture absorption.[2]

  • Inert Atmosphere: For long-term storage of stock solutions, it is advisable to cap the vial with a septum and use a syringe for removal to minimize exposure to air and moisture. Storing stock solutions under an inert gas like argon or nitrogen can also prevent degradation.

Spill and Disposal Procedures:

  • Spill Cleanup:

    • For small liquid spills, absorb the material with an inert substance such as vermiculite or sand.[2]

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.[2]

    • Ensure the cleanup area is well-ventilated.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[2]

  • Waste Disposal:

    • Waste Segregation: Collect all solid materials contaminated with this compound, including unused product and contaminated lab supplies (e.g., pipette tips, gloves), in a designated, leak-proof container.

    • Containerization: Place all waste material in a clearly labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Environmental Precaution: Do not dispose of this compound or its waste down the drain. While many PEG compounds are biodegradable, they can impact the biological and chemical oxygen demand in wastewater systems.

    • Professional Disposal: Arrange for the collection and disposal of chemical waste through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.

Quantitative Data Summary

PropertyValue/InformationReference/Source
Chemical Name This compound
CAS Number 1239588-09-0
Molecular Formula C₁₇H₂₆O₈S
Molecular Weight 390.45 g/mol
Physical State Inferred to be a solid-liquid mixture, colorless to light yellow (based on similar compounds)
Solubility The hydrophilic PEG linker increases water solubility. A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water.
Hazard Classification GHS07 (Harmful) - Based on a structurally similar compound (Tos-PEG5-Boc)[2]
Signal Word Warning - Based on a structurally similar compound (Tos-PEG5-Boc)[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. - Based on a structurally similar compound (Tos-PEG5-Boc)[2]
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. - Based on a structurally similar compound (Tos-PEG5-Boc)[2]

Experimental Workflow and Logical Relationships

To ensure operational safety and consistency, a standardized workflow for handling this compound is essential. The following diagrams illustrate the key stages from receipt and storage to experimental use and final disposal.

cluster_0 Receiving and Storage cluster_1 Preparation for Use cluster_2 Experimental Use cluster_3 Waste Disposal Receipt Receipt Inspect_Container Inspect Container for Damage Receipt->Inspect_Container Store Store at -20°C, Desiccated Inspect_Container->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Prepare_Solution Prepare Stock Solution (e.g., in DMSO/DMF) Fume_Hood->Prepare_Solution Reaction_Setup Set Up Reaction Prepare_Solution->Reaction_Setup Monitor_Reaction Monitor Reaction Progress Reaction_Setup->Monitor_Reaction Workup Reaction Workup Monitor_Reaction->Workup Segregate_Waste Segregate Solid & Liquid Waste Workup->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store in Designated Area Label_Container->Store_Waste Dispose Arrange for Professional Disposal Store_Waste->Dispose

Caption: Workflow for Handling this compound.

This comprehensive guide is intended to provide essential information for the safe handling of this compound. It is imperative to always consult your institution's specific safety guidelines and disposal protocols and to have the full Safety Data Sheet readily available before commencing any work.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。